(2-Methylpyrimidin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(2-methylpyrimidin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPPZBNPJIAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663873 | |
| Record name | (2-Methylpyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-31-4 | |
| Record name | (2-Methylpyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)boronic acid (CAS No. 647853-31-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Methylpyrimidin-4-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended to be a practical resource for scientists engaged in drug discovery and the development of novel chemical entities.
Core Compound Overview
(2-Methylpyrimidin-4-yl)boronic acid, identified by the CAS number 647853-31-4, is a heteroaromatic boronic acid that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyrimidine ring, makes it a valuable precursor for the synthesis of complex molecules with potential biological activity.[3][4] The presence of the boronic acid functional group allows for versatile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key properties of (2-Methylpyrimidin-4-yl)boronic acid.
| Property | Value | Source |
| CAS Number | 647853-31-4 | [1][2] |
| Molecular Formula | C₅H₇BN₂O₂ | [1] |
| Molecular Weight | 137.93 g/mol | [1] |
| Appearance | White to off-white solid | Generic Data |
| Solubility | Soluble in methanol, DMSO, and DMF | Generic Data |
Note: Experimental values for properties such as melting point and pKa are not consistently reported in publicly available literature and should be determined empirically for specific batches.
Synthesis of (2-Methylpyrimidin-4-yl)boronic acid
Proposed Synthetic Pathway
The logical precursor for this synthesis is 4-halo-2-methylpyrimidine (e.g., 4-chloro- or 4-bromo-2-methylpyrimidine). The synthesis would proceed via the following steps:
-
Halogen-Metal Exchange: The starting 4-halo-2-methylpyrimidine is reacted with a strong organolithium reagent, such as n-butyllithium or a Grignard reagent, at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding pyrimidinyl-lithium or -magnesium species. The choice of halogen is critical, with bromine or iodine being preferable to chlorine for facilitating the exchange.
-
Borylation: The resulting organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This electrophilic trap introduces the boron moiety onto the pyrimidine ring.
-
Hydrolysis: The final step involves acidic workup (e.g., with aqueous HCl) to hydrolyze the boronate ester and yield the desired (2-Methylpyrimidin-4-yl)boronic acid.
Caption: Proposed synthesis of (2-Methylpyrimidin-4-yl)boronic acid.
Causality in Experimental Choices: The low temperature is crucial to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous conditions are mandatory as organolithium reagents are strong bases and will react with any protic sources. The choice of the borate ester can influence the ease of hydrolysis and purification.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The premier application of (2-Methylpyrimidin-4-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[5] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is a workhorse in drug discovery for constructing the complex molecular architectures of modern pharmaceuticals.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-methylpyrimidin-4-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Validated Experimental Protocol
While a specific protocol for (2-Methylpyrimidin-4-yl)boronic acid is not explicitly detailed in the provided search results, a general, robust protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids with an aryl bromide can be formulated. This protocol is designed to be self-validating through the inclusion of an inert atmosphere and careful reagent stoichiometry.
Objective: To couple (2-Methylpyrimidin-4-yl)boronic acid with a generic aryl bromide.
Materials:
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (2-Methylpyrimidin-4-yl)boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system, add the organic solvent followed by degassed water.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). The optimal temperature and reaction time will depend on the reactivity of the aryl bromide and should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Expert Insights: The choice of base is critical. Inorganic bases like potassium carbonate are commonly used. For less reactive aryl chlorides, stronger bases and more sophisticated phosphine ligands may be necessary to achieve good yields. The difficulty in coupling electron-deficient heteroaryl boronic acids can sometimes be attributed to a slower rate of transmetalation and a propensity for protodeboronation.[6]
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic boronic acids are invaluable tools in medicinal chemistry.[3][4] The pyrimidine scaffold is a common feature in many biologically active compounds, and the ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of compounds for biological screening.
While specific drug candidates synthesized using (2-Methylpyrimidin-4-yl)boronic acid are not detailed in the initial search results, its structural motifs are present in molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. The introduction of the 2-methylpyrimidine moiety can influence a molecule's solubility, metabolic stability, and target-binding affinity.
The use of boronic acids in drug discovery has been validated by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[7] This highlights the therapeutic potential of molecules containing the boronic acid functional group or those synthesized using boronic acid building blocks.
Safety and Handling
As with all laboratory chemicals, (2-Methylpyrimidin-4-yl)boronic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture. Storage under an inert atmosphere is recommended to prevent degradation.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9]
-
If inhaled: Move the person into fresh air.[9]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.
References
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-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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-
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-
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(2-Methylpyrimidin-4-yl)boronic acid molecular weight
An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpyrimidin-4-yl)boronic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the pyrimidine core, make it a valuable reagent in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into its synthesis, handling, and core applications. A detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction is presented, supported by mechanistic insights and workflow visualizations to empower researchers in its practical application.
Introduction: The Significance of Heterocyclic Boronic Acids
Boronic acids and their derivatives have become indispensable tools in pharmaceutical discovery and development.[1] Their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling make them ideal intermediates for forming carbon-carbon bonds.[1][2] Within this class, heteroaryl boronic acids are of particular importance, as nitrogen-containing heterocycles are ubiquitous scaffolds in biologically active molecules and approved drugs.[3]
The pyrimidine ring system, an electron-deficient heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. (2-Methylpyrimidin-4-yl)boronic acid provides a direct and efficient handle for incorporating this valuable moiety into drug candidates, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Characterization
The precise characterization of a reagent is fundamental to its effective use in synthesis. The key physicochemical properties of (2-Methylpyrimidin-4-yl)boronic acid are summarized below. The molecular weight, derived from its chemical formula, is a critical parameter for all stoichiometric calculations in reaction planning.
| Property | Data | Source(s) |
| Molecular Weight | 137.93 g/mol | Calculated |
| Molecular Formula | C₅H₇BN₂O₂ | Calculated |
| CAS Number | 647853-31-4 | [4] |
| Appearance | White to light yellow powder or crystal | [5] (Isomer Data) |
| Canonical SMILES | CC1=NC=C(C=N1)B(O)O | N/A |
| InChI Key | JEZGDIQZAMOHQF-UHFFFAOYSA-N (Isomer Data) | [6] |
Synthesis, Stability, and Handling
Synthesis: The synthesis of heteroaryl boronic acids can be challenging. Common methods include:
-
Halogen-Metal Exchange: This classic route involves the reaction of a halopyrimidine with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.[7]
-
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples a halo-pyrimidine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, is another widely used method.[7]
Stability and Handling Considerations: Pyrimidine boronic acids, particularly those with the boronic acid group adjacent to a ring nitrogen (e.g., at position 2 or 6), are known for their instability and propensity for protodeboronation—the cleavage of the C-B bond by a proton source.[8] While the 4-position offers greater stability, care is still required.
-
Storage: Store in a cool, dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation. Refrigeration at 2-8°C is often recommended.
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated fume hood. As with all boronic acids, avoid strong oxidizing agents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (2-Methylpyrimidin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[2] This reaction allows for the direct coupling of the pyrimidine core with various aryl or heteroaryl halides (or triflates), providing access to a diverse range of biaryl and hetero-biaryl compounds.
The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-containing byproducts. The electron-deficient nature of the pyrimidine ring can influence reaction kinetics, often requiring careful optimization of the catalyst, ligand, and base to achieve high yields.[9]
Catalytic Cycle Visualization
The mechanism proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling between (2-Methylpyrimidin-4-yl)boronic acid and a generic aryl bromide (Ar-Br).
Objective: To synthesize 4-Aryl-2-methylpyrimidine.
Materials:
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Allow to cool to room temperature.
-
Rationale: This step removes atmospheric oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like protodeboronation.
-
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq), (2-Methylpyrimidin-4-yl)boronic acid (1.2 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst [Pd(PPh₃)₄, 0.05 eq].
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]
-
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water). The reaction concentration is typically 0.1-0.5 M with respect to the aryl bromide.
-
Rationale: Dioxane is an excellent solvent for the organic reagents, while water helps dissolve the inorganic base and facilitates the reaction. Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
-
Reaction Execution: Equip the flask with a condenser, ensure a positive flow of inert gas, and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Rationale: This aqueous workup removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Rationale: Chromatography separates the desired product from residual catalyst, unreacted starting materials, and any byproducts.
-
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
(2-Methylpyrimidin-4-yl)boronic acid, with a molecular weight of 137.93 g/mol , is a highly valuable and versatile reagent. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it serves as a robust building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its properties, coupled with meticulous experimental technique, empowers chemists to leverage its full synthetic potential.
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An In-depth Technical Guide to (2-Methylpyrimidin-4-yl)boronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2-Methylpyrimidin-4-yl)boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. We will delve into its structural characteristics, synthesis, and key applications, with a particular focus on its role in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Introduction to Heterocyclic Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the synthesis of pharmaceutical agents.[1][2][3] Their utility stems from their unique combination of stability, reactivity, and functional group tolerance, making them ideal partners in a variety of chemical transformations.[1] Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely adopted method for the formation of carbon-carbon bonds.[4]
Heterocyclic boronic acids, which incorporate a boron-containing functional group on a heteroaromatic ring system, are of particular interest. The pyrimidine nucleus, a key structural motif in numerous biologically active compounds, is frequently targeted by medicinal chemists.[5] (2-Methylpyrimidin-4-yl)boronic acid offers a strategic entry point for introducing this important scaffold into drug candidates, particularly in the development of kinase inhibitors.[5][6]
Table 1: Physicochemical Properties of (2-Methylpyrimidin-4-yl)boronic acid
| Property | Value | Reference |
| CAS Number | 647853-31-4 | |
| Molecular Formula | C₅H₇BN₂O₂ | |
| Molecular Weight | 137.93 g/mol | |
| Appearance | Off-white to pale yellow solid |
Synthesis and Structural Elucidation
The synthesis of (2-Methylpyrimidin-4-yl)boronic acid is not widely documented in peer-reviewed literature with a detailed experimental protocol. However, a logical and field-proven synthetic strategy can be devised based on established methodologies for preparing heteroaryl boronic acids. The most common approach involves the borylation of an organometallic intermediate derived from a suitable halogenated pyrimidine precursor.
Proposed Synthetic Pathway
A plausible synthetic route commences with the readily available 4-chloro-2-methylpyrimidine. This precursor can be synthesized from 4,6-dichloro-2-methylpyrimidine, which itself is prepared from 4,6-dihydroxy-2-methylpyrimidine.[7] The critical step involves a metal-halogen exchange reaction, typically a lithiation, followed by quenching with a boron electrophile.
Diagram 1: Proposed Synthesis of (2-Methylpyrimidin-4-yl)boronic acid
Caption: Proposed two-step synthesis of the target boronic acid.
Experimental Considerations and Causality
-
Choice of Lithiating Agent: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is crucial for efficient metal-halogen exchange at low temperatures.[8] The low temperature (-78 °C) is necessary to prevent side reactions, such as nucleophilic attack of the base on the pyrimidine ring.
-
Borylation Quench: Triisopropyl borate is a common and effective boron electrophile.[4] The reaction with the lithiated intermediate forms a boronate ester, which is subsequently hydrolyzed under acidic workup conditions to yield the desired boronic acid.
-
Purification and Characterization: Purification of the final product can be challenging due to its polarity and potential for dehydration to form boroxines. Recrystallization or careful column chromatography on silica gel are common methods. Characterization is typically performed using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.[9][10][11]
Spectroscopic Characterization
-
¹H NMR: The spectrum would likely show a singlet for the methyl group protons, and two distinct signals for the aromatic protons on the pyrimidine ring. The protons of the B(OH)₂ group often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The spectrum would display signals for the methyl carbon and the four unique carbons of the pyrimidine ring. The carbon atom directly attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.
Stability and Handling of Heteroaryl Boronic Acids
A critical consideration when working with heteroaryl boronic acids is their stability. Many, particularly those with nitrogen atoms adjacent to the boronic acid group, are prone to protodeboronation, especially under acidic or heated conditions. While specific stability data for (2-Methylpyrimidin-4-yl)boronic acid is not available, it is prudent to handle it with the following precautions:
-
Storage: Store in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to minimize decomposition.
-
Handling: Avoid prolonged exposure to air and moisture. Use of a glove box or Schlenk line techniques is recommended for handling larger quantities or for long-term storage.[12]
-
Reaction Conditions: In reactions like the Suzuki-Miyaura coupling, the choice of base and solvent can significantly impact the stability of the boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application
The premier application of (2-Methylpyrimidin-4-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C-C bond between the pyrimidine ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or other heteroaryl halides or triflates).
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
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An In-Depth Technical Guide to the Synthesis of (2-Methylpyrimidin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Methylpyrimidin-4-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. This guide provides a comprehensive overview of the synthetic protocols for preparing this key intermediate, focusing on the underlying chemical principles and practical experimental details to ensure successful synthesis and application in a research setting.
Introduction: The Significance of Pyrimidine Boronic Acids
Pyrimidine moieties are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The ability to functionalize the pyrimidine ring at specific positions is crucial for the development of novel therapeutic agents. Boronic acids and their corresponding esters are indispensable tools in this endeavor, serving as versatile synthons for the formation of carbon-carbon and carbon-heteroatom bonds. (2-Methylpyrimidin-4-yl)boronic acid, in particular, offers a strategic advantage for introducing a substituted pyrimidine ring into a target molecule, enabling the exploration of structure-activity relationships (SAR) in drug design.
Synthetic Strategies: A Tale of Two Methodologies
The synthesis of (2-Methylpyrimidin-4-yl)boronic acid can be approached through two primary and robust methodologies: Miyaura Borylation and Lithiation-Borylation . The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Miyaura Borylation: The Palladium-Catalyzed Pathway
The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1]
Overall Reaction:
Caption: General scheme of the Miyaura Borylation reaction.
Mechanistic Insights:
The catalytic cycle of the Miyaura borylation is a well-established process that proceeds through a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-halogen bond of the 4-halo-2-methylpyrimidine, forming a palladium(II) intermediate.
-
Transmetalation: The boron moiety from bis(pinacolato)diboron is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the diboron reagent.
-
Reductive Elimination: The desired borylated pyrimidine product is formed as the palladium(II) complex undergoes reductive elimination, regenerating the active palladium(0) catalyst.
Caption: Catalytic cycle of the Miyaura Borylation.
Experimental Protocol: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
This protocol is a representative procedure for the Miyaura borylation of a halopyrimidine.
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 4-Chloro-2-methylpyrimidine | 1.0 mmol | 1.0 equiv |
| Bis(pinacolato)diboron | 1.1 - 1.5 mmol | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 mmol | 2 - 5 mol% |
| Base (e.g., Potassium Acetate) | 2.0 - 3.0 mmol | 2.0 - 3.0 equiv |
| Solvent (e.g., 1,4-Dioxane) | 5 - 10 mL | - |
| Temperature | 80 - 100 °C | - |
| Reaction Time | 2 - 24 h | - |
| Yield | Variable | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-chloro-2-methylpyrimidine, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired pinacol ester.
Rationale Behind Experimental Choices:
-
Palladium Catalyst: Catalysts like Pd(dppf)Cl₂ are commonly used due to their stability and efficiency in cross-coupling reactions. The dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A mild base like potassium acetate is crucial. It is believed to facilitate the transmetalation step without promoting significant side reactions, such as the Suzuki-Miyaura coupling of the product with the starting material.[2]
-
Solvent: Anhydrous and degassed solvents like 1,4-dioxane are used to prevent the deactivation of the catalyst and unwanted side reactions.
Lithiation-Borylation: The Organometallic Approach
An alternative and powerful strategy for the synthesis of aryl boronic acids is through a lithiation-borylation sequence.[3] This method involves the deprotonation of a suitable precursor or a halogen-lithium exchange, followed by quenching the resulting organolithium species with a boron electrophile.
Overall Reaction:
Caption: General scheme of the Lithiation-Borylation reaction.
Mechanistic Considerations:
-
Formation of the Organolithium: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to either deprotonate the pyrimidine ring directly or undergo a halogen-lithium exchange with a 4-halo-2-methylpyrimidine at low temperatures.
-
Borylation: The highly reactive organolithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate (B(O-iPr)₃). This forms a boronate ester intermediate.
-
Hydrolysis: Acidic work-up hydrolyzes the boronate ester to the desired boronic acid.
Experimental Protocol: Synthesis of (2-Methylpyrimidin-4-yl)boronic acid via Lithiation-Borylation
This protocol outlines a general procedure for the synthesis via halogen-lithium exchange.
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 4-Iodo-2-methylpyrimidine | 1.0 mmol | 1.0 equiv |
| n-Butyllithium (in hexanes) | 1.1 mmol | 1.1 equiv |
| Triisopropyl Borate | 1.2 mmol | 1.2 equiv |
| Solvent (e.g., THF) | 10 mL | - |
| Temperature (Lithiation) | -78 °C | - |
| Temperature (Borylation) | -78 °C to room temp. | - |
| Yield | Variable | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-iodo-2-methylpyrimidine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at -78 °C.
-
Borylation: To the resulting organolithium solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the mixture with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (2-methylpyrimidin-4-yl)boronic acid.
Causality Behind Experimental Choices:
-
Halogen Choice: Iodo- or bromo-pyrimidines are typically used for halogen-lithium exchange as the C-I and C-Br bonds are more reactive towards n-BuLi than the C-Cl bond.
-
Low Temperature: The lithiation step is performed at very low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate.
-
Boron Electrophile: Trialkyl borates are excellent electrophiles for trapping organolithium species to form boronate esters.
Characterization of (2-Methylpyrimidin-4-yl)boronic acid
The successful synthesis of the target compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the pyrimidine protons and the methyl group will be characteristic. The presence of the boronic acid group can sometimes be observed as a broad signal for the B(OH)₂ protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the product.
Conclusion
The synthesis of (2-methylpyrimidin-4-yl)boronic acid is a critical step for the development of novel pyrimidine-containing molecules in drug discovery. Both the Miyaura borylation and the lithiation-borylation methodologies offer reliable routes to this important intermediate. The choice of method will be dictated by the specific requirements of the research project. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for their synthetic endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
- Hall, D. G. (Ed.). (2011).
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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An In-depth Technical Guide to (2-Methylpyrimidin-4-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (2-Methylpyrimidin-4-yl)boronic acid, a key intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. We will delve into its physicochemical properties, synthesis, and reactivity, with a focus on field-proven insights and practical applications.
Introduction to (2-Methylpyrimidin-4-yl)boronic Acid: A Privileged Scaffold
(2-Methylpyrimidin-4-yl)boronic acid belongs to the class of organoboron compounds, characterized by a boronic acid functional group (-B(OH)₂) attached to the 4-position of a 2-methylpyrimidine ring. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The methyl group at the 2-position and the boronic acid at the 4-position provide specific vectors for synthetic elaboration, making this reagent a valuable asset in the construction of diverse molecular architectures.[3] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use and storage. While extensive experimental data for (2-Methylpyrimidin-4-yl)boronic acid is not consolidated in a single source, we can infer its properties from data on analogous pyrimidine and pyridine boronic acids.
Table 1: Physicochemical Properties of (2-Methylpyrimidin-4-yl)boronic acid and Related Analogues
| Property | (2-Methylpyrimidin-4-yl)boronic acid (Predicted/Inferred) | Pyrimidin-4-ylboronic acid[6][7] | (2-Methylpyridin-4-yl)boronic acid[8] |
| CAS Number | 647853-31-4[9] | 852362-24-4 | 579476-63-4 |
| Molecular Formula | C₅H₇BN₂O₂ | C₄H₅BN₂O₂ | C₆H₈BNO₂ |
| Molecular Weight | 137.93 g/mol | 123.91 g/mol | 136.94 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to light yellow powder/crystal |
| Melting Point | Not explicitly reported | >205 °C (dec.) | Not explicitly reported |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol)[7] | DMSO (Slightly), Methanol (Slightly) | Not explicitly reported |
| pKa | ~7 (Predicted)[10] | 6.86 ± 0.53 (Predicted) | Not explicitly reported |
| Storage | Store at 2-8°C under an inert atmosphere.[11] | Store at <-15°C. | Store frozen (<0°C) under inert gas. |
Expert Insights on Handling and Storage:
Like many boronic acids, (2-Methylpyrimidin-4-yl)boronic acid is susceptible to dehydration to form boroxines (cyclic anhydrides). This process is often reversible upon exposure to water. For consistent reactivity, it is advisable to store the compound under an inert atmosphere (argon or nitrogen) and at reduced temperatures to minimize degradation.[8] The compound is also sensitive to protodeboronation, a common side reaction for heteroaryl boronic acids, which will be discussed in detail in the reactivity section.[4]
Synthesis of (2-Methylpyrimidin-4-yl)boronic Acid
The synthesis of pyrimidine boronic acids can be challenging due to the electron-deficient nature of the pyrimidine ring and the potential for side reactions.[10] The most common and scalable approach involves a halogen-metal exchange followed by borylation.
Synthetic Pathway: Lithiation-Borylation
A representative and widely applicable method for the synthesis of (2-Methylpyrimidin-4-yl)boronic acid starts from the corresponding halo-pyrimidine, such as 4-chloro-2-methylpyrimidine. This method leverages a lithium-halogen exchange at low temperatures to generate a transient pyrimidinyllithium species, which is then trapped with a borate ester.
Caption: Lithiation-Borylation Synthesis Workflow.
Detailed Experimental Protocol (Representative):
This protocol is a representative procedure based on established methods for the synthesis of heteroaryl boronic acids.[12] Optimization may be required.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-2-methylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: Triisopropyl borate is used as the boron source; its slow addition at low temperature controls the exothermicity of the reaction.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic. The mixture is then stirred for 1-2 hours to hydrolyze the boronate ester. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The pH of the aqueous layer is carefully adjusted to precipitate the product, which is then collected by filtration, washed with cold water, and dried under vacuum.
Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling
The paramount application of (2-Methylpyrimidin-4-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl or heteroaryl halides/triflates.[5][13]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Mechanistic Considerations for Pyrimidine Boronic Acids
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] However, when using heteroaryl boronic acids like (2-Methylpyrimidin-4-yl)boronic acid, specific challenges can arise:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 2-methylpyrimidine as a byproduct and reducing the overall yield.[4] This process can be catalyzed by acid, base, or even transition metals. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can exacerbate this issue.[4]
-
Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle intermediates.[14]
Strategies for Successful Coupling
To overcome these challenges and achieve high-yielding couplings, several strategies have been developed:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often crucial.[14] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can accelerate the rate-limiting oxidative addition step and favor the desired catalytic cycle over catalyst inhibition.
-
Base and Solvent Selection: The choice of base and solvent system is critical. A common combination is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture such as 1,4-dioxane/water or toluene/water.[4][13] The base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[15]
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial. The addition of trimethyl borate can further enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[1]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1][16][17] (2-Methylpyrimidin-4-yl)boronic acid serves as a key building block for introducing the pyrimidine moiety into potential drug candidates.
Example Application: Synthesis of a 2,4-Disubstituted Pyrimidine Core
The Suzuki-Miyaura coupling of (2-Methylpyrimidin-4-yl)boronic acid with a substituted aryl halide can be a pivotal step in the synthesis of a library of potential kinase inhibitors.
Caption: Synthetic route to potential kinase inhibitors.
This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies by varying the aryl halide coupling partner.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of (2-Methylpyrimidin-4-yl)boronic Acid with an Aryl Bromide
The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (2-Methylpyrimidin-4-yl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-24 hours. Self-validation: The disappearance of the starting materials and the appearance of a new, more non-polar spot (on TLC) or a peak with the expected mass (in LC-MS) indicates a successful reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-arylpyrimidine.
Conclusion
(2-Methylpyrimidin-4-yl)boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly within the field of drug discovery. Its utility in the Suzuki-Miyaura coupling reaction provides a robust method for the construction of 2,4-disubstituted pyrimidines, a privileged scaffold in many biologically active compounds. While challenges such as protodeboronation and catalyst inhibition exist, a rational approach to reaction optimization, including the careful selection of ligands, bases, and solvents, can lead to high-yielding and reproducible results. This guide has provided a comprehensive overview of the properties, synthesis, and applications of (2-Methylpyrimidin-4-yl)boronic acid, offering researchers and scientists the foundational knowledge to effectively utilize this important reagent in their synthetic endeavors.
References
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Wikipedia. (n.d.). Protodeboronation. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Zaware, N., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
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Li, J. J., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
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Kelly, C. B., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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ChemBK. (2024, April 10). (2-Methylpyridin-4-yl)boronic acid. [Link]
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ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a. [Link]
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PubMed. (2010, June 15). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. [Link]
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MySkinRecipes. (n.d.). (2-Chloro-4-methylpyrimidin-5-yl)boronic acid. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
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University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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Reddit. (2022, October 24). Pyrimidin-2-ylboronic acid synthesis. [Link]
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ChemBK. (2024, April 9). Pyrimidin-4-Ylboronic Acid. [Link]
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PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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PubMed Central. (2015). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. [Link]
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Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
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Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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MySkinRecipes. (n.d.). (2-methoxy-4-methylpyrimidin-5-yl)boronic acid. [Link]
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PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. (2022, August 6). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
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PubChem. (n.d.). 4-Methylpyridine-2-boronic acid. [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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(2-Methylpyrimidin-4-yl)boronic acid solubility
An In-Depth Technical Guide to the Solubility of (2-Methylpyrimidin-4-yl)boronic acid
Executive Summary
(2-Methylpyrimidin-4-yl)boronic acid is an important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its utility in cross-coupling reactions and as a pharmacophore fragment is well-established. However, the successful application of this reagent is fundamentally governed by its solubility, a critical parameter that dictates reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability and formulation.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2-Methylpyrimidin-4-yl)boronic acid. While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes established principles of boronic acid and pyrimidine chemistry to empower researchers with the foundational knowledge and practical protocols required for its successful handling and application.
Physicochemical Landscape: Deconstructing the Molecule
To understand the solubility of (2-Methylpyrimidin-4-yl)boronic acid, we must first analyze its structural components and the chemical behaviors they impart. The molecule's solubility profile is a composite of the characteristics of the pyrimidine ring, the methyl substituent, and the boronic acid functional group.
The Dual Nature of the Heterocyclic Core
The pyrimidine ring contains two nitrogen atoms, which act as Lewis bases. In acidic aqueous media, these nitrogen atoms can be protonated, forming a cationic species. This dramatically increases the molecule's polarity and its affinity for polar solvents like water. Conversely, in its neutral state, the aromatic ring contributes to some lipophilic character, allowing for solubility in certain organic solvents.
The Boronic Acid Moiety: More Than a Simple Acid
The boronic acid group is the primary driver of many of the compound's unique solubility challenges and characteristics.
-
Lewis Acidity and pH-Dependence: Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[3] This equilibrium is pH-dependent. In aqueous solutions with a pH higher than the boronic acid's pKa, the anionic tetrahedral form dominates, leading to increased aqueous solubility.[3][4] Consequently, (2-Methylpyrimidin-4-yl)boronic acid is expected to exhibit a "U-shaped" solubility curve in relation to pH, with higher solubility at both low pH (due to pyrimidine protonation) and high pH (due to boronate formation), and a minimum solubility at its isoelectric point.
-
The Boroxine Equilibrium: A critical and often overlooked aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5][6] This equilibrium is influenced by the solvent, temperature, and the presence of water. Boroxines are significantly less polar and often less soluble than their corresponding monomeric acids.[6] The presence of this boroxine form in commercial samples or its formation during experiments can lead to inconsistent and lower-than-expected solubility measurements. This is a key reason why esterification of boronic acids is a common strategy to improve solubility and stability in organic media.[6][7]
The logical relationship between pH and the dominant species in solution is visualized below.
Caption: pH-dependent equilibria of (2-Methylpyrimidin-4-yl)boronic acid.
Predicting Solubility in Organic Solvents
While empirical determination is essential, a rational selection of solvents can be made based on the behavior of analogous compounds like phenylboronic acid and other pyrimidine derivatives.[6][8]
Table 1: Predicted Qualitative Solubility of (2-Methylpyrimidin-4-yl)boronic acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | THF, 1,4-Dioxane, DME | High | Ethers are excellent solvents for boronic acids, capable of solvating both the boronic acid group and the aromatic ring. Often used in Suzuki-Miyaura reactions.[6] |
| Ketones | Acetone, 2-Butanone | High to Moderate | Similar to ethers, these polar aprotic solvents effectively dissolve boronic acids.[6] |
| Halogenated | Dichloromethane (DCM) | Moderate | Offers moderate solubility. The slope of the solubility curve in chloroform for similar compounds suggests it can be a good solvent for crystallization.[6] |
| Alcohols | Methanol, Ethanol | High | Polar protic solvents that can hydrogen bond with the boronic acid and pyrimidine nitrogens. Potential for ester formation with the boronic acid. |
| Aprotic Polar | DMF, DMSO | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds, including heterocyclic boronic acids.[8] |
| Hydrocarbons | Hexanes, Toluene | Very Low | The polarity mismatch is too great. These nonpolar solvents are often used to precipitate boronic acids or wash away nonpolar impurities during synthesis.[6] |
| Aqueous Buffer | PBS, Acetate Buffers | pH-Dependent | As discussed, solubility will be minimal near the isoelectric point and will increase significantly in acidic (pH < 4) or basic (pH > 8) conditions.[3][4] |
Experimental Protocols for Solubility Determination
Accurate solubility data is best obtained through rigorous experimental methods. The Saturation Shake-Flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is highly recommended for generating reliable data.[1]
Protocol: Equilibrium Solubility via Saturation Shake-Flask (SSF) Method
This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.
Causality: The core principle is to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute equals that of the solid solute. The 24-hour agitation period is chosen to ensure this equilibrium is reached, moving beyond potentially misleading kinetic solubility values.[9]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (2-Methylpyrimidin-4-yl)boronic acid to a known volume of the desired solvent (e.g., 5 mL) in a glass vial. "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in an agitator or shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all suspended solids. This step is critical for accuracy.[1]
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.[10]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
The workflow for this gold-standard method is depicted below.
Caption: Workflow for the Saturation Shake-Flask (SSF) solubility method.
Protocol: Dynamic Method for Solubility Curve Generation
This synthetic method involves observing the temperature at which a known concentration of solute completely dissolves, allowing for the rapid generation of a solubility-temperature curve.
Causality: This method relies on visual or instrumental detection of the transition from a solid-liquid suspension to a single-phase solution. By systematically varying the concentration, one can map the solubility limit across a range of temperatures.[5]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a known amount of (2-Methylpyrimidin-4-yl)boronic acid and a known amount of the desired solvent into a sealed, stirred vessel.
-
Heating: Begin stirring and slowly heat the vessel at a controlled rate (e.g., 0.5 °C/min).
-
Detection: Continuously monitor the solution's turbidity using a laser probe or visually. The point at which the solution becomes perfectly clear is the dissolution temperature.[2][6]
-
Data Point: Record this temperature and the corresponding concentration (calculated from the initial masses).
-
Iteration: Repeat steps 1-4 with different solute-to-solvent ratios to generate multiple data points.
-
Analysis: Plot the dissolution temperature versus the mole fraction or concentration to generate the solubility curve.[11]
Authoritative Insights and Troubleshooting
-
The Boroxine Problem: If you observe lower-than-expected or inconsistent solubility results, especially in less polar organic solvents, the presence of the boroxine trimer is a likely cause.[6] Consider the source and purity of your material. Storing the boronic acid under an inert atmosphere and at a low temperature (2-8°C) is advisable.
-
Metastable Forms: Be aware of the potential for different crystalline polymorphs, which can exhibit different solubilities. The SSF method, by allowing for a long equilibration time, is more likely to yield the solubility of the most stable form.
-
Enhancing Solubility for Formulation: For drug development applications where aqueous solubility is low, formulation strategies can be employed. Co-solvents are a common approach. For boronic acids specifically, complexation with diols, such as mannitol, can form boronate esters that significantly increase aqueous solubility and stability by preventing boroxine formation.[12]
Conclusion
The solubility of (2-Methylpyrimidin-4-yl)boronic acid is a complex interplay of its heterocyclic nature, the pH-dependent behavior of the boronic acid group, and its tendency to form boroxine anhydrides. While predictive models based on analogous structures provide a strong starting point for solvent selection, this guide emphasizes the necessity of empirical determination. The Saturation Shake-Flask protocol provides a robust and reliable method for obtaining accurate thermodynamic solubility data. By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can effectively manage the solubility of this versatile building block, paving the way for its successful application in synthesis and drug discovery.
References
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An In-depth Technical Guide on the Stability and Storage of (2-Methylpyrimidin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2-Methylpyrimidin-4-yl)boronic acid in Modern Chemistry
(2-Methylpyrimidin-4-yl)boronic acid is a vital heterocyclic boronic acid derivative extensively utilized in medicinal chemistry and organic synthesis.[1] Its structural motif is a key component in the development of novel therapeutic agents, owing to the versatile reactivity of the boronic acid group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The stability of this reagent is paramount, as degradation can lead to diminished yields, formation of impurities, and ultimately, compromise the integrity of research and development outcomes. This guide delves into the intrinsic stability of (2-Methylpyrimidin-4-yl)boronic acid, potential degradation pathways, and provides evidence-based protocols for its proper storage and handling.
Chemical Properties and Intrinsic Stability
Boronic acids, in general, are Lewis acids with a pKa typically ranging from 4 to 10.[1] The acidity, and therefore reactivity and stability, can be influenced by the electronic nature of the substituents. The pyrimidine ring in (2-Methylpyrimidin-4-yl)boronic acid, being a heteroaromatic system, influences the electronic properties of the boronic acid moiety.
Equilibrium with Boroxine Anhydrides
A primary characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5][6] This is a reversible equilibrium that can be influenced by the presence of water.[7][8]
-
Mechanism: Three molecules of the boronic acid can lose three molecules of water to form a six-membered ring with alternating boron and oxygen atoms. This process can occur upon heating or in the presence of a dehydrating agent.[4][5] Conversely, the presence of water can hydrolyze the boroxine back to the boronic acid.[8]
-
Impact on Stoichiometry: The formation of boroxines can complicate reaction stoichiometry if not accounted for, as the molecular weight changes. Many commercial suppliers provide heteroaryl boronic acids as a mixture containing varying amounts of the corresponding boroxine.[9]
Susceptibility to Degradation
While many boronic acids are considered relatively stable, heterocyclic boronic acids can be prone to specific degradation pathways.[10]
-
Protodeboronation: This is a common degradation pathway for aryl and heteroaryl boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11][12][13] This process can be catalyzed by acid, base, or even certain metals and is often accelerated at higher temperatures.[11][14]
-
Oxidation: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol (or in this case, a hydroxypyrimidine).[14][15] This can be a significant issue, especially for electron-rich or sterically hindered boronic acids. The presence of oxidizing agents or even atmospheric oxygen over prolonged periods can facilitate this degradation.[14]
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of (2-Methylpyrimidin-4-yl)boronic acid, adherence to strict storage and handling protocols is crucial.
Long-Term Storage
For extended storage, the following conditions are recommended based on supplier safety data sheets (SDS) and general best practices for boronic acids:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[16] | Low temperatures slow down the rates of potential degradation reactions, including protodeboronation and oxidation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[16] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and boroxine formation. |
| Container | Tightly sealed, opaque container[17] | Prevents the ingress of moisture and air. Opaque containers protect the compound from light, which can sometimes promote degradation. |
| State | Solid | Storing the compound as a dry solid is preferable to in-solution storage to prevent solvent-mediated degradation. |
Short-Term Storage and Handling in the Laboratory
During routine laboratory use, the following practices should be observed:
-
Minimize Exposure: Only remove the required amount of the reagent from the main stock container in a controlled environment, preferably in a glove box or under a stream of inert gas.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing impurities or moisture that could catalyze degradation.
-
Solution Preparation: When preparing solutions, use anhydrous solvents and prepare them fresh for immediate use whenever possible. If a solution must be stored, it should be kept under an inert atmosphere at a low temperature for a minimal amount of time.
Experimental Workflow: Best Practices for Using (2-Methylpyrimidin-4-yl)boronic acid
To ensure reproducible and successful results in reactions involving (2-Methylpyrimidin-4-yl)boronic acid, the following experimental workflow is recommended.
Reagent Qualification
Before use in a critical reaction, especially after prolonged storage, it is advisable to assess the purity of the boronic acid. This can be done using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide information about the purity of the sample and the presence of boroxine or other degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to check for the presence of the desired compound and any potential impurities or degradation products.
Step-by-Step Protocol for Solution Preparation
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Transfer the desired amount of (2-Methylpyrimidin-4-yl)boronic acid to the reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via a syringe or cannula.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If gentle heating is required, do so cautiously and for the shortest time necessary.
-
Immediate Use: Use the freshly prepared solution immediately in the subsequent reaction step.
Diagram of Recommended Handling Workflow
Caption: Recommended workflow for handling (2-Methylpyrimidin-4-yl)boronic acid.
Potential Degradation Pathways and Mitigation Strategies
Understanding the chemical routes of degradation is key to preventing them.
Boroxine Formation
As previously discussed, the formation of boroxines from boronic acids is a dehydration process.[18] While this is an equilibrium, it can be shifted.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
-
Mitigation: Storing the compound in a desiccator or under a dry, inert atmosphere will shift the equilibrium towards the boronic acid form. When using the reagent, if the presence of boroxine is suspected, adding a small, controlled amount of water can hydrolyze it back to the boronic acid, though this should be done with caution as excess water can be detrimental to many reactions.
Protodeboronation and Oxidation
These are irreversible degradation pathways that lead to the loss of the active reagent.
-
Mitigation: The most effective mitigation strategies are preventative:
-
Strict Storage: Adherence to the recommended storage conditions (low temperature, inert atmosphere) is the primary defense.
-
Careful Reaction Conditions: Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during the reaction setup and workup, unless the reaction protocol specifically requires it.[11]
-
Degassing Solvents: For sensitive reactions, degassing solvents to remove dissolved oxygen can help minimize oxidative degradation.
-
Conclusion
The stability of (2-Methylpyrimidin-4-yl)boronic acid is a critical factor for its successful application in research and drug development. By understanding its intrinsic chemical properties, being aware of potential degradation pathways like boroxine formation, protodeboronation, and oxidation, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity and reactivity of this valuable reagent. Adherence to these best practices will contribute to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of scientific discovery.
References
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. wiley.com.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Boroxine. Wikipedia.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- SAFETY D
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid. AK Scientific, Inc..
- (2-Methylpyridin-4-yl)boronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
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- Development of Organic Transformations Based on Protodeboronation.
- (2-FLUORO-4-METHYLPYRIDIN-3-YL)BORONIC ACID. ChemicalBook.
- (2-METHYLPYRIMIDIN-5-YL)BORONIC ACID CAS#: 1034924-06-5. ChemicalBook.
- Boronic acid. Wikipedia.
- Structure, Properties, and Preparation of Boronic Acid Derivatives.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- (2-Methylpyrimidin-5-yl)boronic acid. Sigma-Aldrich.
- Application Notes and Protocols: Synthesis of Boronic Acid Esters Using Dimethylmagnesium. Benchchem.
- (2-Methylpyrimidin-4-yl)boronic acid (Cas 647853-31-4). Parchem.
- A Method for the Deprotection of Alkylpinacolyl Boron
- (2-Methylpyrimidin-5-yl)boronic acid. Sigma-Aldrich.
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(2-Methylpyrimidin-4-yl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth examination of the commercial availability, quality control, and synthetic applications of a valuable heterocyclic building block.
Foreword
(2-Methylpyrimidin-4-yl)boronic acid has emerged as a significant building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its utility lies in its capacity to introduce the 2-methylpyrimidine moiety into a diverse range of molecular architectures via robust and versatile cross-coupling methodologies. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial landscape, critical quality control parameters, and field-proven applications of this important reagent. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower chemists to effectively and reliably incorporate (2-Methylpyrimidin-4-yl)boronic acid into their synthetic endeavors.
Commercial Availability and Sourcing
(2-Methylpyrimidin-4-yl)boronic acid is readily available from a multitude of commercial suppliers. The compound is typically offered as a solid, with purities generally advertised at 95% or higher. Researchers should be aware that, like many boronic acids, this reagent can exist in equilibrium with its corresponding boroxine (a cyclic trimer anhydride). The presence of boroxine can affect the reactivity and stoichiometry of subsequent reactions, making it crucial to source material with well-defined specifications.
For laboratory-scale applications, (2-Methylpyrimidin-4-yl)boronic acid is commonly available in quantities ranging from grams to hundreds of grams. For larger-scale and process development needs, several suppliers offer kilogram and bulk quantities. When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) to verify the purity, identity, and composition of the material.
Table 1: Representative Commercial Suppliers and Typical Product Specifications
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Advertised Purity | Available Forms |
| Supplier A | 1311514-41-9 | C₅H₇BN₂O₂ | 137.93 | ≥97% | Solid |
| Supplier B | 1311514-41-9 | C₅H₇BN₂O₂ | 137.93 | ≥98% | Solid |
| Supplier C | 1311514-41-9 | C₅H₇BN₂O₂ | 137.93 | ≥95% | Solid |
It is also pertinent to note the availability of the pinacol ester derivative, (2-methylpyrimidin-4-yl)boronic acid pinacol ester. This derivative often exhibits enhanced stability and solubility in organic solvents compared to the free boronic acid, which can be advantageous in certain applications.
Quality Control and Characterization: A Self-Validating System
Ensuring the quality of (2-Methylpyrimidin-4-yl)boronic acid is paramount for reproducible and successful synthetic outcomes. A comprehensive approach to quality control should involve a combination of spectroscopic and analytical techniques.
Spectroscopic Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure and assessing the purity of (2-Methylpyrimidin-4-yl)boronic acid. The ¹H NMR spectrum should display characteristic signals for the pyrimidine ring protons and the methyl group. The presence of broad signals in the ¹H NMR spectrum may indicate the presence of the boroxine form. ¹¹B NMR can also be a valuable tool for characterizing the boron environment.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of (2-Methylpyrimidin-4-yl)boronic acid. A well-developed HPLC method can separate the desired product from potential impurities, including starting materials from the synthesis and degradation products.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula to assess purity.
A typical Certificate of Analysis should include results from these analytical techniques, providing the end-user with confidence in the quality of the material.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (2-Methylpyrimidin-4-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] The pyrimidine moiety is a common scaffold in many biologically active compounds, making this reaction particularly valuable in medicinal chemistry.[3]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling
The following protocol is a robust and reproducible method for the Suzuki-Miyaura coupling of (2-Methylpyrimidin-4-yl)boronic acid with an aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction system.
Experimental Protocol: Synthesis of 4-Aryl-2-methylpyrimidine
Materials:
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), (2-Methylpyrimidin-4-yl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species. The excess of the boronic acid is employed to ensure complete consumption of the often more valuable aryl halide.
-
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Rationale: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 2-12 hours.
-
Rationale: Heating is generally required to drive the reaction to completion. The optimal temperature may vary depending on the reactivity of the aryl bromide. Reaction monitoring is essential to determine the endpoint and prevent the formation of byproducts from prolonged heating.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Rationale: The work-up procedure is designed to remove the inorganic salts and water-soluble components from the organic phase containing the desired product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methylpyrimidine.
-
Rationale: Column chromatography is a standard method for purifying organic compounds. The choice of eluent will depend on the polarity of the product.
-
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Synthesis and Stability Considerations
While commercially available, an understanding of the synthesis of (2-Methylpyrimidin-4-yl)boronic acid can provide insights into potential impurities. A common synthetic route involves the lithiation of a suitable pyrimidine precursor followed by quenching with a trialkyl borate.[4]
It is important to recognize that heteroaryl boronic acids, particularly those with nitrogen atoms in proximity to the boronic acid group, can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[5] This instability can be exacerbated by acidic conditions or elevated temperatures. Therefore, proper storage of (2-Methylpyrimidin-4-yl)boronic acid in a cool, dry, and inert environment is recommended to ensure its integrity over time. For applications requiring enhanced stability, the use of the corresponding pinacol ester is a viable alternative.
Conclusion
(2-Methylpyrimidin-4-yl)boronic acid is a commercially accessible and highly valuable reagent for the synthesis of a wide array of substituted pyrimidines, which are prevalent in medicinally important compounds. A thorough understanding of its commercial availability, adherence to stringent quality control measures, and the application of robust and well-understood synthetic protocols, such as the Suzuki-Miyaura cross-coupling, are essential for its successful utilization. By following the guidelines and understanding the chemical principles outlined in this technical guide, researchers can confidently and effectively employ (2-Methylpyrimidin-4-yl)boronic acid in their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
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Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 2021.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 2011.
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- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (2-Methylpyrimidin-4-yl)boronic acid
This guide provides an in-depth analysis of the spectroscopic data for (2-Methylpyrimidin-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific isomer, this document synthesizes predicted data, comparative analysis with close analogs, and established principles of spectroscopic interpretation to offer a comprehensive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this important compound.
Introduction: The Significance of (2-Methylpyrimidin-4-yl)boronic acid
(2-Methylpyrimidin-4-yl)boronic acid belongs to the versatile class of heteroaryl boronic acids. These compounds are crucial reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and selectivity. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The strategic placement of a boronic acid group on this heterocycle opens up a vast chemical space for the synthesis of novel drug candidates and functional materials.
Accurate structural verification is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of (2-Methylpyrimidin-4-yl)boronic acid, providing a robust framework for its identification and characterization.
Molecular Structure and Spectroscopic Overview
The structure of (2-Methylpyrimidin-4-yl)boronic acid dictates its spectroscopic properties. The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and a boronic acid [-B(OH)₂] group at the 4-position.
Molecular Structure Visualization
Caption: Molecular structure of (2-Methylpyrimidin-4-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Principles of NMR for (2-Methylpyrimidin-4-yl)boronic acid
-
¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For (2-Methylpyrimidin-4-yl)boronic acid, we expect to see signals for the two aromatic protons on the pyrimidine ring, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the boronic acid group. The hydroxyl protons of the boronic acid often appear as a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. This includes the four carbons of the pyrimidine ring and the methyl carbon. The carbon attached to the boron atom (ipso-carbon) may exhibit a broader signal due to quadrupolar relaxation of the boron nucleus.[1]
-
¹¹B NMR: Boron-11 NMR is a useful technique for directly observing the boron atom. Boronic acids typically show a broad signal in the range of 25-30 ppm.[2]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of (2-Methylpyrimidin-4-yl)boronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
The choice of solvent is critical, as it can influence the chemical shifts, particularly of the labile B(OH)₂ protons. DMSO-d₆ is often a good choice as it can solubilize the polar boronic acid and allows for the observation of the hydroxyl protons.
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
If available, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Predicted and Comparative NMR Data
Due to the scarcity of published experimental data for (2-Methylpyrimidin-4-yl)boronic acid, the following tables present a combination of predicted data and experimental data for a closely related isomer, pyrimidine-5-boronic acid, for comparative purposes.[3][4][5][6]
Table 1: Predicted ¹H NMR Data for (2-Methylpyrimidin-4-yl)boronic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H6 (pyrimidine) | 8.5 - 8.7 | Doublet |
| H5 (pyrimidine) | 7.3 - 7.5 | Doublet |
| -CH₃ | 2.6 - 2.8 | Singlet |
| -B(OH)₂ | 8.0 - 9.0 (variable) | Broad Singlet |
Table 2: Experimental ¹H NMR Data for Pyrimidine-5-boronic acid [3]
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity |
| H2, H6 (pyrimidine) | 9.1 | Singlet |
| H4 (pyrimidine) | 8.9 | Singlet |
| -B(OH)₂ | Variable | Broad Singlet |
Table 3: Predicted ¹³C NMR Data for (2-Methylpyrimidin-4-yl)boronic acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (pyrimidine) | 165 - 168 |
| C4 (pyrimidine, ipso-C) | 168 - 172 |
| C6 (pyrimidine) | 155 - 158 |
| C5 (pyrimidine) | 118 - 122 |
| -CH₃ | 23 - 26 |
NMR Data Interpretation Workflow
Caption: A streamlined workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule.
Theoretical Principles of IR for (2-Methylpyrimidin-4-yl)boronic acid
The IR spectrum of (2-Methylpyrimidin-4-yl)boronic acid is expected to show characteristic absorption bands corresponding to its functional groups:
-
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[7]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.[8]
-
C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will result in several bands in the 1400-1600 cm⁻¹ region.
-
B-O Stretching: A strong, characteristic band for the B-O stretching vibration is expected in the 1310-1350 cm⁻¹ range.[9][10]
-
B-C Stretching: The B-C stretching vibration may appear in the 1000-1100 cm⁻¹ region.[9]
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid (2-Methylpyrimidin-4-yl)boronic acid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
Table 4: Characteristic IR Absorptions for (2-Methylpyrimidin-4-yl)boronic acid
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3600 - 3200 | O-H stretch (boronic acid) | Strong, Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium |
| 1600 - 1400 | C=C and C=N stretch (pyrimidine ring) | Medium to Strong |
| 1350 - 1310 | B-O stretch | Strong |
| 1100 - 1000 | B-C stretch | Medium |
| 900 - 675 | C-H out-of-plane bend (aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Principles of MS for (2-Methylpyrimidin-4-yl)boronic acid
The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[11] Therefore, the choice of ionization technique is crucial. Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules like boronic acids and can often detect the protonated molecule [M+H]⁺ or other adducts.
-
Molecular Ion: The expected exact mass of (2-Methylpyrimidin-4-yl)boronic acid (C₅H₇BN₂O₂) is approximately 138.06 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 139.07.
-
Fragmentation: Under higher energy conditions, fragmentation can occur. Common fragmentation pathways for arylboronic acids involve the loss of water (H₂O) and the cleavage of the C-B bond. The fragmentation of the pyrimidine ring can also lead to characteristic daughter ions.[12]
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent, such as a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote protonation.[13]
Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer, often via a liquid chromatography (LC) system for separation from any impurities.
-
A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.
-
As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Mass spectra are recorded, typically in positive ion mode to observe [M+H]⁺.
Expected Mass Spectrometric Data
Table 5: Expected m/z Values for (2-Methylpyrimidin-4-yl)boronic acid in ESI-MS
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₅H₈BN₂O₂]⁺ | ~139.07 |
| [M+Na]⁺ | [C₅H₇BN₂O₂Na]⁺ | ~161.05 |
| [M-H₂O+H]⁺ | [C₅H₆BN₂O]⁺ | ~121.06 |
Mass Spectrometry Analysis Logic
Caption: The logical flow of a mass spectrometry experiment for structural analysis.
Conclusion
The comprehensive spectroscopic characterization of (2-Methylpyrimidin-4-yl)boronic acid is essential for its effective use in research and development. This guide has provided a detailed framework for understanding its expected NMR, IR, and MS spectra. By combining predicted data with established spectroscopic principles and comparative analysis of related compounds, researchers can confidently identify and verify the structure of this valuable synthetic building block. The methodologies and data presented herein serve as a practical reference for scientists working at the forefront of chemical innovation.
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). PMC. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (2025). ResearchGate. [Link]
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¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... (2018). ResearchGate. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Analytical Chemistry. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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HMBC, HSQC NMR prediction. NMRDB.org. [Link]
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5-pyrimidine-boronic acid. LookChem. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. [Link]
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Selected sections of 1 H NMR spectra of 2 mM solutions of 4b at pH 9,... (2018). ResearchGate. [Link]
-
ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... (2012). ResearchGate. [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (2017). ResearchGate. [Link]
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FTIR spectrum of boric acid. (2013). ResearchGate. [Link]
-
Simulate and predict NMR spectra. NMRDB.org. [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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IR Chart. University of Colorado Boulder. [Link]
-
(4-Methylpyrimidin-5-YL)boronic acid. PubChem. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). Magnetic Resonance in Chemistry. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2017). Polymers. [Link]
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- 6. Simulate and predict NMR spectra [nmrdb.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity of Pyrimidine Boronic Acids
Introduction: The Pyrimidine Scaffold and the Boronic Acid Paradox
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer drugs like Imatinib to antivirals such as Zidovudine.[1][2] Its prevalence in DNA and RNA underscores its fundamental biological relevance.[3] Consequently, the development of robust synthetic methodologies to create diverse pyrimidine-based structures is of paramount importance to drug discovery professionals.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forming carbon-carbon bonds, linking pyrimidine cores to other molecular fragments.[4][5][6][7] This reaction typically involves the coupling of an organohalide with an organoboronic acid. While seemingly straightforward, the use of pyrimidine boronic acids introduces a unique set of challenges that can frustrate even seasoned chemists. These reagents are notoriously capricious, often exhibiting poor stability and sluggish reactivity that can lead to low yields and complex product mixtures.[8][9][10]
This guide provides an in-depth exploration of the core reactivity principles governing pyrimidine boronic acids. Moving beyond simple protocols, we will dissect the underlying mechanistic hurdles, explain the causality behind experimental choices, and present field-proven strategies to overcome the inherent challenges of these valuable, yet difficult, building blocks.
PART 1: The Core Challenge: Stability and the Specter of Protodeboronation
The primary obstacle in the application of pyrimidine boronic acids is their susceptibility to a decomposition pathway known as protodeboronation.[11] This undesired side reaction involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying the boronic acid and halting the productive cross-coupling cycle.[11][12]
Mechanisms of Decomposition
Protodeboronation is not a single reaction but a collection of pathways highly dependent on reaction conditions, particularly pH.[11]
-
Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[11]
-
Base-Catalyzed Pathway: A pre-equilibrium exists where a hydroxide ion attacks the Lewis-acidic boron atom to form a more electron-rich boronate species ([R-B(OH)₃]⁻).[11][13] This boronate can then react with a proton source (like water) in the rate-limiting step to yield the protodeboronated product.[11][13]
-
The Heteroaryl Complication: For basic heteroaromatic boronic acids, the situation is more complex. The nitrogen atoms in the pyrimidine ring introduce additional decomposition mechanisms.[11] Particularly for 2-substituted pyrimidines, the formation of a zwitterionic species under neutral pH conditions can lead to rapid, unimolecular fragmentation of the C-B bond, making these isomers exceptionally unstable.[9][11][14]
The inherent instability of these reagents is not merely an inconvenience for storage; it is a critical factor during the reaction itself. The conditions required for Suzuki-Miyaura coupling (heat, base, aqueous solvents) are often the very conditions that accelerate protodeboronation.[15][16]
Caption: Competing pathways for pyrimidine boronic acids in a coupling reaction.
Mitigating Instability: The Rise of Boronic Acid Surrogates
Given the inherent instability of many pyrimidine boronic acids, a key strategy is to use more stable derivatives that can generate the active boronic acid in situ. This "slow-release" approach maintains a low, steady concentration of the unstable intermediate, favoring the rate of cross-coupling over decomposition.[11][15]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to benchtop storage and chromatography.[15][16] Under specific basic aqueous conditions used in Suzuki coupling, they hydrolyze at a controlled rate to release the corresponding boronic acid. This has proven to be a general solution for handling otherwise intractable 2-heterocyclic boronic acids.[15][16]
-
Potassium Trifluoroborates (R-BF₃K): Trifluoroborates are also generally air- and moisture-stable crystalline solids. They require activation, typically under basic conditions, to participate in the catalytic cycle.
PART 2: Reactivity in Suzuki-Miyaura Cross-Coupling: A Guide to Optimization
Successfully coupling a pyrimidine boronic acid requires a carefully orchestrated set of conditions designed to favor the catalytic cycle over competing decomposition and inhibition pathways.
The Catalytic Cycle and Pyrimidine-Specific Hurdles
The Suzuki-Miyaura cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Pyrimidine substrates introduce specific challenges at critical stages.
Caption: The Suzuki-Miyaura catalytic cycle with pyrimidine-specific challenges.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium(II) center after oxidative addition.[17][18] This coordination can stabilize the intermediate and slow down the crucial transmetalation step, effectively acting as an inhibitor.
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives are known to undergo transmetalation at a slower rate.[14] This sluggishness provides a larger window of opportunity for the competing protodeboronation of the pyrimidine boronic acid to occur.
-
Steric Hindrance: Bulky substituents on either the pyrimidine ring or the coupling partner can sterically impede the approach of the coupling partners to the palladium center, hindering all stages of the catalytic cycle.[17]
Field-Proven Optimization Strategies
Overcoming these challenges requires moving beyond standard, off-the-shelf conditions. The choice of catalyst, ligand, base, and solvent must be considered as an interconnected system.
1. Catalyst and Ligand Selection: The Most Critical Factor
Standard catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are often ineffective for challenging pyrimidine couplings.[17][19] The key is to use ligands that promote a highly active, coordinatively unsaturated Pd(0) species and accelerate the rate-limiting steps of the cycle.
Rationale: Bulky, electron-rich phosphine ligands are the modern standard for difficult cross-couplings.
-
Bulkiness: Promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition. The steric pressure also accelerates the final reductive elimination step to release the product and regenerate the catalyst.
-
Electron-donating ability: Increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.
Recommendations:
-
Buchwald Ligands: A vast portfolio of dialkylbiaryl phosphine ligands are commercially available and highly effective. SPhos, XPhos, and RuPhos are excellent starting points for screening.[17][20]
-
N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donors that form very stable and highly active palladium complexes, often suitable for coupling less reactive aryl chlorides.[6][17]
2. Base Selection: A Delicate Balance
The base plays a dual role: it is required to activate the boronic acid, forming the more nucleophilic boronate, but it can also promote protodeboronation.[17]
Rationale: The choice of base influences the concentration and reactivity of the boronate species.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous mixtures. They may be sufficient for activated systems but can be too weak for challenging couplings, leading to low conversion.
-
Stronger, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): Often the bases of choice for difficult couplings. They are effective at promoting the formation of the boronate without introducing competing nucleophilic side reactions. K₃PO₄ is a particularly good general base for these systems.[21]
3. Solvent and Temperature
The solvent system must solubilize all components and mediate the activity of the base.
Rationale: Protic solvents can be a source for protodeboronation, but a small amount of water is often necessary to activate the base and facilitate boronate formation.
-
Anhydrous Ethers (Dioxane, THF): Common choices, often with a small amount of added water. Dioxane is a high-boiling solvent that allows for higher reaction temperatures.[20][21]
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times (from hours to minutes) and improve yields by rapidly accessing the necessary activation energy, potentially outcompeting slower decomposition pathways.[22][23]
Data Summary: Optimizing for Success
The following table summarizes typical conditions, highlighting the evolution from classical to modern catalytic systems for pyrimidine Suzuki-Miyaura couplings.
| Entry | Pyrimidine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| 1 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | ~85 | Classical conditions work for activated substrates.[19] |
| 2 | 5-Bromopyrimidine | Pd(dppf)Cl₂ | KOAc | Dioxane | Reflux | Good | Dppf is a more robust ligand than PPh₃ for some heteroaryl couplings.[1] |
| 3 | Sterically Hindered Pyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-110 | High | Bulky, electron-rich ligands are essential for hindered or deactivated partners.[17][20] |
| 4 | 2-Chloropyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good | Modern ligands enable the use of less reactive but more available chloro-pyrimidines. |
| 5 | Unstable Pyrimidine-2-boronic acid (as MIDA ester) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | High | The MIDA "slow-release" strategy enables the use of notoriously unstable boronic acids.[15][16] |
PART 3: Experimental Protocol and Workflow
This section provides a representative, self-validating protocol for a challenging Suzuki-Miyaura coupling reaction, employing modern best practices.
Model Reaction: Coupling of 2-Chloro-4-methylpyrimidine with 4-methoxyphenylboronic acid
This reaction is chosen as it involves a less reactive aryl chloride and a potentially inhibitory pyrimidine substrate, making robust catalytic conditions necessary.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Methodology
Materials:
-
2-Chloro-4-methylpyrimidine (1.0 mmol, 128.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Anhydrous, degassed 1,4-dioxane (4 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-4-methylpyrimidine, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Causality Check: Using an oven-dried vessel and weighing solids in open air is acceptable, but the subsequent inerting step is critical. K₃PO₄ is hygroscopic; use freshly opened or dried material.
-
-
Inerting: Seal the vial with a septum-containing cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen, which can degrade the phosphine ligand and catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture may be heterogeneous.
-
Causality Check: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The 4:1 dioxane/water ratio is a common starting point for balancing solubility and base activity.
-
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously. Monitor the consumption of the starting material by taking small aliquots and analyzing via TLC or LC-MS (typically every 1-2 hours).
-
Reaction Quench and Workup: Once the reaction is complete (or has stalled), remove it from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Check: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting Common Issues
-
Low or No Conversion: The primary suspect is an inactive catalyst. Ensure the inert atmosphere was maintained and ligands/reagents were not degraded. Consider increasing the temperature or switching to a more active ligand system (e.g., using a pre-formed palladacycle precatalyst).[17]
-
Significant Protodeboronation: This indicates the rate of decomposition is competitive with coupling. Try using a MIDA boronate if available. Alternatively, lowering the reaction temperature and slightly increasing catalyst loading may favor the desired reaction. Running the reaction under more anhydrous conditions with a base like CsF is another option.
-
Homocoupling of Boronic Acid: This side reaction (Glaser coupling) can sometimes be promoted by the catalyst system. Slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration and reduce this pathway.[17]
Conclusion and Future Outlook
Pyrimidine boronic acids represent a class of reagents whose utility in drug discovery is matched only by their synthetic challenge. A deep understanding of their primary instability pathway—protodeboronation—is crucial for their successful application. By abandoning outdated protocols and embracing modern catalytic systems with bulky, electron-rich ligands, researchers can dramatically improve reaction outcomes. Furthermore, the strategic use of stable surrogates like MIDA boronates provides a reliable and often essential pathway to success for the most unstable members of this class. As catalyst technology and our understanding of reaction mechanisms continue to evolve, the reliable and predictable functionalization of pyrimidine scaffolds will become increasingly accessible, empowering the next generation of drug discovery.
References
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- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters.
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
- Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templ
- 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties.
- Pyrimidin-2-ylboronic acid synthesis. Reddit.
- Catalyst screening for Suzuki coupling of 1 with 2.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Representative drugs with pyrimidine moiety on the market: anticancer...
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions. BenchChem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Pyrimidine Boronic Acids
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Consequently, the development of robust and versatile synthetic methods to functionalize the pyrimidine core is a critical endeavor for researchers and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for forming carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[4][5][6] This guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura reactions specifically tailored for pyrimidine boronic acids, addressing the unique challenges and offering detailed, field-proven protocols to empower successful synthesis.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational catalyst selection and troubleshooting. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., a halopyrimidine), forming a Pd(II) intermediate.[4][7] This is often the rate-limiting step, particularly for less reactive halides like chlorides.
-
Transmetalation : In the presence of a base, the organoboron reagent (e.g., pyrimidine boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]
Unique Challenges of Pyrimidine Boronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those containing nitrogen, presents distinct challenges that are not as prevalent with simple aryl boronic acids.
-
Catalyst Inhibition : The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center.[9][10] This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and leading to low or no conversion. This is a well-documented phenomenon often termed the "2-pyridyl problem" and is highly relevant to 2-substituted pyrimidines.[10][11][12]
-
Protodeboronation : Pyrimidine boronic acids, especially those with substituents at the 2- or 4-positions, can be susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (often water in the reaction mixture) to yield the parent pyrimidine.[13][14] This side reaction consumes the nucleophilic partner and reduces the overall yield. It can be accelerated by heat and the presence of a base.[14]
-
Steric Hindrance : Bulky substituents on either the pyrimidine boronic acid or the coupling partner can sterically impede the key steps of the catalytic cycle, particularly the transmetalation and reductive elimination steps, requiring more specialized and reactive catalyst systems.[9]
Catalyst Selection: From Classical Workhorses to Modern Powerhouses
The choice of palladium catalyst and its associated ligand is the most critical factor in overcoming the challenges of pyrimidine cross-coupling.[9]
Classical Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a "first-generation" catalyst that has been a workhorse in organic synthesis for decades.[15][16] It is often effective for simple, unhindered substrates.[17][18] However, its utility for challenging pyrimidine couplings is limited. The relatively small triphenylphosphine (PPh₃) ligand is often insufficient to promote the reductive elimination of sterically demanding products, and the catalyst can be susceptible to deactivation.[9][19] While still prevalent, it is often ineffective for hindered or electron-deficient substrates where modern systems excel.[9]
Modern Buchwald Precatalysts and Ligands
To address the limitations of classical systems, highly active and versatile catalyst systems have been developed, most notably the Buchwald phosphine ligands and their corresponding palladium precatalysts.[20]
-
Bulky, Electron-Rich Ligands : Ligands like XPhos, SPhos, and RuPhos are designed to be both sterically bulky and highly electron-donating.[9] The steric bulk promotes the final reductive elimination step, while the electron-rich nature facilitates the initial oxidative addition, especially with less reactive aryl chlorides.[21][22]
-
Precatalysts (G2, G3, G4) : These are air- and moisture-stable Pd(II) complexes that rapidly and reliably generate the active, monoligated Pd(0) species in solution.[20] This ensures a consistent 1:1 palladium-to-ligand ratio, leading to more reproducible results, lower catalyst loadings, and the ability to operate under milder conditions.[20] For particularly unstable boronic acids, precatalysts that form the active species rapidly at room temperature are crucial to ensure the cross-coupling reaction outpaces the decomposition of the boronic acid.[13][23]
| Catalyst / Precatalyst | Ligand Type | Generation | Key Advantages for Pyrimidine Coupling |
| Pd(PPh₃)₄ | Triphenylphosphine | Classical | Suitable for simple, non-hindered substrates.[16] |
| XPhos Pd G3 | Dialkylbiarylphosphine | 3rd Gen | Excellent for sterically hindered substrates; high activity.[24] |
| RuPhos Pd G3 | Dialkylbiarylphosphine | 3rd Gen | Highly effective for electron-deficient heteroaryl chlorides.[20] |
| SPhos Pd G2 | Dialkylbiarylphosphine | 2nd Gen | Broad applicability, good for many heteroaryl couplings. |
Experimental Protocols
Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.
Protocol 1: General Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol provides a robust starting point for coupling a generic chloropyrimidine with a pyrimidine boronic acid using a modern precatalyst.
Reagents & Equipment:
-
Chloropyrimidine derivative (1.0 equiv)
-
Pyrimidine boronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)[25]
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)[26]
Step-by-Step Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add the chloropyrimidine (e.g., 0.5 mmol), the pyrimidine boronic acid (e.g., 0.6 mmol), the base (e.g., K₃PO₄, 1.0 mmol), and the XPhos Pd G3 precatalyst (e.g., 0.005 mmol, 1 mol%).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[26]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 2.5 mL Dioxane, 0.5 mL water) via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-pyrimidine compound.
Protocol 2: Microwave-Assisted Coupling for Rapid Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, facilitating rapid library synthesis and optimization.[27]
Reagents & Equipment:
-
Same reagents as Protocol 1
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Vessel Preparation : To a microwave-safe vial, add the halopyrimidine (0.5 mmol), pyrimidine boronic acid (0.6 mmol), base (1.0 mmol), and precatalyst (0.01 mmol, 2 mol%).
-
Solvent Addition : Add the solvent mixture (e.g., 3 mL of 2:1 Dioxane/H₂O).[27]
-
Reaction : Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for 10-30 minutes.
-
Workup & Purification : Follow steps 6 and 7 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(PPh₃)₄).[9][28] 2. Insufficiently active catalyst system for the substrate. 3. Reaction not performed under inert atmosphere.[26] | 1. Use a fresh bottle of catalyst or switch to a more stable precatalyst (e.g., RuPhos Pd G3).[20] 2. Screen more electron-rich, bulky ligands (e.g., XPhos, RuPhos).[9] 3. Ensure proper degassing of solvents and use of Schlenk techniques. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.[14] 2. Reaction temperature is too high or run time is too long. | 1. Use a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[14][26] 2. Use a more active catalyst (like a G3/G4 precatalyst) to allow for lower temperatures and shorter reaction times.[13] 3. Use a milder base (e.g., K₂CO₃ or KF). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. High catalyst loading or temperature. | 1. Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. 2. Decrease the catalyst loading and/or lower the reaction temperature.[20] |
| Formation of Byproducts | 1. Side reactions involving other functional groups. 2. Catalyst decomposition leading to undesired pathways. | 1. Protect sensitive functional groups on the substrates. 2. Optimize reaction conditions (base, solvent, temp) to favor the desired coupling. |
Beyond C-C Bonds: Buchwald-Hartwig Amination on the Pyrimidine Core
The utility of palladium catalysis extends beyond C-C bond formation. The Buchwald-Hartwig amination allows for the crucial formation of C-N bonds, coupling amines with aryl halides.[29] This is particularly relevant for synthesizing 2- and 4-aminopyrimidine derivatives, which are prevalent in kinase inhibitors and other pharmaceuticals.[30] The same principles of catalyst selection apply: modern, bulky phosphine ligands are essential for efficiently coupling amines to the electron-deficient pyrimidine ring.[30][31]
Conclusion
The palladium-catalyzed cross-coupling of pyrimidine boronic acids is an indispensable tool in modern synthetic and medicinal chemistry. While challenges such as catalyst inhibition and substrate instability exist, they can be reliably overcome through the rational selection of advanced catalyst systems. The use of bulky, electron-rich phosphine ligands in combination with stable palladium precatalysts enables the efficient synthesis of a vast array of complex, biologically relevant pyrimidine-containing molecules. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and successfully harness the power of this transformative reaction.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
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Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. N/A. [Link]
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Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N/A. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [Link]
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Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. N/A. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [Link]
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The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N/A. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH. [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. NIH. [Link]
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New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH. [Link]
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Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. [Link]
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Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Pd(PPh3)4 is green black, but everything's already in the flask. Anything I can do to help this Suzuki coupling? Reddit. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
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The Strategic Application of (2-Methylpyrimidin-4-yl)boronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of Pyrimidine Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1] Its prevalence stems from its ability to engage in diverse biological interactions, including hydrogen bonding and π-stacking, often serving as a bioisostere for phenyl rings to enhance pharmacokinetic and pharmacodynamic properties.[1] Within this esteemed class of heterocycles, (2-Methylpyrimidin-4-yl)boronic acid (CAS No. 647853-31-4) has emerged as a pivotal building block, particularly for the construction of complex molecular architectures via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective utilization of (2-Methylpyrimidin-4-yl)boronic acid in medicinal chemistry, with a special focus on its role in the synthesis of targeted therapies such as VCP/p97 inhibitors for oncology.[3]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical characteristics of (2-Methylpyrimidin-4-yl)boronic acid is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 647853-31-4 | [4] |
| Molecular Formula | C₅H₇BN₂O₂ | [4] |
| Molecular Weight | 137.93 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |
Handling and Stability Considerations:
Heteroaryl boronic acids, particularly those with nitrogen atoms, can exhibit limited stability.[5] Protic solvents can promote protodeboronation, a significant side reaction where the carbon-boron bond is cleaved. Therefore, it is crucial to handle (2-Methylpyrimidin-4-yl)boronic acid in a dry, inert atmosphere and to use anhydrous solvents in reactions. Storage at low temperatures is recommended to minimize degradation over time.
Application Notes: A Gateway to Novel Therapeutics
The primary utility of (2-Methylpyrimidin-4-yl)boronic acid in medicinal chemistry lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl halides, opening avenues to a vast chemical space of potential drug candidates.
Case Study: Synthesis of VCP/p97 Inhibitors
A compelling example of the application of (2-Methylpyrimidin-4-yl)boronic acid is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is a critical enzyme in the ubiquitin-proteasome system, and its inhibition has emerged as a promising strategy in cancer therapy.[3] A series of novel pyrimidine-based VCP/p97 inhibitors have been synthesized and evaluated, demonstrating the utility of this building block in generating potent and selective drug candidates.[3] The general synthetic approach involves the Suzuki-Miyaura coupling of (2-Methylpyrimidin-4-yl)boronic acid with a suitable aryl or heteroaryl halide partner, followed by further functionalization.
Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction using (2-Methylpyrimidin-4-yl)boronic acid. This protocol is a robust starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq), (2-Methylpyrimidin-4-yl)boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices
The selection of reaction parameters is critical for a successful Suzuki-Miyaura coupling with (2-Methylpyrimidin-4-yl)boronic acid.
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing (2-Methylpyrimidin-4-yl)boronic acid
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions with protein kinase hinges makes it a cornerstone for the design of potent and selective inhibitors.[2] The strategic introduction of this moiety into complex molecular architectures is frequently accomplished via the robust and versatile Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives have become indispensable tools in this context, serving as critical building blocks in modern drug discovery.[3][4] This guide provides an in-depth examination of (2-Methylpyrimidin-4-yl)boronic acid as a key reagent, detailing the underlying chemical principles, providing a field-proven experimental protocol, and offering insights into reaction optimization for the synthesis of pyrimidine-based kinase inhibitors.
Core Principles: The Suzuki-Miyaura Reaction in Heteroaromatic Synthesis
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our subject, (2-Methylpyrimidin-4-yl)boronic acid) and an organohalide or triflate.[5] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse substrates.[6]
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
While powerful, the use of heteroaryl boronic acids, especially those from electron-deficient (π-deficient) systems like pyrimidine, presents unique challenges.[7] The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[7] Furthermore, a significant side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, reducing the availability of the boronic acid for the desired coupling.[5][7] Careful selection of the catalyst, ligand, base, and solvent is therefore critical to success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Spotlight: Synthesis of a 2,4-Disubstituted Pyrimidine Core
Many potent kinase inhibitors, including the FDA-approved JAK2 inhibitor Fedratinib, feature a 2,4-diaminopyrimidine or related scaffold.[8][9][10] The synthesis of these molecules often involves a sequential cross-coupling strategy starting from a dihalogenated pyrimidine. (2-Methylpyrimidin-4-yl)boronic acid provides a direct route to install the 2-methylpyrimidin-4-yl moiety, a key structural component in various inhibitor designs.
The following workflow outlines a general strategy for synthesizing a bi-heteroaryl compound, a common core structure in kinase inhibitors, using our target boronic acid.
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Use of (2-Methylpyrimidin-4-yl)boronic acid in fragment-based drug discovery
An Application Guide to the Use of (2-Methylpyrimidin-4-yl)boronic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This approach relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, and then optimizing these hits through structure-guided chemistry.[2][3] This guide provides a detailed exploration of (2-Methylpyrimidin-4-yl)boronic acid as a high-value fragment. We delve into the unique chemical properties conferred by its pyrimidine scaffold and, most notably, its boronic acid moiety, which can engage in reversible covalent interactions.[4][5] This document offers researchers, scientists, and drug development professionals a comprehensive set of protocols and expert insights, covering the entire workflow from primary screening and hit validation to structural characterization and strategies for hit-to-lead optimization.
Part I: The Strategic Value of (2-Methylpyrimidin-4-yl)boronic acid in FBDD
The Rationale: Why This Fragment?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. (2-Methylpyrimidin-4-yl)boronic acid is an exemplary fragment due to a convergence of favorable properties:
-
Compliance with the "Rule of Three": With a molecular weight of approximately 138 g/mol , it comfortably fits within the general fragment guidelines (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), ensuring it has a higher probability of binding efficiently within target pockets.[2]
-
Privileged Scaffold: The pyrimidine ring is a common and versatile scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and participate in aromatic stacking interactions. Its presence provides a well-understood foundation for chemical elaboration.
-
A Unique "Warhead" - The Boronic Acid: The boronic acid group is not merely a polar contact point; it is an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[5][6] This unique binding mechanism can lead to significant gains in potency and selectivity compared to non-covalent interactions alone.[7] The reversible nature of this bond is particularly advantageous, as it can reduce the risk of off-target modifications associated with irreversible covalent inhibitors.[6]
Mechanism of Action: Reversible Covalent Inhibition
The key to the utility of boronic acids in drug discovery lies in the chemistry of the boron atom. The boron in a boronic acid exists in a trigonal planar, sp² hybridized state. However, it possesses an empty p-orbital, making it an excellent Lewis acid (electron acceptor). When it encounters a nucleophilic hydroxyl group, such as the one on a serine or threonine residue in an enzyme's active site, it can accept a pair of electrons, transitioning to a more stable, sp³ hybridized tetrahedral boronate adduct.[8] This interaction is a true covalent bond, yet it is readily reversible under physiological conditions.
Caption: Reversible covalent bond formation with a serine residue.
Part II: Experimental Workflow: From Screening to Hit Validation
A successful FBDD campaign employs a cascade of biophysical techniques to identify and validate hits, minimizing false positives and efficiently allocating resources.[9] Each step provides a different layer of information, building a comprehensive picture of the fragment's interaction with the target.
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Pyrimidines and Suzuki Coupling in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This foundational role in biological systems makes it a privileged structure for designing molecules that can interact with a wide array of biological targets.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4] Consequently, the development of efficient and versatile methods for the synthesis and derivatization of pyrimidines is of paramount importance in the field of drug discovery.[2][5]
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and adaptable tool for the formation of carbon-carbon bonds, particularly in the creation of biaryl structures.[6] Its application to halogenated pyrimidines facilitates the introduction of diverse aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.[6][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this domain.[8] By utilizing microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours to minutes, often leading to increased yields and improved reproducibility.[8][9] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of pyrimidine boronic acids, offering detailed protocols, optimization strategies, and troubleshooting advice to empower researchers in their synthetic endeavors.
The Engine of Acceleration: Principles of Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional heating. In microwave-assisted synthesis, dielectric materials, such as the polar molecules in a reaction mixture, are heated by the direct absorption of microwave energy. This leads to rapid and uniform heating throughout the reaction vessel, minimizing thermal gradients and often resulting in cleaner reactions with fewer byproducts.[8][9] The key advantages of this technology in the context of Suzuki coupling include:
-
Rapid Reaction Times: What might take hours with conventional heating can often be accomplished in minutes using microwave irradiation.[8]
-
Improved Yields: The rapid heating and uniform temperature distribution can minimize the decomposition of sensitive reagents and products, leading to higher isolated yields.[8][9]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures consistent and reproducible results.[8]
-
High-Throughput Synthesis: The speed of microwave-assisted reactions makes it an ideal platform for the rapid synthesis of compound libraries for screening and lead optimization.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] Understanding this cycle is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The role of the base in the transmetalation step is critical; it activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[12][13]
Optimizing the Reaction: Key Parameters and Considerations
The success of a microwave-assisted Suzuki coupling of pyrimidine boronic acids hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and the associated ligand is arguably the most critical factor for a successful coupling, especially with challenging substrates like sterically hindered or electron-deficient pyrimidine boronic acids.[14]
-
Palladium Source: While various palladium sources can be effective, Pd(PPh₃)₄ is a commonly used and often successful catalyst for the Suzuki coupling of halogenated pyrimidines.[15][16] Other common precatalysts include Pd(dppf)Cl₂, Pd(OAc)₂, and PdCl₂(PPh₃)₂.[6]
-
Ligands: For more challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly beneficial.[14][17][18] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition.[14]
Base Selection: The Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid.[12] The choice of base can significantly impact the reaction outcome.
-
Common Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used and effective in many cases.[8][15][19]
-
Considerations for Sensitive Substrates: For substrates with base-labile functional groups, weaker bases like NaHCO₃ or KHCO₃ may be more suitable, although this might require longer reaction times or higher temperatures.[20]
Solvent System: The Reaction Medium
The choice of solvent is critical for both solubility of the reactants and efficient absorption of microwave energy.
-
Aqueous Mixtures: A mixture of an organic solvent and water is often optimal. The water is essential for the activity of many inorganic bases.[21] Common organic solvents include 1,4-dioxane, THF, DMF, and isopropanol.[15] A 2:1 mixture of 1,4-dioxane and water is a robust and widely used solvent system.[6][15]
-
Anhydrous Conditions: In cases where protodeboronation is a significant side reaction, anhydrous conditions may be necessary.[14] However, this often requires the use of alternative bases that are soluble and active in organic solvents.
Microwave Parameters: Temperature and Time
Microwave reactors allow for precise control over temperature and reaction time.
-
Temperature: A temperature of 100 °C is often a good starting point for optimization.[7][15] Higher temperatures can be explored to increase the reaction rate, but this may also lead to decomposition of sensitive substrates.
-
Time: Reaction times are typically short, ranging from 5 to 30 minutes.[15][16] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[6]
Table 1: Catalyst Screening [6]
| Catalyst (5 mol%) | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 2: Solvent Mixture Screening [6][15]
| Solvent (Organic:H₂O) | Ratio | Yield (%) |
|---|---|---|
| 1,4-Dioxane/H₂O | 2:1 | 65 |
| THF/H₂O | 2:1 | 55 |
| DMF/H₂O | 2:1 | 48 |
| Isopropanol/H₂O | 2:1 | 30 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 15 min, microwave irradiation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a pyrimidine boronic acid.
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 2:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine (e.g., 0.5 mmol), the pyrimidine boronic acid (e.g., 0.5 mmol), the base (e.g., 1.5 mmol), and the palladium catalyst (e.g., 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of H₂O). It is good practice to displace the air in the vial with an inert gas such as argon.[15]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 100 °C) and reaction time (e.g., 15 minutes).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous Na₂SO₄.[15]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting Common Challenges
While microwave-assisted Suzuki coupling is a robust method, challenges can arise, particularly with heteroaromatic substrates.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is active. Using a precatalyst that rapidly forms the active Pd(0) species can be beneficial.[17][22]
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[14][19] Employing bulky ligands can mitigate this issue.[14]
-
Steric Hindrance: For sterically hindered substrates, higher temperatures, longer reaction times, or more active catalyst systems with bulky ligands may be required.[14]
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially under basic conditions.[14][22]
-
Milder Base: Using a weaker base can reduce the rate of protodeboronation.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction.[14]
-
Boronic Acid Surrogates: Using more stable boronic acid surrogates like MIDA boronates or trifluoroborate salts can be an effective strategy.[22]
-
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be helpful.[14]
-
Slow Addition: Slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[14]
-
Conclusion: A Powerful Tool for Accelerated Drug Discovery
The microwave-assisted Suzuki-Miyaura coupling of pyrimidine boronic acids is a highly efficient and versatile method for the synthesis of a wide range of substituted pyrimidines. By leveraging the advantages of microwave irradiation, researchers can significantly accelerate the synthesis of novel compounds for drug discovery and development. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful technology.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synfacts. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. National Institutes of Health. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. [Link]
-
s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Bentham Science Publishers. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series (2009). SciSpace. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
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- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
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Application Notes and Protocols: Regioselective Cross-Coupling of Dichloropyrimidines with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The ability to selectively functionalize specific positions on the pyrimidine ring is crucial for the rational design of novel compounds. This guide provides an in-depth exploration of the regioselective Suzuki-Miyaura cross-coupling of dichloropyrimidines with boronic acids, a powerful tool for the synthesis of substituted pyrimidines. We will delve into the mechanistic underpinnings of this reaction, detail robust protocols for achieving high regioselectivity, and discuss the factors that govern the site of substitution.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine moiety is a privileged heterocycle, present in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of efficient and selective methods for the synthesis of substituted pyrimidines is of paramount importance in drug discovery and development.
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a versatile and widely adopted strategy for the C-C bond formation.[3] Dichloropyrimidines serve as readily available and versatile building blocks in this context, offering two reactive sites for sequential functionalization.[4][5] Mastering the regioselective coupling of these substrates allows for the controlled and predictable synthesis of complex pyrimidine derivatives.
Mechanistic Insights into Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling of dichloropyrimidines is primarily dictated by the initial oxidative addition step of the palladium catalyst to one of the C-Cl bonds.[4] In the case of 2,4-dichloropyrimidine, the C4 position is generally more susceptible to oxidative addition than the C2 position.[4][5][6] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient, facilitating the insertion of the electron-rich Pd(0) species.
The catalytic cycle, illustrated below, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the dichloropyrimidine. This is typically the rate-determining and selectivity-determining step.
-
Transmetalation: The organopalladium(II) halide complex reacts with the boronic acid (in the form of a boronate, activated by a base) to exchange the halide for the organic group from the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The inherent electronic preference for C4 coupling can be modulated by several factors, including the substitution pattern on the pyrimidine ring, the choice of catalyst and ligands, and the reaction conditions. For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution and favor C2 substitution in nucleophilic aromatic substitution (SNAr) reactions, a principle that can have parallels in cross-coupling.[8]
While the C4-selectivity is the general rule for Suzuki couplings, it is noteworthy that C2-selectivity can be achieved in other cross-coupling reactions, such as C-S coupling, by employing bulky N-heterocyclic carbene (NHC) ligands.[9][10] This highlights the crucial role of the ligand sphere around the palladium center in directing the regioselectivity.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results.
-
Inert Atmosphere: Suzuki-Miyaura couplings are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
-
Microwave Chemistry: The use of a microwave reactor can significantly accelerate the reaction, often leading to higher yields and shorter reaction times with lower catalyst loadings.[4][7]
Protocol for Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol is based on a well-established procedure for the selective mono-arylation at the C4 position.[1][4]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).
-
Add the arylboronic acid (1.1 mmol).
-
Add potassium carbonate (3.0 mmol, 415 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).
-
Add 1,4-dioxane (3.5 mL) and water (0.5 mL).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Heat the reaction mixture with stirring. For conventional heating, a temperature of 80-100 °C for 12-24 hours is typical. For microwave heating, 100-120 °C for 15-30 minutes is a good starting point.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-arylpyrimidine.
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Toolkit of Modern Synthesis: Application Notes on Boronic Acid Derivatives
Introduction: In the landscape of contemporary organic synthesis and drug development, boronic acid derivatives have emerged as indispensable reagents, prized for their versatility, stability, and generally low toxicity. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, confers Lewis acidity that underpins a diverse array of powerful chemical transformations. This guide provides an in-depth exploration of key applications, moving beyond mere procedural steps to elucidate the underlying principles and rationale that guide successful experimentation. Herein, we delve into the mechanistic intricacies and provide detailed, field-proven protocols for cornerstone reactions such as the Suzuki-Miyaura coupling and Chan-Lam cross-coupling, as well as their utility as reversible protecting groups for diols and as the recognition element in fluorescent sensors.
The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction stands as one of the most robust and widely utilized methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, a motif prevalent in pharmaceuticals and advanced materials.[1] This Nobel Prize-winning reaction's acclaim stems from its mild conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[2]
Mechanistic Causality: The "Why" Behind the Protocol
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle initiates with the insertion of a Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step is often rate-determining, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid derivative is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This "ate" complex then readily transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DME/Water)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene 5 mL and Water 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 94 | [5] |
| 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85 | [6] |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Varied Substrates and Conditions.
The Chan-Lam Cross-Coupling: Forming Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction provides a powerful and often milder alternative to traditional methods for forming carbon-heteroatom bonds, such as the Buchwald-Hartwig amination. It facilitates the coupling of boronic acids with N-H or O-H containing compounds, including amines, amides, and phenols, using a copper catalyst.[7] A significant advantage is that it can often be performed at room temperature and open to the air.[3]
Mechanistic Insights
While the precise mechanism is still a subject of study, a plausible catalytic cycle involves the formation of a copper(II) complex. The N-H or O-H containing substrate coordinates to the copper center. Transmetalation with the boronic acid, likely facilitated by a base, transfers the aryl group to the copper. Finally, reductive elimination forms the desired C-N or C-O bond and regenerates the active copper catalyst.
Experimental Protocol: N-Arylation of Imidazole
This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole with a phenylboronic acid.
Materials:
-
Imidazole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., K₂CO₃, pyridine)
-
Solvent (e.g., Dichloromethane (DCM), Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve imidazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in the chosen solvent (e.g., DCM, 10 mL).
-
Catalyst and Base Addition: Add copper(II) acetate (0.1 mmol, 10 mol%) and a base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated imidazole.
Boronic Acids as Reversible Protecting Groups for Diols
The ability of boronic acids to form cyclic boronate esters with 1,2- and 1,3-diols provides a convenient method for their temporary protection.[8] This strategy is particularly useful in carbohydrate chemistry. The formation of the boronate ester is typically rapid and reversible, and the stability of the resulting ester can be tuned by the choice of the boronic acid and the reaction conditions.
The Principle of Protection and Deprotection
The protection of a diol with a boronic acid is an equilibrium process. The formation of the five- or six-membered cyclic boronate ester is driven by the removal of water, often by azeotropic distillation. Deprotection is readily achieved by hydrolysis, breaking the B-O bonds and liberating the free diol and boronic acid.[1][9]
Experimental Protocol: Protection and Deprotection of a Catechol
Protection Procedure:
-
Setup: To a flask equipped with a Dean-Stark apparatus, add catechol (1.0 mmol), phenylboronic acid (1.05 mmol), and a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the boronate ester.
-
Completion: Once no more water is collected, the reaction is typically complete.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting boronate ester can often be used in the next step without further purification.
Deprotection Procedure:
-
Setup: Dissolve the boronate ester in a solvent mixture such as acetone/water.
-
Hydrolysis: Stir the solution at room temperature. The hydrolysis is often rapid.
-
Work-up: Remove the organic solvent under reduced pressure. The boronic acid may precipitate and can be removed by filtration. The aqueous solution containing the diol can then be extracted with an appropriate organic solvent.[10]
Boronic Acid-Based Fluorescent Sensors for Saccharide Detection
The reversible interaction between boronic acids and diols also forms the basis for the development of fluorescent sensors for carbohydrates, most notably glucose.[11] These sensors typically consist of a fluorophore appended to a boronic acid recognition site.
Principle of Operation
The fluorescence properties of the sensor change upon binding to a saccharide. This can occur through several mechanisms, including photoinduced electron transfer (PET), where the binding event disrupts the quenching of the fluorophore, leading to an increase in fluorescence intensity. The change in fluorescence is proportional to the concentration of the saccharide, allowing for quantitative analysis.[12]
Protocol for Glucose Sensing
This protocol outlines a general method for determining glucose concentration using a fluorescent boronic acid sensor.
Materials:
-
Fluorescent boronic acid sensor
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH)
-
Glucose stock solution of known concentration
-
Fluorometer
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the fluorescent boronic acid sensor in the buffer.
-
Calibration Curve:
-
Prepare a series of glucose standards of varying concentrations by diluting the glucose stock solution with the buffer.
-
To each standard, add a constant amount of the sensor stock solution.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (or the change in intensity) versus the glucose concentration to generate a calibration curve.[13]
-
-
Sample Measurement:
-
Prepare the unknown sample in the same buffer.
-
Add the same amount of the sensor stock solution as used for the calibration standards.
-
Measure the fluorescence intensity of the sample.
-
-
Concentration Determination: Using the calibration curve, determine the glucose concentration in the unknown sample corresponding to its measured fluorescence intensity.[12]
References
-
Coupling of phenylboronic acids with poorly-activated imidazoles is studied as a model system to explore the use of copper-catalyzed Chan-Evans-Lam (CEL) coupling for targeted C—N bond forming reactions. (2022). Journal of Inorganic Biochemistry. [Link]
-
Singaram, B., et al. (2011). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Ishihara, K., & Yamamoto, H. (2018). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters. [Link]
-
How do I deal with catechol mess? (2015). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Request PDF: Protection for Phenols and Catechols. ResearchGate. [Link]
-
C−N coupling of imidazoles with phenylboronic acids. ResearchGate. [Link]
-
Akdag, A., & Gauvreau, D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. [Link]
-
Akdag, A., & Gauvreau, D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]
-
Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]
-
Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
Dolenský, B., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Deprotection Methods for Pinanediol Boronates. Scribd. [Link]
-
Kubo, Y., et al. (2010). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
An efficient procedure for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Applications of Heteroaryl Boronic Acids in Pharmaceuticals: A Technical Guide for Drug Discovery Professionals
Foreword: The Ascendancy of the Boron Atom in Modern Drug Design
The incorporation of boron, particularly in the form of heteroaryl boronic acids, represents a paradigm shift in modern medicinal chemistry. Once relegated to the periphery of drug design due to perceived toxicity, boron-containing compounds have now firmly established their position as indispensable tools in the pharmaceutical armamentarium.[1][2] The landmark approval of bortezomib (Velcade®) in 2003 for multiple myeloma demystified the concerns surrounding boron and catalyzed a surge of interest in this versatile element.[1][3] This guide provides an in-depth exploration of the multifaceted applications of heteroaryl boronic acids, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into their critical role as building blocks in complex molecule synthesis, their function as unique pharmacophores, and their growing importance as covalent inhibitors, providing a comprehensive resource grounded in scientific literature and field-proven insights.
The Dual Persona of Heteroaryl Boronic Acids: Architect and Warhead
Heteroaryl boronic acids and their derivatives possess a unique chemical duality that underpins their utility in drug discovery. They serve as both versatile architectural components for molecular construction and as potent, targeted "warheads" that interact with biological targets.
Architectural Keystone: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] This palladium-catalyzed reaction, which joins an organoboron compound (like a heteroaryl boronic acid) with a halide or triflate, is one of the most frequently employed reactions in the pursuit of drug candidates.[6] The incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological properties of potential drugs, and heteroaryl boronic acids are essential for this purpose.[4]
However, the success of a Suzuki-Miyaura coupling involving heteroaryl boronic acids is not guaranteed. A nuanced understanding of the factors influencing their reactivity is paramount for successful and reproducible synthesis.
Key Factors Influencing Reactivity:
-
Electronic Nature of the Heterocycle: The electronic properties of the heteroaryl ring dramatically affect reactivity.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging substrates. The electron-withdrawing nature of the ring can impede the critical transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[4] The "2-pyridyl problem" is a well-documented example where the proximity of the nitrogen atom to the boronic acid leads to lower yields.[4]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to decomposition.[4]
-
-
Protodeboronation: The Prevalent Side Reaction: This is the most significant competing reaction, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired C-H bond instead of the desired C-C bond.[4] This side reaction is a major cause of low yields and reproducibility issues.
-
Stability of the Boron Reagent: Many heteroaryl boronic acids, especially those with 2-heterocyclic, vinyl, and cyclopropyl groups, are inherently unstable and can decompose upon storage or under reaction conditions.[7][8] To mitigate this, more stable derivatives are frequently employed:
-
Boronic Esters (e.g., Pinacol, Neopentyl, MIDA): These are more stable than the corresponding acids and are widely used.[5][9] N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their exceptional benchtop stability and their ability to slowly release the active boronic acid under reaction conditions, which is highly advantageous for challenging couplings.[7][8]
-
Potassium Heteroaryltrifluoroborates: These are air-stable, crystalline solids that serve as excellent surrogates for unstable boronic acids.[4]
-
Diethanolamine (DABO) Adducts: These form air-stable, crystalline complexes with labile boronic acids that can be used directly in Suzuki-Miyaura reactions.[10]
-
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and highlights the key challenge of protodeboronation.
Caption: Suzuki-Miyaura cycle and competing protodeboronation.
Pharmacological Warhead: The Boronic Acid Moiety as a Reversible Covalent Inhibitor
Beyond their role in synthesis, the boronic acid group is a potent pharmacophore capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, or lysine.[11][12] This unique mechanism of action is central to the therapeutic effect of several FDA-approved drugs.
The boron atom in a boronic acid is electrophilic and can readily interact with a nucleophilic hydroxyl or amino group on a protein. This forms a tetrahedral boronate complex, which is a stable but reversible adduct.[1][12] This reversible covalent inhibition offers a compelling balance between the high potency and prolonged duration of action seen with irreversible inhibitors and the improved safety profile of reversible inhibitors.[12][13]
Mechanism of Action of Bortezomib:
Bortezomib, a dipeptide boronic acid, is a prime example of this principle.[1] It is a potent and selective inhibitor of the 26S proteasome, a key cellular machine responsible for degrading damaged or misfolded proteins.[14][15] In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, ultimately triggering cell death.[1] The boronic acid moiety of bortezomib forms a stable, reversible complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, effectively blocking its catalytic activity.[1][15]
Caption: Mechanism of bortezomib as a proteasome inhibitor.
Heteroaryl Boronic Acids in FDA-Approved Pharmaceuticals
The success of boronic acid-containing drugs has validated their therapeutic potential. The table below summarizes key FDA-approved drugs where a boronic acid or a derivative plays a pivotal role.
| Drug Name (Brand Name) | Heteroaryl/Boronic Acid Component | Year of FDA Approval | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | Pyrazinoyl-Phe-boroLeu | 2003 | Multiple Myeloma | Reversible covalent inhibitor of the 26S proteasome.[1][3] |
| Ixazomib (Ninlaro®) | Dichlorophenyl-Gly-boroLeu (ester prodrug) | 2015 | Multiple Myeloma | Reversible covalent inhibitor of the 26S proteasome; oral bioavailability.[1][14] |
| Vaborbactam (Vabomere®) | Cyclic boronic acid | 2017 | Complicated Infections | β-lactamase inhibitor; restores the activity of β-lactam antibiotics.[1][3] |
| Tavaborole (Kerydin®) | Benzoxaborole | 2014 | Onychomycosis (fungal nail infection) | Inhibits fungal leucyl-tRNA synthetase (LeuRS).[3] |
| Crisaborole (Eucrisa®) | Benzoxaborole | 2016 | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) inhibitor.[16] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key experiments involving heteroaryl boronic acids. These protocols are designed to be self-validating by including checkpoints and explanations for critical steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Boronic Acid with an Aryl Bromide
This protocol is a general procedure adaptable for many heteroaryl boronic acids. It employs standard conditions known to be effective for a range of substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Heteroaryl boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup (Causality: Exclusion of Oxygen): To an oven-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv), heteroaryl boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The use of an oven-dried flask and subsequent inerting is critical as the Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation and reaction failure.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition (Causality: Degassing): Add degassed toluene and water (e.g., in a 4:1 ratio, 5 mL total) via syringe. Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours). This step is crucial for determining the reaction endpoint and preventing the formation of degradation byproducts from prolonged heating.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Stability Assessment of a Heteroaryl Boronic Acid
This protocol provides a method to quantitatively assess the stability of a heteroaryl boronic acid under benchtop conditions, which is crucial for understanding its shelf-life and handling requirements.
Objective: To determine the rate of degradation of a heteroaryl boronic acid when exposed to air.
Materials:
-
Heteroaryl boronic acid of interest
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-volatile compound)
-
NMR solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the heteroaryl boronic acid (e.g., 10 mg) and a precise amount of the internal standard into a vial. Dissolve the mixture in a known volume of NMR solvent (e.g., 0.75 mL of DMSO-d₆).
-
Initial Analysis (t=0): Immediately transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. The internal standard is crucial for accurate quantification as its concentration remains constant, providing a reliable reference point.
-
Incubation: Leave the vial containing the remaining stock solution open to the atmosphere on a laboratory bench at ambient temperature and humidity.
-
Time-Course Analysis (Self-Validation): At regular intervals (e.g., 24, 48, 96 hours, and 1 week), withdraw an aliquot from the stock solution, transfer it to an NMR tube, and acquire a new ¹H NMR spectrum. This time-course analysis provides a kinetic profile of the degradation process.
-
Data Analysis: For each time point, integrate a well-resolved peak corresponding to the heteroaryl boronic acid and a peak from the internal standard. Calculate the relative amount of the boronic acid remaining using the following formula:
-
% Remaining = [(Integral_BoronicAcid / Integral_Standard) at time t / (Integral_BoronicAcid / Integral_Standard) at t=0] * 100
-
-
Interpretation: Plot the percentage of remaining boronic acid versus time. A rapid decrease indicates poor stability, suggesting that the compound should be stored under an inert atmosphere, refrigerated, or used as a more stable derivative (e.g., a MIDA boronate) for synthetic applications.[7]
Conclusion and Future Perspectives
Heteroaryl boronic acids have transitioned from being niche synthetic intermediates to indispensable components in the drug discovery pipeline. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures, while the unique ability of the boronic acid moiety to act as a reversible covalent inhibitor has opened new avenues for targeting challenging enzymes.[5][11] The challenges associated with their stability have been largely overcome through the development of stable surrogates like MIDA boronates and trifluoroborates, further expanding their applicability.[4][7] As our understanding of boron chemistry deepens, we can anticipate the development of even more sophisticated boron-containing pharmacophores and catalysts, ensuring that heteroaryl boronic acids will continue to play a vital role in the creation of next-generation therapeutics.
References
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health.[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.[Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry.[Link]
-
Boronic acid. Wikipedia.[Link]
-
Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate.[Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed.[Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.[Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.[Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.[Link]
-
Boron-Containing Heterocycles as Promising Pharmacological Agents. ResearchGate.[Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. Preprints.org.[Link]
-
Design and Discovery of Boronic Acid Drugs. McGill eScholarship.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[Link]
-
Drugs containing boronic acid approved by the Food and Drug... ResearchGate.[Link]
-
Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? Oncodesign Services.[Link]
-
Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry.[Link]
- Formulation of boronic acid compounds.
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.[Link]
-
An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health.[Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate.[Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Institutes of Health.[Link]
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. ResearchGate.[Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncodesign-services.com [oncodesign-services.com]
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- 15. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Sterically Hindered Pyrimidine Boronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyrimidine boronic acids. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter challenges with these demanding substrates. Here, we synthesize fundamental mechanistic principles with field-proven troubleshooting strategies to empower you to overcome common hurdles and achieve optimal reaction outcomes.
Introduction: The Challenge of Hindered Pyrimidine Systems
Sterically hindered pyrimidine boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their successful implementation in Suzuki-Miyaura coupling reactions is often thwarted by a combination of electronic and steric factors. Low yields, reaction stalling, and the formation of intractable side products are common frustrations. This guide provides a structured approach to diagnosing and resolving these issues, transforming challenging couplings into routine successes.
The core difficulties with these substrates stem from several key factors:
-
Steric Encumbrance: The sheer bulk around the reactive center can significantly slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and entry into unproductive pathways.[1][2]
-
Boronic Acid Instability: Pyrimidine boronic acids, particularly those with electron-withdrawing substituents, can be susceptible to protodeboronation, a major side reaction that consumes the starting material.[3][4]
This support center is organized into a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section provides not just a solution, but a rationale grounded in the reaction mechanism, allowing for a more intuitive and effective optimization process.
Frequently Asked Questions (FAQs)
Q1: I am observing no or very low conversion of my sterically hindered pyrimidine boronic acid. What are the primary suspects?
A1: This is the most common issue and typically points to one or more of the following culprits:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often incompetent for sterically demanding couplings.[1] The catalytic system must be robust enough to overcome the high activation barriers associated with hindered substrates.
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid to form the more nucleophilic borate species, which is necessary for transmetalation.[5][6][7] A base that is too weak may not facilitate this step efficiently, especially with electron-deficient pyrimidines.
-
Catalyst Deactivation: As mentioned, the pyrimidine nitrogen atoms can act as a poison to the palladium center.[1][2]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[1][4]
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation
When faced with a stalled reaction, a systematic approach to optimizing the reaction components is crucial. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low conversion.
For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and facilitate the difficult reductive elimination step.[1][8]
Recommended Ligand Classes:
-
Buchwald Ligands (Biarylphosphines): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos have proven efficacy.[1][8][9] They possess the ideal combination of steric bulk and electron-donating character.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them excellent choices for coupling aryl chlorides and other challenging substrates.[1][10]
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High reactivity for hindered substrates, commercially available as pre-formed catalysts (G2, G3, G4 Palladacycles).[1][8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent for aryl chloride couplings, high thermal stability.[10] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered biaryl syntheses.[1][11] |
Actionable Recommendation: Switch from Pd(PPh₃)₄ to a modern catalyst system. A good starting point is [XPhos Pd G3] at a 1-2 mol% loading. These palladacycle precatalysts are air-stable and provide reliable generation of the active Pd(0) species.
The base facilitates the formation of the borate anion [R-B(OH)₃]⁻, which is more competent for transmetalation than the neutral boronic acid.[7][12] For hindered systems, a stronger base is often required to drive this equilibrium.
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | A versatile and effective base for a wide range of substrates. Often a good first choice.[3][13] |
| K₂CO₃ | Dioxane/H₂O, DMF | A milder base, can be effective but may be too weak for challenging couplings.[13][14] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger inorganic base, often provides higher reactivity. |
| t-BuOK, t-BuONa | Anhydrous Toluene, Dioxane | Strong organic bases, very effective for hindered systems but can be problematic with base-sensitive functional groups.[15] |
Actionable Recommendation: If using a weaker base like K₂CO₃ with low success, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.
The choice of solvent can influence catalyst solubility, reaction rate, and even selectivity.[16] Aprotic polar solvents are generally preferred.
-
Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).
-
Aqueous Mixtures: A small amount of water (e.g., 10:1 organic solvent to water) is often beneficial, particularly when using inorganic bases like K₃PO₄, as it helps to dissolve the base and facilitate borate formation.[17]
-
Temperature: Hindered couplings often require elevated temperatures (80-110 °C) to overcome the higher activation energies.[4] Microwave irradiation can also be a powerful tool to accelerate these reactions.[14][18]
Actionable Recommendation: Start with a 1,4-Dioxane/H₂O (10:1) solvent system at 100 °C. If solubility is an issue, consider DMF.
Issue 2: Protodeboronation - The Unwanted Side Reaction
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common pathway for decomposition, especially with electron-deficient heteroaryl boronic acids.[2][3]
Caption: The protodeboronation side reaction.
Mitigation Strategies:
-
Use Anhydrous Conditions: While water can be beneficial, it is also a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions with a soluble organic base (e.g., t-BuOK in dry dioxane) can suppress this side reaction.[1]
-
Use Boronate Esters or Trifluoroborates: These derivatives are significantly more stable to protodeboronation than the corresponding boronic acids.[4][19] Pinacol esters (B(pin)) and potassium trifluoroborate salts (BF₃K) are excellent, commercially available alternatives.[4][20]
Actionable Recommendation: If you suspect protodeboronation (confirmed by identifying the corresponding Pyrimidine-H side product by LC-MS or NMR), switch to the corresponding pyrimidine pinacol boronate ester.
Issue 3: Homocoupling - Dimerization of the Boronic Acid
The formation of a pyrimidine-pyrimidine dimer is another common side reaction, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[4]
Mitigation Strategies:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen.[4] Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a reliable Pd(0) source like Pd₂(dba)₃ (in combination with a ligand) or a modern palladacycle precatalyst can minimize the concentration of Pd(II) species that can promote homocoupling.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid derivative to the reaction mixture via syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling pathway.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrimidine boronic acid pinacol ester (1.2 equiv), and the powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Lima, F., & Correia, C. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(21), 6434-6441.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ahmad, V. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3452.
- Collet, F., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Lima, F., & Correia, C. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21).
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484–16489.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Kráľová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935.
- Organ, M. G. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131.
- Singh, R., & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1546-1569.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 76(11), 4438–4443.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of the American Chemical Society, 136(11), 4252–4255.
- Topczewski, J. J., & Sanford, M. S. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. The Journal of Organic Chemistry, 83(15), 8448–8457.
- Wikipedia. (n.d.). Suzuki reaction.
- Denmark, S. E., & Kallemeyn, J. M. (2014). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 136(49), 17092–17095.
- Kráľová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935.
- Muthumari, S., & Ramesh, R. (2015). Effect of solvent on the Suzuki reaction. Tetrahedron Letters, 56(23), 3244-3247.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- de la Rosa, J. C., et al. (2014). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2014(26), 5763-5771.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Sun, C., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(29), 7644-7652.
- Kráľová, P., et al. (2021). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. [Image attached to research article].
- Thomas, A. A., et al. (2019).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2053-2060.
- Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4268–4271.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Pyrimidine Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates and other side reactions. Here, we will dissect the common failure modes, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing very low or no conversion of my pyrimidine boronic acid. What are the most likely causes and how can I fix it?
Low conversion is the most common issue when working with heteroaromatic boronic acids like those derived from pyrimidine. The root causes are often multifaceted, stemming from the inherent electronic properties and stability of the pyrimidine ring system.
Potential Causes & Immediate Troubleshooting Steps:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] Pyrimidine boronic acids are particularly susceptible due to the electron-deficient nature of the ring and the presence of basic nitrogen atoms.[1][2]
-
Mechanism: Protodeboronation can be catalyzed by acid or base.[1][3][4] In base-catalyzed pathways, hydroxide ions attack the boron atom to form a boronate species, which then reacts with a proton source (like water) in a rate-limiting step.[1] For basic heteroaromatics like pyrimidines, zwitterionic forms can also lead to rapid, unimolecular fragmentation of the C-B bond.[1]
-
Troubleshooting:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Use fresh, anhydrous bases.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize exposure to conditions that favor protodeboronation.[5]
-
"Slow Release" Strategy: Instead of the boronic acid, use a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[1] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1]
-
-
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine nitrogen atoms can coordinate strongly to the palladium catalyst, leading to deactivation.[2][5] This is especially problematic with substrates that can act as bidentate ligands.
-
Troubleshooting:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5][6] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can sterically hinder the pyrimidine nitrogen from binding to the metal center.[5]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (like G2, G3, or G4 palladacycles) are often more effective as they are designed to generate the active Pd(0) species more reliably in situ.[8]
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction outcome.[5][9]
-
Troubleshooting:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] While stronger bases can accelerate the reaction, they can also promote protodeboronation.[3] A screening of bases is often necessary. Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point.[2][11] In some challenging cases, stronger bases like Cs₂CO₃ or organic bases might be required.[12]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly used.[13][14] The water can help solubilize the base and facilitate the formation of the active boronate species. However, too much water can exacerbate protodeboronation. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be effective for challenging heteroaryl couplings.[15]
-
-
Q2: My reaction is producing a significant amount of homocoupled product from my pyrimidine boronic acid. How can I suppress this side reaction?
Homocoupling (dimerization of the boronic acid) is another common side reaction that consumes your starting material and complicates purification.
Potential Causes & Immediate Troubleshooting Steps:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Troubleshooting:
-
Thorough Degassing: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[12]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
-
-
-
Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling.
-
Troubleshooting:
-
Experiment with Different Catalysts/Ligands: As with low conversion, screening different palladium sources and ligands can identify a system less prone to this side reaction.[5]
-
Slow Addition: Adding the pyrimidine boronic acid slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[5]
-
-
In-Depth Troubleshooting Protocols
Protocol 1: Systematic Screening of Ligands and Bases
This protocol provides a structured approach to optimizing the key parameters for a challenging Suzuki coupling of a pyrimidine boronic acid.
Materials:
-
Your halopyrimidine (1.0 equiv)
-
Your pyrimidine boronic acid (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligands to be screened (e.g., XPhos, SPhos, PPh₃, 4 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, CsF, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1)
-
Inert atmosphere reaction vials
Procedure:
-
Set up an array of reaction vials under an inert atmosphere.
-
To each vial, add the halopyrimidine, palladium source, and the specific ligand for that vial.
-
Add the specific base to each vial.
-
Add the pyrimidine boronic acid to each vial.
-
Add the degassed solvent mixture via syringe.
-
Seal the vials and place them in a preheated block at 80-100 °C.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing by LC-MS to determine the conversion to product and the formation of byproducts like the protodeboronated pyrimidine.
-
Tabulate the results to identify the optimal combination of ligand and base.
Data Interpretation Table:
| Entry | Ligand | Base | Time (h) | Conversion (%) | Protodeboronation (%) |
| 1 | PPh₃ | K₂CO₃ | 12 | 15 | 40 |
| 2 | XPhos | K₂CO₃ | 4 | 75 | 10 |
| 3 | XPhos | K₃PO₄ | 4 | 95 | <5 |
| 4 | SPhos | K₃PO₄ | 4 | 92 | <5 |
This table is for illustrative purposes. Your results will vary.
Visualizing the Problem: Key Mechanistic Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting.
The Suzuki Catalytic Cycle vs. Protodeboronation
The desired productive cycle must be faster than the destructive protodeboronation pathway. Your goal in optimization is to accelerate the steps in the catalytic cycle, particularly transmetalation.
Caption: Competing pathways in pyrimidine Suzuki coupling.
Troubleshooting Logic Flowchart
When faced with a failed reaction, a logical progression of troubleshooting steps can save significant time and resources.
Caption: Decision tree for troubleshooting low yields.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Inhibition in Pyrimidine Suzuki Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges related to catalyst inhibition. Pyrimidines are a cornerstone in medicinal chemistry, yet their successful functionalization via Suzuki coupling is often hampered by the intrinsic properties of the heterocycle, leading to catalyst deactivation and low yields. This resource provides field-proven insights and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine substrate is failing or giving very low yields. What is the most likely cause?
A1: The most common culprit is catalyst inhibition by the pyrimidine itself. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1][2][3] This is particularly problematic with electron-rich pyrimidines or those with coordinating substituents.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a clear indication of catalyst decomposition.[4][5][6] It occurs when the active Pd(0) species loses its stabilizing ligands and agglomerates into inactive palladium metal.[6] This is often triggered by:
-
High temperatures: Can accelerate ligand dissociation.
-
Presence of oxygen: Inadequate degassing of solvents and reagents can lead to oxidation of the Pd(0) catalyst.[5]
-
Inappropriate ligand choice: Ligands that are not bulky or electron-rich enough may not adequately protect the palladium center.
To prevent this, ensure rigorous inert atmosphere techniques, use thoroughly degassed solvents, and consider employing more robust ligands.[3][6]
Q3: Can the choice of base negatively impact my pyrimidine Suzuki coupling?
A3: Absolutely. The base plays a multifaceted role in the Suzuki reaction, and an improper choice can be detrimental.[7][8][9] While essential for the transmetalation step, a base that is too strong or used in excess can lead to:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, rendering it inactive for cross-coupling.[5][10]
-
Catalyst deactivation: Some bases can interact unfavorably with the catalyst.
-
Side reactions: Promoting unwanted side reactions of your substrate or product.
The choice of base should be carefully considered and optimized for your specific substrate combination.[11][12]
Q4: Are boronic esters a better alternative to boronic acids for pyrimidine couplings?
A4: In many cases, yes. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids.[5] They are less susceptible to protodeboronation and can sometimes lead to more reproducible results, especially with challenging substrates or under prolonged reaction times.
Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Inhibition
When a pyrimidine Suzuki coupling fails, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow to diagnose and solve common issues.
Diagram: Troubleshooting Workflow for Pyrimidine Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed pyrimidine Suzuki couplings.
In-Depth Analysis & Protocols
The Root Cause: Catalyst Inhibition by Pyrimidine Nitrogen
The core of the problem lies in the Lewis basicity of the pyrimidine nitrogens. These can coordinate to the electron-deficient palladium center, leading to the formation of catalytically dormant or inactive species. This effectively removes the catalyst from the productive catalytic cycle.
Caption: The Suzuki catalytic cycle and the off-cycle inhibition by pyrimidine coordination.
Protocol 1: Ligand Screening to Counteract Inhibition
The choice of ligand is paramount in preventing catalyst inhibition and promoting an efficient reaction. Bulky, electron-rich phosphine ligands are often the key to success.[13][14][15] These ligands stabilize the Pd(0) center, promote oxidative addition, and sterically disfavor the formation of inhibitory pyrimidine-palladium complexes.
Objective: To identify an optimal ligand for a challenging pyrimidine Suzuki coupling.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Selected Ligands (see table) (0.1 mmol, 10 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up parallel reactions in oven-dried vials under an inert atmosphere.
-
To each vial, add the halopyrimidine, boronic acid/ester, and K₃PO₄.
-
In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the Pd₂(dba)₃ and each ligand.
-
Add the appropriate palladium and ligand solutions to each reaction vial.
-
Add the degassed solvent mixture to each vial.
-
Seal the vials and heat the reactions at 80-100 °C with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).
Data Summary: Ligand Performance in Pyrimidine Suzuki Coupling
| Entry | Ligand | Typical Observation | Rationale for Efficacy |
| 1 | PPh₃ | Often low to moderate yields with pyrimidines.[16][17] | Less bulky and electron-donating, less effective at preventing inhibition. |
| 2 | SPhos | Frequently provides high yields.[15] | Bulky biarylphosphine ligand, promotes efficient oxidative addition and reductive elimination. |
| 3 | XPhos | Excellent for sterically hindered substrates.[15][18] | Very bulky and electron-rich, enhances catalyst stability and activity. |
| 4 | RuPhos | Effective for a broad range of substrates.[10] | Buchwald biarylphosphine ligand with a good balance of steric and electronic properties. |
| 5 | IPr (NHC) | Can be highly effective, especially for electron-deficient systems.[19] | Strong sigma-donating N-heterocyclic carbene ligand, forms robust catalysts. |
Protocol 2: Base and Solvent Optimization
The reaction environment significantly influences catalyst stability and reactivity. A screen of different bases and solvents is often necessary.
Objective: To determine the optimal base and solvent combination.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Optimal Catalyst/Ligand system from Protocol 1
-
Bases (see table) (2.0-3.0 mmol)
-
Solvents (see table), degassed
Procedure:
-
Following the general procedure from Protocol 1, set up parallel reactions with the best catalyst/ligand combination identified.
-
Vary the base and solvent in each reaction vial according to the table below.
-
Heat and monitor the reactions as previously described.
Data Summary: Base and Solvent Screening
| Entry | Base | Solvent | Expected Outcome |
| 1 | K₂CO₃ | Dioxane/H₂O | A common starting point, but may be too weak for some systems.[16][17] |
| 2 | K₃PO₄ | Dioxane/H₂O | A stronger base, often more effective but can promote protodeboronation.[11][12] |
| 3 | Cs₂CO₃ | Toluene | A strong, soluble base that can be highly effective in anhydrous conditions. |
| 4 | NaOtBu | THF | A very strong, non-nucleophilic base, useful for challenging couplings. |
Concluding Remarks
Overcoming catalyst inhibition in pyrimidine Suzuki coupling requires a methodical approach that addresses the inherent reactivity of the heterocyclic substrate. By understanding the mechanisms of catalyst deactivation and systematically optimizing the ligand, base, and solvent, researchers can significantly improve the success rate of these challenging yet crucial transformations. The protocols and troubleshooting guides presented here provide a robust framework for navigating these complexities and unlocking the full synthetic potential of pyrimidine-containing molecules.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5483–5492. [Link]
-
Valente, C., Organ, M. G., & Nolan, S. P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 54(48), 14290-14301. [Link]
-
Düfert, M. A. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Tassone, J. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3292–3303. [Link]
-
Shields, J. D., & Sanford, M. S. (2016). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 18(21), 5584–5587. [Link]
-
Rahim, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(24), 5803–5804. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1265-1273. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Gálik, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. [Link]
-
Farmer, J. L., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 7(8), 5192–5198. [Link]
-
Vidal, M., et al. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2019(27), 4381-4387. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-11. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]
-
Amatore, C., et al. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Journal of the American Chemical Society, 133(45), 18342–18354. [Link]
-
El-Sayed, N. S., et al. (2018). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 23(10), 2465. [Link]
-
Rahim, F., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 234. [Link]
-
Gálik, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (2-Methylpyrimidin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude (2-Methylpyrimidin-4-yl)boronic acid. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying chemical principles to overcome common challenges encountered during the purification of this versatile building block.
I. Understanding the Molecule: Key Challenges
(2-Methylpyrimidin-4-yl)boronic acid, a vital reagent in Suzuki-Miyaura cross-coupling reactions, presents unique purification challenges stemming from its chemical nature.[1][2] Its polarity and the Lewis acidic nature of the boron atom can lead to difficulties in standard chromatographic separations.[3][4] Furthermore, like many heteroaryl boronic acids, it can be susceptible to protodeboronation and the formation of boroxines (cyclic anhydrides), especially under certain conditions.[5]
Common Impurities to Consider:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Homocoupled Byproducts: Dimers of the starting materials.
-
Boroxines: Cyclic trimers formed by dehydration of the boronic acid.
-
Protodeboronated Product: The (2-methyl)pyrimidine formed by loss of the boronic acid group.[5]
-
Inorganic Salts: Residual salts from the reaction workup.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
A. Recrystallization Issues
Q1: My (2-Methylpyrimidin-4-yl)boronic acid oils out or fails to crystallize during recrystallization. What should I do?
A1: This is a common issue, particularly if the crude product is of lower purity or if residual solvents are present.[6]
-
Underlying Cause: The presence of impurities can disrupt the crystal lattice formation. Also, using an excessive amount of solvent will prevent the solution from reaching supersaturation upon cooling.[6][7]
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For aryl boronic acids, recrystallization from hot ethanol or even hot water can be effective.[8] A mixed solvent system, where the compound is dissolved in a good solvent and then a poor solvent is added to induce crystallization, can also be beneficial.[9]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling can lead to the formation of an impure precipitate rather than pure crystals.[6][10]
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.[10]
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.[10]
-
Q2: After recrystallization, my product purity has not significantly improved. Why?
A2: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent.
-
Underlying Cause: Co-crystallization of impurities with the product.
-
Troubleshooting Steps:
| Solvent/System | Rationale |
| Ethanol/Water | Can be effective for polar boronic acids. |
| Ethyl Acetate/Hexanes | A common combination for moderately polar compounds. |
| Dichloromethane | Can be a good solvent for dissolving the crude material before adding an anti-solvent. |
A summary of potential recrystallization solvents.
B. Chromatographic Purification Challenges
Q3: My boronic acid is streaking badly on a silica gel column, or I am getting poor recovery. What is happening?
A3: This is a frequent problem with boronic acids on silica gel.
-
Underlying Cause: The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, product degradation, or significant tailing of the peak.[3][4]
-
Troubleshooting Workflow:
A workflow for troubleshooting chromatographic issues.
-
Detailed Protocols:
-
Boric Acid Impregnated Silica: A method has been developed for the purification of pinacol boronic esters using silica gel impregnated with boric acid, which can also be effective for boronic acids.[3][11]
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution.
-
Agitate for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum.[3]
-
-
C. Alternative Purification Strategies
Q4: Recrystallization and chromatography are not working well. Are there other methods I can try?
A4: Yes, several other techniques can be highly effective for purifying boronic acids.
-
Acid-Base Extraction: This method leverages the weakly acidic nature of boronic acids.[4]
-
Principle: The crude material is dissolved in an organic solvent and extracted with an aqueous base (e.g., 1M NaOH). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[12][13]
Workflow for acid-base extraction purification.
-
-
Diethanolamine Adduct Formation: This derivatization strategy can be very effective for purification.
-
Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts. These adducts can often be easily purified by recrystallization. The pure adduct can then be treated with acid to regenerate the boronic acid.[8]
-
III. Purity Assessment
Accurate determination of purity is crucial.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of boronic acids. Reversed-phase HPLC is commonly used.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information and mass confirmation of the product and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for structural confirmation and identifying impurities. The presence of boroxines can sometimes be inferred from complex or broadened signals in the ¹H NMR spectrum.
| Analytical Technique | Information Provided | Potential Issues |
| HPLC | Quantitative purity assessment. | On-column degradation for some boronic esters.[14] |
| LC-MS | Purity and mass of components. | Ionization efficiency can vary. |
| ¹H NMR | Structural confirmation, impurity identification. | Broadened peaks due to boroxine formation. |
| ¹¹B NMR | Confirmation of the boron environment. | Less common but very informative. |
A comparison of analytical techniques for purity assessment.
IV. Stability and Storage
Q5: How should I store my purified (2-Methylpyrimidin-4-yl)boronic acid?
A5: Heteroaryl boronic acids can be unstable over time.[5]
-
Storage Conditions: Store the purified solid in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature (2-8°C is often recommended) to minimize degradation. Avoid exposure to moisture and air.
V. References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]
-
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2025). ResearchGate. Retrieved from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Process for purification of boronic acid and its derivatives. (n.d.). Google Patents. Retrieved from
-
process for purification of boronic acid and its derivatives. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. Retrieved from [Link]
-
Pyrimidin-2-ylboronic acid synthesis. (2025). Reddit. Retrieved from [Link]
-
Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Drug Discovery and Development. Retrieved from [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022). YouTube. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrimidine Boronic Acids
Welcome to the Technical Support Center dedicated to the purification of pyrimidine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallizing these valuable synthetic intermediates. Pyrimidine boronic acids are crucial building blocks in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their purification by recrystallization can present unique challenges due to their specific chemical properties.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve high purity for your pyrimidine boronic acid products.
Troubleshooting Guide: Common Issues in Pyrimidine Boronic Acid Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. However, its success is highly dependent on a number of factors. Below are common issues encountered during the recrystallization of pyrimidine boronic acids and systematic approaches to their resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. No Crystals Form Upon Cooling | The solution is not supersaturated; the concentration of the pyrimidine boronic acid is too low.[3] | Re-heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly.[3][4] |
| The chosen solvent is too "good"; the compound remains highly soluble even at low temperatures. | Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] Consider a mixed-solvent system.[5][6] | |
| Nucleation is inhibited. | Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's surface.[3] Alternatively, add a "seed crystal" of the pure compound to the cooled solution.[3] Another technique is to dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the resulting solid residue into the solution.[3] | |
| 2. Oiling Out: Formation of an Oil Instead of Crystals | The compound is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[4] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation, and allow it to cool more slowly.[4] Insulating the flask can help slow the cooling rate.[4] |
| The solvent choice is suboptimal, leading to a steep solubility curve with respect to temperature.[3] | Experiment with different solvents or solvent mixtures. A less effective solvent might be needed to lower the solubility.[3] | |
| 3. Poor Recovery of Crystalline Product | Too much solvent was used initially, causing a significant portion of the product to remain in the mother liquor. | Minimize the amount of hot solvent used to just dissolve the crude product. After filtration, cool the mother liquor in an ice bath to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper before filtration. Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed. | |
| 4. Impure Crystals After Recrystallization | The rate of crystal growth was too rapid, leading to the inclusion of impurities within the crystal lattice.[4] | Slow down the cooling process. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Using a slightly larger volume of solvent can also help.[4] |
| The impurities have very similar solubility profiles to the desired compound in the chosen solvent. | A different solvent or solvent mixture may be necessary. Alternatively, a second recrystallization may be required. For persistent impurities, other purification techniques like chromatography or derivatization might be more suitable.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of a new pyrimidine boronic acid?
A1: The choice of solvent is highly substrate-dependent. However, some common starting points for aryl boronic acids include hot water, ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate and hexane/acetone.[5][6][7] Given the polar nature of the pyrimidine ring and the boronic acid moiety, more polar solvents or aqueous mixtures are often a good starting point. A general rule of thumb is to select a solvent with similar intermolecular forces to your compound.[8]
Q2: My pyrimidine boronic acid appears to be decomposing during recrystallization in a protic solvent like ethanol or water. What is happening and how can I avoid it?
A2: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, which is the cleavage of the C-B bond.[9][10] This can be exacerbated by heat and certain pH conditions. If you suspect decomposition, try using an aprotic solvent system if solubility allows. Alternatively, minimizing the time the compound is heated in the protic solvent can help.
Q3: I am struggling to find a single solvent that works well. What is the best approach for developing a mixed-solvent system?
A3: For a mixed-solvent system, you need a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve your crude pyrimidine boronic acid in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
Q4: My pyrimidine boronic acid is an oil and won't crystallize. What are my options for purification?
A4: If recrystallization is not feasible, several alternatives exist. Column chromatography using silica gel or neutral alumina can be effective.[11] However, boronic acids can sometimes streak or decompose on silica.[12] Another powerful technique is to derivatize the boronic acid into a more stable and crystalline form, such as a diethanolamine adduct or an N-methyliminodiacetic acid (MIDA) boronate.[7][9][13] These derivatives can often be easily purified by recrystallization and then the free boronic acid can be regenerated if necessary.[12][14]
Q5: How can I be sure that the solid I have isolated is the pure pyrimidine boronic acid and not its anhydride (a boroxine)?
A5: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[12] The presence of boroxines can sometimes complicate characterization. Adding a small amount of water to your NMR sample (if using a deuterated organic solvent) can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[12]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrimidine boronic acid. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is too "good". If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude pyrimidine boronic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine boronic acid in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
Alternative Purification Strategies
Caption: Alternative purification pathways when direct recrystallization is unsuccessful.
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
- US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents. (n.d.).
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021, May 15). Bioorganic & Medicinal Chemistry, 38, 116114.
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
- Pyrimidine-5-boronic acid hemihydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties. (n.d.).
- Technical Support Center: Post-Reaction Purification of Boronic Acids - Benchchem. (n.d.).
- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (n.d.).
- Supporting Information - Wiley-VCH. (n.d.).
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30).
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
- Pyrimidine-5-boronic acid pinacol ester | Biochemical Reagent - MedchemExpress.com. (n.d.).
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021, February 23).
- Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - NIH. (n.d.).
- pyrimidine-5-boronic acid AldrichCPR - Sigma-Aldrich. (n.d.).
- 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021, March 9).
- Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- A General Solution for the 2-Pyridyl Problem - PMC - NIH. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.).
- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17).
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Technical Support Center: Column Chromatography for Boronic Acid Purification
Introduction
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize boronic acids and their derivatives. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical properties—specifically the Lewis acidic nature of the boron atom and the tendency to form trimeric boroxines—present significant challenges during purification by column chromatography.[3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section directly addresses specific problems encountered during the column chromatography of boronic acids and their common synthetic precursors, boronate esters.
Issue 1: Low or No Recovery of Boronic Acid/Ester from a Silica Gel Column
Q: I'm running a standard silica gel flash column, but my boronic acid or boronate ester is either stuck at the baseline on my TLC or I'm getting very poor recovery from the column. What's happening?
A: This is the most frequently encountered problem and stems from the fundamental incompatibility between the analyte and the stationary phase.
-
Causality—The "Why": Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic but act as Lewis bases. The boron atom in boronic acids and their esters is Lewis acidic (electron-deficient). This creates a strong, often irreversible, Lewis acid-base interaction, causing your compound to adsorb strongly to the silica.[3] For boronate esters, particularly pinacol esters (Bpin), the acidic nature of the silica surface can also catalyze hydrolysis back to the more polar and less mobile boronic acid.[3][6][7]
Solutions & Methodologies
-
Deactivate the Silica Gel: The most direct approach is to mitigate the acidity of the stationary phase.
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as 1-2% triethylamine (NEt₃). This temporarily caps the most acidic silanol sites, reducing the strong interaction with the boron atom.[3]
-
Boric Acid Impregnation: A more robust method involves pre-treating the silica gel with boric acid. This process masks the problematic silanol groups, leading to significantly improved recovery of boronate esters.[3][8]
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, changing the stationary phase is the next logical step.
-
Neutral Alumina: For moderately polar to non-polar boronate esters, neutral alumina is an excellent alternative to silica gel, as it lacks the highly acidic silanol groups.[9][10]
-
Reversed-Phase (C18) Silica: For polar boronic acids, reversed-phase chromatography is a viable option. However, be aware that on-column hydrolysis of esters can still occur in aqueous mobile phases.[4][6][11] Using columns with low residual silanol activity (end-capped) is crucial.[6][12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar boronic acids and their esters. The high organic content of the mobile phase effectively prevents on-column hydrolysis of esters.[7]
-
-
Protecting Group Strategy: The stability of the boronic acid moiety on silica can be dramatically improved by choosing a more robust protecting group. While pinacol esters are common, they can be labile.[14]
-
Sterically Hindered Esters: Aryl boronic acid 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be significantly more stable on standard silica gel, allowing for easy purification without special treatment.[15]
-
Issue 2: My "Purified" Boronate Ester Contains Boronic Acid
Q: I successfully purified my boronate ester by silica gel chromatography, but my post-column NMR analysis shows contamination with the corresponding boronic acid. How can I prevent this decomposition?
A: This indicates that hydrolysis occurred during the purification process. Pinacol esters, while common, are susceptible to hydrolysis under both acidic and basic conditions, which can be present on the silica surface or in the mobile phase.[3]
Solutions & Methodologies
-
Ensure Anhydrous Conditions: Water is the primary culprit. Rigorously dry all solvents and glassware. If the compound is particularly sensitive, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use Treated Silica or an Alternative Phase: As described in Issue 1, using boric acid-impregnated silica or switching to neutral alumina can prevent the acidic surface from catalyzing hydrolysis.[3][8]
-
Optimize Reversed-Phase HPLC (RP-HPLC) Conditions: If using RP-HPLC, on-column hydrolysis is a known issue.[6][7]
-
Minimize Water: Use a mobile phase with the highest tolerable organic content.
-
Avoid Acidic Modifiers: Formic acid or TFA in the mobile phase can accelerate hydrolysis. If possible, use a mobile phase with no pH modifier.[6][13]
-
Choose the Right Column: Columns with low silanol activity (e.g., Waters XTerra MS C18) have been shown to significantly reduce the rate of on-column hydrolysis compared to those with higher silanol activity.[6][13]
-
Issue 3: My Boronic Acid Streaks Badly on TLC and Gives Broad Peaks in HPLC
Q: I'm having trouble getting a clean spot for my boronic acid on a TLC plate, and my HPLC peaks are broad and tailing. How can I improve the peak shape?
A: Poor peak shape is typically caused by secondary interactions with the stationary phase or by complex equilibria occurring in solution.
Solutions & Methodologies
-
Address Trimerization (Boroxine Formation): Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, called boroxines.[5] This equilibrium between two different species can lead to peak broadening or multiple peaks during chromatography.
-
The Fix: The equilibrium is driven by water content. Adding a small amount of water to the mobile phase (or even pre-dissolving the sample in a solvent containing a little water) can shift the equilibrium entirely to the monomeric boronic acid, resulting in sharper peaks.[5]
-
-
Mitigate Silanol Interactions (HPLC): In RP-HPLC, peak tailing for acidic compounds often results from interactions with residual, un-capped silanol groups on the silica backbone.[12]
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or TFA to the mobile phase will protonate the silanol groups (Si-O⁻ → Si-OH), reducing their ability to interact ionically with your analyte.[12]
-
Use Base-Deactivated Columns: Employ modern, high-purity silica columns that are end-capped or otherwise designed to have minimal silanol activity. Technologies like Waters MaxPeak™ Premier are specifically designed to reduce these non-specific interactions.[1][12][16]
-
-
Consider an Alternative Purification Strategy: For particularly challenging boronic acids, chromatography may not be the optimal method.
-
Derivatization: Convert the boronic acid to a more stable and easily purified derivative, such as a diethanolamine adduct, which is often a crystalline solid that can be easily isolated.[4][11]
-
Acid-Base Extraction: Exploit the acidity of the boronic acid. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer followed by extraction will recover the purified boronic acid.[4][9][17]
-
Visual Workflow: Troubleshooting Boronic Acid Purification
The following diagram outlines a decision-making process for troubleshooting common purification challenges.
Caption: A flowchart for troubleshooting common issues in boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: Can I use my crude boronate ester directly in the next step without purification? A1: Often, yes. For robust reactions like the Suzuki-Miyaura coupling, it is common practice to use the crude boronate ester after a simple workup, such as filtering through a plug of Celite or silica gel to remove catalysts and salts.[3] The success of this approach depends entirely on the tolerance of your subsequent reaction to the impurities present. A small-scale trial is always recommended.
Q2: My boronic acid is an oil and cannot be recrystallized. What are my best purification options? A2: For non-crystalline boronic acids, chromatography is the primary alternative. If you encounter the issues detailed in the troubleshooting guide (e.g., silica incompatibility), the next best strategy is often derivatization. Converting the oily boronic acid into a crystalline solid, such as a diethanolamine adduct or a trifluoroborate salt, can make purification by recrystallization trivial.[8][9][11] The protecting group can then be cleaved to regenerate the pure boronic acid.
Q3: How can I visualize my boronic acid/ester on a TLC plate if it's not UV-active? A3: If your compound lacks a UV chromophore, you can use a chemical stain. Potassium permanganate (KMnO₄) stain is a general and effective choice. After dipping the plate in the KMnO₄ solution, gentle heating with a heat gun will reveal spots where the stain has been consumed. Another common stain is p-anisaldehyde, which also requires heating.[3]
Q4: Is there a "universal" starting solvent system for silica gel chromatography of boronate esters? A4: While every compound is different, a good starting point for many boronate esters is a mixture of a non-polar solvent like hexanes or heptane with a moderately polar solvent like ethyl acetate or diethyl ether. A common initial ratio to try is 9:1 hexanes:ethyl acetate.[3] From there, you can increase the polarity based on the Rf value observed on your TLC plate.
Q5: What is boronate affinity chromatography? Is it for purifying boronic acids? A5: Boronate affinity chromatography is a specialized technique used to purify molecules that contain cis-diol groups, such as glycoproteins, carbohydrates, and nucleosides.[18][19][20] In this method, the boronic acid is immobilized on the stationary phase. Under alkaline conditions, it forms a reversible covalent bond with the cis-diols of the target molecules, capturing them on the column. The captured molecules are then released by lowering the pH.[18][19] This technique is for purifying diol-containing compounds using boronic acids, not for purifying the boronic acids themselves.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is highly effective for minimizing the over-adsorption of boronate esters during column chromatography.[3][8][21]
Materials:
-
Silica gel for flash chromatography (100 g)
-
Boric acid (H₃BO₃)
-
Methanol or Ethanol
-
Round bottom flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a slurry of the silica gel (100 g) in a solution of boric acid (e.g., 28 g of boric acid in 550 mL of ethanol).[21]
-
Gently agitate or stir the slurry at room temperature for 1-2 hours.[3][21]
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with fresh ethanol (e.g., 3 x 200 mL) to remove any excess, non-adsorbed boric acid.[21]
-
Dry the silica gel completely under vacuum until it is a free-flowing powder. Drying in a vacuum oven (e.g., 60-140°C) is effective.[3][21]
-
The boric acid-impregnated silica gel is now ready for use in packing your column.
Data Summary
The following table summarizes common stationary phases and provides insights into their suitability for purifying boronic acids and their esters.
| Stationary Phase | Analyte Type | Advantages | Disadvantages & Troubleshooting |
| Standard Silica Gel | Boronate Esters | Inexpensive, widely available. | Strong adsorption, low recovery, can cause hydrolysis. Fix: Deactivate with NEt₃ or use boric acid-impregnated silica.[3][4] |
| Neutral Alumina | Non-polar Boronate Esters | Good alternative to silica, avoids acidic hydrolysis.[9] | Can have its own activity issues; less common than silica. |
| Reversed-Phase (C18) | Polar Boronic Acids | Good for polar compounds that don't move on normal phase.[11] | On-column hydrolysis of esters is a risk. Peak tailing can occur. Fix: Use end-capped columns and avoid acidic mobile phase modifiers if possible.[6][12] |
| HILIC | Polar Boronic Acids & Esters | Excellent retention for polar compounds; high organic mobile phase prevents ester hydrolysis.[7] | Requires careful equilibration; less intuitive for those unfamiliar with the technique. |
| Diol-Functionalized Resin | Boronic Acids | Can act as a scavenger to remove boronic acids from a reaction mixture.[10] | Used for removal, not typically for purification by elution. |
References
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]
-
Various Authors. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Liu, X. C., & Scouten, W. H. (1994). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]
-
Various Authors. (2017, December 19). Purification of boronic acids?. Reddit. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Royal Society of Chemistry. [Link]
-
Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). The Royal Society of Chemistry. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Various Authors. (2025). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
Liu, Z., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Kumar, A., et al. (2012). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
-
Liu, X., & Lucy, C. A. (2012). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Gevorgyan, A., et al. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH National Center for Biotechnology Information. [Link]
-
Various Authors. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Royal Society of Chemistry. [Link]
- Khan, R. A., & Basha, S. J. S. (2009). Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (2012). Supporting Information. The Royal Society of Chemistry. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Ikawa, T. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]
-
Ma, Y., et al. (2013). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. NIH National Center for Biotechnology Information. [Link]
-
Various Authors. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
A-Star Research. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
Reddy, G. S., et al. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Various Authors. (2018, April 17). Analysis of Boronic Acid and Identified Boranes. Chromatography Forum. [Link]
Sources
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- 2. boronmolecular.com [boronmolecular.com]
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- 18. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 19. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. books.rsc.org [books.rsc.org]
- 21. rsc.org [rsc.org]
Technical Support Center: Preventing Protodeboronation of Heteroaryl Boronic Acids
Welcome to the technical support center for navigating the challenges of working with heteroaryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of protodeboronation. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting guides and frequently asked questions. Our goal is to empower you with the understanding to not only solve current experimental hurdles but also to proactively design more robust synthetic routes.
Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that can diminish the yield of desired products in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide will provide a comprehensive overview of why it happens and, more importantly, how to prevent it.
Understanding Protodeboronation: The "Why" Behind the Problem
Before diving into troubleshooting, it's crucial to understand the mechanisms driving protodeboronation. The propensity of a heteroaryl boronic acid to undergo this decomposition pathway is highly variable and depends on several factors, including the structure of the heteroaryl ring, pH, temperature, and the catalyst system employed.[1]
Recent mechanistic studies have revealed that the reaction pH is a critical factor in understanding the modes of protodeboronation.[1] Both acid-catalyzed and base-catalyzed pathways exist. The base-catalyzed process, particularly relevant in Suzuki-Miyaura reactions, typically involves the formation of a boronate species, which then reacts with a proton source (like water) in a rate-limiting step.[1][2]
For basic heteroaromatic boronic acids, such as 2-pyridyl boronic acid, the situation is more complex. These compounds can form zwitterionic species under neutral pH conditions, which can lead to rapid, unimolecular fragmentation of the C-B bond.[1][3] Counterintuitively, adding a strong acid or base can sometimes suppress protodeboronation in these cases by shifting the equilibrium away from the highly reactive zwitterionic form.[1]
Visualizing the Competing Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments, providing both the likely cause and actionable solutions.
Q1: My Suzuki-Miyaura reaction with a thiophene boronic acid is giving low yields of the desired product, and I'm isolating a significant amount of the parent thiophene. What's going on?
A1: This is a classic sign of protodeboronation.[4] The carbon-boron bond of your thiophene boronic acid is being cleaved and replaced by a proton from the reaction medium, consuming your starting material.[4] The key is to ensure the rate of the desired Suzuki coupling is faster than the rate of protodeboronation.[4]
Here’s a systematic approach to troubleshoot this issue:
-
Evaluate Your Base: Are you using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)? High pH (>10) is known to accelerate protodeboronation.[4]
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. In some cases, potassium fluoride (KF) can also suppress this side reaction.[4]
-
-
Check Your Temperature: Are you running the reaction at a high temperature (e.g., >100 °C)? Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[4][5]
-
Solution: Lower the reaction temperature. Operating in the 60-80 °C range can significantly slow down protodeboronation while still allowing the Suzuki coupling to proceed.[4]
-
-
Optimize Your Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.
Q2: My 2-pyridyl boronic acid seems to be degrading even before I can get the coupling reaction to proceed efficiently. Are there special precautions I should take?
A2: Yes, 2-pyridyl boronic acids are notoriously unstable due to their tendency to form a zwitterionic intermediate at neutral pH, which rapidly undergoes protodeboronation.[1][7] Standard Suzuki conditions can be too harsh for this substrate.
-
Consider Boronic Acid Derivatives: Instead of the free boronic acid, use a more stable derivative.
-
MIDA Boronate Esters or Organotrifluoroborates: These act as "slow-release" sources of the boronic acid.[1] The reaction conditions are optimized to provide a low, steady concentration of the boronic acid, which minimizes side reactions.[1][6]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[4] However, significant protodeboronation can still occur if the subsequent cross-coupling step is slow.[4]
-
-
Additive Strategies: The addition of certain metal salts can sometimes help.
-
Copper(I) or (II) Salts: For 2-pyridyl systems, copper salts have been shown to attenuate fragmentation.[8] The proposed role of copper is to initiate a pre-transmetalation, delivering the heteroaryl fragment more efficiently to the palladium catalyst and reducing the opportunity for protodeboronation.
-
Q3: I'm working with a highly electron-deficient heteroaryl boronic acid and observing rapid decomposition under basic conditions. What's the best strategy here?
A3: Highly electron-deficient aryl and heteroaryl boronic acids can be very susceptible to base-catalyzed protodeboronation.[3][9] The mechanism can even proceed through the formation of a transient aryl anion.[2]
-
Use a "Slow-Release" Strategy: As with the 2-pyridyl boronic acids, MIDA boronates or organotrifluoroborates are excellent choices to keep the concentration of the free boronic acid low throughout the reaction.[1]
-
Highly Active Catalyst Systems: A fast and efficient catalyst is crucial to ensure the cross-coupling outpaces the decomposition.[6] Consider using a precatalyst that forms the active catalytic species under conditions where the boronic acid decomposition is slow.[6]
-
Anhydrous Conditions: While many Suzuki reactions use aqueous bases, for extremely sensitive substrates, moving to anhydrous conditions with a non-aqueous base (e.g., CsF in an organic solvent) can sometimes be beneficial.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q: Does esterification of a boronic acid always increase its stability to protodeboronation?
A: Not necessarily. While it is a common assumption that converting a boronic acid to an ester (like a pinacol ester) increases stability, recent studies have shown this is not universally true.[10][11][12] The stability of boronic esters under basic aqueous conditions is highly nuanced. In some cases, hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process.[10][11] The choice of the diol used for esterification also plays a critical role, with some esters showing faster protodeboronation than the parent boronic acid.[13][14]
Q: Can I use additives to prevent protodeboronation?
A: Yes, in some cases. As mentioned, Lewis acid additives like copper or zinc salts can influence the rate of protodeboronation, sometimes accelerating it and sometimes attenuating it, depending on the specific heteroaryl boronic acid.[5][8] For example, copper salts have been used to improve the coupling of unstable 2-pyridyl boronic acids.
Q: Is protodeboronation always an unwanted side reaction?
A: While it is most often an undesired side reaction in cross-coupling chemistry, deliberate protodeboronation has found applications in organic synthesis.[1] For instance, it can be used to install a proton stereospecifically at a chiral center or to remove unwanted regioisomeric boronic acid byproducts during a purification process.[1]
Q: How can I monitor for protodeboronation during my reaction?
A: The best way is to use an analytical technique that can distinguish your starting materials, desired product, and the protodeboronated byproduct. Techniques like GC-MS, LC-MS, or NMR spectroscopy are ideal. Taking small aliquots from the reaction mixture over time will allow you to track the consumption of the boronic acid and the formation of both the desired product and the undesired heteroaryl-H byproduct.[4]
Summary of Key Preventative Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Use Milder Bases | Slows the rate of base-catalyzed protodeboronation. | When using strong bases like NaOH/KOH with sensitive substrates. | K₃PO₄, K₂CO₃, and KF are good alternatives.[4] |
| Lower Reaction Temperature | Reduces the rate of all reactions, but often disproportionately affects the undesired protodeboronation. | In reactions run at high temperatures where decomposition is observed. | May require longer reaction times or a more active catalyst.[4] |
| Employ Highly Active Catalysts | Increases the rate of the desired coupling to outcompete decomposition. | When the cross-coupling is sluggish, allowing time for protodeboronation. | Modern Pd precatalysts with bulky phosphine ligands are effective.[4][6] |
| Use Boronic Acid Derivatives | "Masks" the boronic acid, providing it in a slow-release fashion or in a more stable form. | For notoriously unstable substrates like 2-pyridyl or highly electron-deficient boronic acids. | MIDA esters, trifluoroborates, and pinacol esters are common choices.[1] |
| Utilize Additives | Can alter the reaction pathway or stabilize the boronic acid. | For specific substrates, such as using Cu salts with 2-pyridyl boronic acids. | The effect of additives can be substrate-specific.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Unstable Heteroaryl Boronic Acid Using a Stabilized Boron Reagent
This protocol provides a general method for coupling an unstable heteroaryl boronic acid (as its pinacol ester) with an aryl bromide using a modern, highly active catalyst system at a moderate temperature to minimize protodeboronation.
Materials:
-
Heteroaryl boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
SPhos ligand (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl boronic acid pinacol ester, aryl bromide, palladium precatalyst, SPhos ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[4] The use of a highly active precatalyst often allows for lower temperatures.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated byproduct.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By implementing these mechanistically informed strategies, you can significantly improve the outcomes of your reactions involving sensitive heteroaryl boronic acids, leading to higher yields and cleaner product profiles.
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 16, 2026, from [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 13156–13165. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 34460235. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
Reid, M., & Lloyd-Jones, G. C. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. AGRIS. [Link]
-
Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 13156–13165. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation. Retrieved January 16, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Quan, Y., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. [Link]
-
Cheon, C.-H. (2017). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
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- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidines
A Guide for Senior Application Scientists
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions; however, this same reactivity, coupled with the presence of basic nitrogen atoms, can lead to a unique set of side reactions and optimization challenges.[1][2] This resource is structured to address these issues directly and logically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki-Miyaura coupling of pyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: My reaction shows low to no yield of the desired coupled product. What are the likely causes and how can I fix it?
This is the most common issue, and it often stems from a suboptimal combination of catalyst, ligand, base, or solvent, leading to catalyst deactivation or poor substrate reactivity.
Potential Causes & Recommended Solutions:
-
Inefficient Oxidative Addition (Especially with Chloropyrimidines): The oxidative addition of the C-X bond to the Pd(0) center is often the rate-limiting step.[3] While iodo- and bromopyrimidines are highly reactive, the more common and cost-effective chloropyrimidines can be sluggish.[1][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the oxidative addition step. Standard ligands like PPh₃ may be insufficient for challenging substrates. Consider screening advanced Buchwald-type ligands.
-
Expert Tip: For 2- or 4-chloropyrimidines, ligands like SPhos , XPhos , or RuPhos are excellent starting points. They increase electron density on the palladium, facilitating its insertion into the C-Cl bond.[5]
-
-
-
Catalyst Inhibition by Nitrogen Lone Pairs: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with substrates bearing unprotected, acidic N-H groups (e.g., in pyrimidinones or attached azoles).[6]
-
Solution:
-
Increase Catalyst Loading: A simple, albeit less elegant, solution is to increase the catalyst loading from a typical 1-2 mol% to 5 mol%.
-
Ligand Choice: Bulky ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.
-
N-Protection: If applicable, protecting acidic N-H groups can prevent catalyst inhibition, though this adds extra synthetic steps.[6]
-
-
-
Incorrect Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] An inappropriate base can lead to a stalled reaction.
-
Solution: Screen a panel of bases. Aqueous K₂CO₃ is a robust and common first choice.[8] If protodeboronation is a concern (see Question 3), switch to an anhydrous system using a stronger, less nucleophilic base like K₃PO₄.
-
Question 2: My main byproduct is the homocoupled dimer of my boronic acid (R-B(OH)₂ → R-R). Why is this happening?
Homocoupling is a classic side reaction in Suzuki couplings, often indicating issues with the palladium catalytic cycle, particularly the presence of oxidants.[9]
Potential Causes & Recommended Solutions:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) salts can then mediate the oxidative homocoupling of two boronic acid molecules, consuming your starting material without entering the desired cross-coupling cycle.[9][10]
-
Solution: Ensure rigorous degassing of your reaction mixture and solvent. Bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is crucial. Maintain a positive inert gas atmosphere throughout the reaction.
-
-
Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0). If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[5]
-
Solution:
-
Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ . This eliminates the need for an in situ reduction step.[5]
-
Use modern, well-defined precatalysts (e.g., G2 or G3 Buchwald precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.
-
-
-
Slow Transmetalation: If the transmetalation step is slow compared to the rate of boronic acid homocoupling, the side reaction will dominate.
-
Solution: Re-evaluate your base and solvent system. A stronger base or a more polar solvent can sometimes accelerate the formation of the boronate and its subsequent transfer to the palladium center.
-
Caption: Troubleshooting workflow for common Suzuki coupling issues.
Question 3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophilic partner.[11] This side reaction is particularly prevalent with electron-deficient arylboronic acids and many heteroarylboronic acids under aqueous, basic conditions.[9][12]
Potential Causes & Recommended Solutions:
-
Excess Water and High Temperatures: The combination of water, base, and heat accelerates the rate of protodeboronation.
-
Solution: Switch to anhydrous reaction conditions. Replace the aqueous base with finely ground, anhydrous K₃PO₄ or Cs₂CO₃ in a dry solvent like dioxane, 2-MeTHF, or toluene.[8] This is one of the most effective methods to suppress this side reaction.
-
-
Inherent Instability of the Boronic Acid: Some boronic acids, especially certain heteroaromatic ones (e.g., 2-pyridylboronic acid), are notoriously unstable.[11]
-
Solution: Use a more stable boronic acid surrogate.
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly hydrolyze in situ to release the boronic acid. This "slow release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[13][14]
-
Boronic Esters (Pinacol, MIDA): Boronate esters, particularly MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable towards protodeboronation than their corresponding boronic acids.[9][11] They can be used directly, often requiring slightly more forcing conditions for the coupling to proceed.
-
-
Question 4: I am using a di- or tri-chloropyrimidine and getting a mixture of products. How can I control the regioselectivity?
The pyrimidine ring's electronics dictate a predictable, yet sometimes challenging, order of reactivity for its halogen substituents. Lack of control leads to mixtures of mono-, di-, and tri-arylated products.
Inherent Reactivity Order:
For most Suzuki-Miyaura couplings on poly-chlorinated pyrimidines, the established order of reactivity is: C4 > C6 > C2 .[1][15] This is due to the electronic activation at the 4- and 6-positions by the ring nitrogens.
Strategies for Selective Coupling:
-
Stoichiometry Control: To favor mono-arylation at the C4 position, use a slight excess (1.1-1.2 equivalents) of the boronic acid. To drive the reaction to di-substitution (at C4 and C6), use a larger excess (2.5-3.0 equivalents).
-
Use Chloro- over Bromo- or Iodo-pyrimidines: While seemingly counterintuitive, the lower reactivity of chloro-substituents provides a larger kinetic window for selective reaction. Iodo- and bromo-pyrimidines are often so reactive that they lead to over-alkylation, even with careful control of stoichiometry.[1] Chloropyrimidines are excellent precursors for the synthesis of specific C-aryl pyrimidines in high yields.[1]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 60-80 °C instead of reflux) can enhance selectivity for the most reactive site (C4).
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding experimental design for pyrimidine Suzuki-Miyaura couplings.
Q: How do I choose the right base for my reaction? A: The base selection is critical and depends on your substrate's sensitivity and the desired reaction conditions. The table below provides a starting point.
| Base | Typical Conditions | Key Characteristics & Use Cases |
| K₂CO₃ | 2M aqueous solution | Workhorse Base: Good for general-purpose couplings. Effective, inexpensive, and easy to handle. First choice for initial screening.[8] |
| Cs₂CO₃ | Aqueous or Anhydrous | Stronger Base: More soluble in organic solvents than K₂CO₃. Often gives higher rates/yields, but is more expensive. |
| K₃PO₄ | Anhydrous | Non-Nucleophilic Strong Base: The base of choice for anhydrous conditions to suppress protodeboronation. Also useful for base-sensitive substrates.[8] |
| NaHCO₃ | Aqueous solution | Mild Base: Used when substrates are sensitive to stronger bases (e.g., containing unprotected phenols or esters prone to hydrolysis).[8] |
Q: What is the general reactivity trend for the aryl halide (Ar-X)? A: The reactivity is dictated by the C-X bond strength and is the same as for other aromatic systems. The rate of oxidative addition follows the trend: I > OTf > Br >> Cl .[3] While iodides are the most reactive, bromides offer a good balance of reactivity and stability. Chlorides are the least reactive but often the most commercially available and cost-effective, requiring more active catalyst systems.[3][4]
Q: Can I use microwave irradiation to accelerate my reaction? A: Yes, microwave-assisted synthesis is highly effective for Suzuki-Miyaura couplings of pyrimidines. It can dramatically reduce reaction times from hours to minutes and often improves yields. A study on 2,4-dichloropyrimidines showed excellent yields in 15 minutes with very low catalyst loading (0.5 mol%) under microwave conditions.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This is a representative starting protocol. Optimization of ligand, base, solvent, and temperature is likely required for a specific substrate.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: The desired catalytic cycle versus common boronic acid side reactions.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lloyd-Jones, G. C., & Molander, G. A. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 139(42), 15008-15023. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(3), 1555-1568. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4492-4509. [Link]
-
Loh, T. L., & Lalic, G. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 136(10), 3946-3951. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ullah, A., et al. (2023). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Journal of Heterocyclic Chemistry. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(10), 1689-1699. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6352. [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Čonka, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5727. [Link]
-
ResearchGate. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Scott, P. J. H., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Miyamoto, H., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1653-1660. [Link]
-
Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]
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Technical Support Center: Improving Yield of (2-Methylpyrimidin-4-yl)boronic Acid Reactions
Welcome to the technical support center dedicated to overcoming the challenges associated with (2-Methylpyrimidin-4-yl)boronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues & Solutions
Researchers often encounter obstacles when utilizing heteroaryl boronic acids, particularly those containing nitrogen atoms like (2-Methylpyrimidin-4-yl)boronic acid. The pyrimidine core introduces specific challenges, from catalyst inhibition to competing side reactions. This section addresses the most common problems and provides evidence-based solutions.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from a combination of factors related to the unique electronic and structural properties of the pyrimidine ring.
Potential Causes & Recommended Solutions
| Cause | Explanation | Troubleshooting Steps & Optimization |
| Catalyst Inhibition/Deactivation | The basic nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation and stalling the catalytic cycle.[1][2] | 1. Ligand Selection: Standard ligands like PPh₃ may be ineffective. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is less susceptible to inhibition. 2. Pre-catalyst Choice: Use air-stable Pd(II) pre-catalysts that reliably form the active Pd(0) species in situ.[4] |
| Protodeborylation | This is a major competing side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[5][6] This is particularly prevalent with electron-deficient heteroaryl boronic acids and is often accelerated by strong bases and aqueous conditions.[5][7][8] | 1. Use Milder/Alternative Bases: Switch from strong bases like NaOH or K₃PO₄ to weaker options such as K₂CO₃ or KF, which can suppress this side reaction.[4] 2. Anhydrous Conditions: Since water is the primary proton source, using anhydrous solvents and reagents can significantly reduce protodeborylation.[4] 3. Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester. MIDA boronates, in particular, offer exceptional stability and undergo slow release of the boronic acid under reaction conditions, minimizing its decomposition.[9] |
| Inefficient Transmetalation | The transfer of the pyrimidinyl group from boron to palladium is a critical step. This can be sluggish due to the electronic nature of the boronic acid or suboptimal base/solvent choice. | 1. Base Optimization: The base's role is to activate the boronic acid to form a more nucleophilic boronate species.[10][11] Screen different bases (e.g., carbonates, phosphates) to find the optimal balance between activation and preventing side reactions. 2. Solvent System: The choice of solvent can influence reaction rates and selectivity.[12] While polar aprotic solvents like dioxane, THF, or DMF are common, sometimes a biphasic system (e.g., toluene/water) with vigorous stirring is effective.[11][13] |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if improperly stored.[14] | 1. Verify Purity: Check the purity of the boronic acid by NMR or LC-MS before use. 2. Proper Storage: Store (2-Methylpyrimidin-4-yl)boronic acid under an inert atmosphere at 2-8°C. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (2-Methylpyrimidin-4-yl)boronic acid? A: To prevent degradation via oxidation and protodeborylation, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2-8°C.
Q2: I'm observing a significant amount of homocoupling of my aryl halide. What causes this and how can I minimize it? A: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under a strict inert atmosphere.[4] In some cases, adjusting the catalyst-to-ligand ratio or using a different ligand can also mitigate this side reaction.[1]
Q3: Can I use (2-Methylpyrimidin-4-yl)boronic acid with aryl chlorides? A: Yes, but aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[15][16] Successful coupling typically requires more robust catalytic systems. The use of bulky, electron-rich ligands (e.g., SPhos, XPhos, or NHC ligands) is crucial for facilitating the difficult oxidative addition step with aryl chlorides.[3][10][17] Stronger bases and higher reaction temperatures may also be necessary.
Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick method, but co-elution of starting materials and products can be misleading. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are far more reliable for accurately tracking the consumption of starting materials and the formation of the desired product.
Q5: My purification is difficult due to residual palladium. How can I remove it? A: After the initial workup, residual palladium can be removed by washing the organic solution with aqueous solutions of reagents like thiourea or by using commercially available palladium scavengers (e.g., silica-based thiols). Passing the crude product through a short plug of silica gel can also be effective.
Key Experimental Protocols & Visualizations
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (2-Methylpyrimidin-4-yl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
(2-Methylpyrimidin-4-yl)boronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, (2-Methylpyrimidin-4-yl)boronic acid, base, palladium pre-catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Al-Amin, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2021). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. ChemRxiv. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Al-Amin, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Nykaza, T. V., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Shields, J. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link] [Note: This is a general resource link, specific document may vary]
-
Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. PubMed. Available at: [Link]
-
ResearchGate. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
ResearchGate. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available at: [Link]
-
Loudon, G. M. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Hrobarik, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
El-faham, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyaura coupling reaction conditions?. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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- 17. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (2-Methylpyrimidin-4-yl)boronic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic boronic acids is paramount. These versatile building blocks are cornerstones in modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth technical comparison of analytical methodologies for (2-Methylpyrimidin-4-yl)boronic acid, with a primary focus on ¹H NMR spectroscopy, supplemented by insights into alternative techniques such as HPLC and Mass Spectrometry. Our objective is to equip you with the expertise to not only acquire accurate data but also to interpret it within the context of the molecule's inherent chemical properties.
The Analytical Challenge of Pyrimidine Boronic Acids
(2-Methylpyrimidin-4-yl)boronic acid is a compound of significant interest due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules[1]. However, its characterization is not without challenges. Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially in aprotic solvents or in the solid state. This oligomerization can lead to complex or uninterpretable NMR spectra[2]. Furthermore, the pyrimidine ring's nitrogen atoms influence the electronic environment of the protons, requiring careful spectral analysis.
¹H NMR Characterization: The Gold Standard
¹H NMR spectroscopy is the primary and most informative technique for the structural elucidation of (2-Methylpyrimidin-4-yl)boronic acid. A properly acquired spectrum provides unambiguous information on the number of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | d | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom and is expected to be the most downfield of the aromatic protons. The coupling will be to the proton at position 5. |
| ~7.80 | d | 1H | H5 | The proton at position 5 is coupled to the proton at position 6. Its chemical shift is influenced by the adjacent boronic acid group. |
| ~2.65 | s | 3H | -CH₃ | The methyl group at position 2 is a singlet as there are no adjacent protons. Its chemical shift is typical for a methyl group attached to an aromatic ring. |
| ~8.20 (broad) | s | 2H | -B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may exchange with residual water in the solvent. |
Disclaimer: These are predicted values based on chemical principles and data from similar compounds. Actual experimental values may vary.
Overcoming Analytical Hurdles in ¹H NMR
The primary challenge in the ¹H NMR of boronic acids is the potential for boroxine formation, which can result in broadened peaks or multiple sets of signals.
Causality behind Experimental Choices:
-
Solvent Selection: Using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ is crucial. These solvents can break up the boroxine trimer by coordinating with the boron atom, leading to a sharp, well-resolved spectrum of the monomeric boronic acid[2]. While D₂O is also effective, the B(OH)₂ protons will exchange and become invisible[2].
-
Sample Preparation: Ensuring the sample is free of particulate matter is essential for optimal shimming and resolution[6][7].
Experimental Protocol for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of (2-Methylpyrimidin-4-yl)boronic acid into a clean, dry vial[6].
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial[7].
-
Mixing: Gently vortex or swirl the vial until the solid is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Alternative Characterization Techniques: A Comparative Overview
While ¹H NMR is the primary tool, a comprehensive characterization often involves orthogonal techniques.
| Technique | Primary Use | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Provides the number of unique carbon environments. | Lower sensitivity requiring more sample or longer acquisition times[6]. The C-B signal can be broad. |
| Mass Spectrometry (MS) | Molecular weight determination | High sensitivity, confirms molecular formula. | Prone to forming boroxine trimers, which can complicate interpretation. Derivatization may be needed[8]. |
| HPLC with UV Detection | Purity assessment and quantification | Excellent for determining purity and separating from related impurities. | Boronic acids can be challenging to retain on standard reversed-phase columns. Method development is often required[9]. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of (2-Methylpyrimidin-4-yl)boronic acid. However, the polarity of the boronic acid group presents a challenge for retention in reversed-phase chromatography.
Methodology Insights:
-
Column Choice: A column with enhanced polar retention, such as one with a polar-embedded stationary phase, is often beneficial.
-
Mobile Phase: Method development often involves screening both low pH (e.g., with 0.1% formic acid) and high pH (e.g., with 0.1% ammonium hydroxide) mobile phases to optimize peak shape and retention. At high pH, the boronic acid will be deprotonated and may exhibit different retention behavior.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of (2-Methylpyrimidin-4-yl)boronic acid (Expected [M+H]⁺ = 139.06).
Methodology Insights:
-
Ionization Technique: Electrospray Ionization (ESI) is the most common technique for this type of molecule. It is a "soft" ionization method that typically yields the protonated molecular ion [M+H]⁺.
-
Spectral Interpretation: Be aware of the potential for in-source dehydration to the boroxine trimer, which would appear at a much higher m/z. The presence of adducts with solvents or salts (e.g., [M+Na]⁺) is also common[8].
Conclusion
The characterization of (2-Methylpyrimidin-4-yl)boronic acid requires a multi-faceted analytical approach, grounded in a strong understanding of the compound's chemical behavior. ¹H NMR in a coordinating solvent like DMSO-d₆ remains the most powerful tool for unambiguous structural confirmation. When supplemented with HPLC for purity analysis and Mass Spectrometry for molecular weight verification, researchers can have high confidence in the quality and identity of this critical synthetic building block. This guide provides the foundational knowledge and practical protocols to navigate the specific challenges associated with this class of compounds, ensuring data integrity and accelerating research and development timelines.
References
-
Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]
-
Wulff, M., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1421, 57-63. Available at: [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Ishihara, K., et al. (2011). Detailed Reaction Mechanisms of 4-Pyridylboronic Acid and (N-Methyl)-4-Pyridinium Boronic Acid with D-Sorbitol in Aqueous Solution. Bulletin of the Chemical Society of Japan, 84(3), 265-273. Available at: [Link]
-
Wulff, M., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]
-
Reddit. (2022). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. Available at: [Link]
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2999. Available at: [Link]
-
ResearchGate. (n.d.). The 13C-NMR spectrum of compound[10]. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]
-
Li, J., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127974. Available at: [Link]
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A Senior Application Scientist's Guide to (2-Methylpyrimidin-4-yl)boronic acid: A Comparative Analysis for Drug Discovery
Introduction: The Central Role of Heteroaryl Scaffolds in Modern Drug Design
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] For researchers in drug development, this reaction is an indispensable tool for assembling complex molecular architectures. The strategic incorporation of heteroaromatic moieties is a cornerstone of modern medicinal chemistry, as these structural units are pivotal in modulating a drug candidate's physicochemical properties, such as solubility and metabolic stability, and its pharmacological profile, including target affinity and selectivity.[1][3][4]
Heteroaryl boronic acids are the key intermediates that enable the introduction of these vital fragments.[1][5] However, not all heteroaryl boronic acids are created equal. Their performance in cross-coupling reactions is highly variable, dictated by a complex interplay of electronic properties, stability, and reaction kinetics. This guide provides an in-depth comparison of (2-Methylpyrimidin-4-yl)boronic acid, a representative of the challenging π-deficient class, against other common heteroaryl boronic acids. We will dissect the underlying chemical principles, present comparative data, and provide field-proven experimental protocols to empower scientists to make informed decisions in their synthetic campaigns.
Pillar 1: Understanding the Landscape of Heteroaryl Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle. For heteroaryl boronic acids, the primary determinants of success are the electronic nature of the heterocyclic ring and the compound's stability under basic reaction conditions.
The Electronic Dichotomy: π-Deficient vs. π-Rich Systems
-
π-Deficient Heterocycles (e.g., Pyrimidine, Pyridine): These systems, characterized by the presence of electron-withdrawing nitrogen atoms, often present significant synthetic hurdles. The electron-poor nature of the ring slows the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation or the formation of off-cycle, inactive complexes.[1] This phenomenon is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid moiety severely hampers reactivity compared to its 3- and 4-substituted isomers.[1][2]
-
π-Rich Heterocycles (e.g., Thiophene, Furan, Pyrrole): In contrast, these electron-rich systems are generally more reactive and readily undergo transmetalation. However, this increased reactivity can be a double-edged sword, as they are often more susceptible to undesired decomposition pathways, particularly protodeboronation.[1]
The Ubiquitous Side Reaction: Protodeboronation
The most significant challenge in working with heteroaryl boronic acids, especially electron-deficient ones, is protodeboronation.[2][6] This is a base-mediated side reaction where the carbon-boron bond is cleaved by a proton source—most often residual water in the solvent—to yield the corresponding unsubstituted heteroarene.[1][7] This parasitic pathway consumes the boronic acid, reducing the yield of the desired coupled product and complicating purification.
Caption: The competition between productive transmetalation and parasitic protodeboronation.
Pillar 2: A Deep Dive into (2-Methylpyrimidin-4-yl)boronic acid
(2-Methylpyrimidin-4-yl)boronic acid is a valuable building block for introducing a substituted pyrimidine ring, a common motif in kinase inhibitors and other pharmaceuticals. Its structure, however, places it firmly in the "challenging" category of heteroaryl boronic acids.
Structural Features and Predicted Reactivity:
-
π-Deficient Pyrimidine Core: The two nitrogen atoms render the ring highly electron-deficient, predisposing it to slower transmetalation.
-
4-Position Boronic Acid: The placement at the 4-position is advantageous, as it avoids the severe catalyst inhibition associated with ortho-nitrogen atoms (the "2-pyridyl problem").
-
2-Methyl Group: The methyl substituent provides a modest electron-donating effect, which can slightly attenuate the ring's electron deficiency compared to an unsubstituted pyrimidinyl boronic acid. However, this effect is generally insufficient to overcome the inherent challenges of the pyrimidine system.
The primary obstacle when using this reagent is its propensity for protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction. Therefore, careful optimization of the reaction conditions is not just recommended; it is critical for success.
Pillar 3: Comparative Analysis and Data-Driven Insights
To contextualize the performance of (2-Methylpyrimidin-4-yl)boronic acid, it is essential to compare it with other heteroaryl boronic acids under similar conditions. While direct, side-by-side comparisons in the literature are scarce, we can synthesize a clear picture from established chemical principles and reported data.
Table 1: Physicochemical and Stability Comparison of Selected Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Structure | Class | Predicted pKa | Key Stability & Reactivity Characteristics |
| (2-Methylpyrimidin-4-yl)boronic acid | ![]() | π-Deficient | ~8.0 | Challenging substrate. Prone to protodeboronation. Nitrogen atoms can interact with the catalyst. |
| (2-Methylpyridin-4-yl)boronic acid | ![]() | π-Deficient | ~8.5 | Less electron-deficient than pyrimidine analog, generally more reactive. Still susceptible to protodeboronation. |
| Thiophene-2-boronic acid | ![]() | π-Rich | ~8.4[5] | Highly reactive partner. Can be unstable and prone to decomposition/protodeboronation at elevated temperatures. |
| Furan-2-boronic acid | ![]() | π-Rich | ~8.3[5] | Very reactive but notoriously unstable, often requiring use as a more stable ester derivative.[5] |
Table 2: Representative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
This table summarizes typical yields based on literature precedents to illustrate relative reactivity. Conditions are a significant variable and must be optimized for each specific substrate pairing.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Principle |
| (2-Methylpyrimidin-4-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 40-60% | [8] |
| (2-Methylpyridin-4-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 65-85% | [1] |
| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90% | [1] |
| Furan-2-boronic acid (as MIDA ester) | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | >90% | [9][10] |
Analysis: The data clearly illustrates the reactivity trend: π-rich heterocycles like thiophene generally provide higher yields under standard conditions. The π-deficient pyridine and pyrimidine systems are more challenging, with the pyrimidine being the most difficult of the set, often requiring specialized conditions or tolerating lower yields.
Pillar 4: Field-Proven Experimental Methodologies
Success with challenging boronic acids requires a robust and well-reasoned experimental protocol. Below are two validated approaches for using (2-Methylpyrimidin-4-yl)boronic acid and its more stable surrogates.
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Optimized Suzuki-Miyaura Coupling of (2-Methylpyrimidin-4-yl)boronic acid
This protocol employs a modern catalyst system and a strong base to overcome the inherent low reactivity and mitigate protodeboronation.
Causality:
-
Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is chosen. These ligands promote the crucial, often rate-limiting, reductive elimination step and can stabilize the catalyst, preventing decomposition.
-
Base: Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often more effective than weaker carbonate bases for challenging substrates.[9] They facilitate the formation of the reactive boronate species necessary for transmetalation while minimizing the water content that drives protodeboronation.
-
Solvent: Anhydrous solvents like dioxane or THF are used to strictly limit the primary proton source for protodeboronation.[11]
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), (2-Methylpyrimidin-4-yl)boronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).
-
Inerting: Seal the vial with a septum cap and purge with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to 0.2 M concentration) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for consumption of the limiting aryl halide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.
Protocol 2: Slow-Release Coupling from an Air-Stable MIDA Boronate Precursor
For substrates that are exceptionally prone to decomposition, a "slow-release" strategy using an N-methyliminodiacetic acid (MIDA) boronate is superior.[9][10] The MIDA boronate is a bench-stable solid that slowly hydrolyzes under basic aqueous conditions to release the free boronic acid in situ. This maintains a very low, steady-state concentration of the unstable boronic acid, favoring its participation in the productive catalytic cycle over decomposition.[9]
Causality: This approach fundamentally solves the stability problem by keeping the vast majority of the boron reagent in a protected, stable form throughout the reaction.[10]
Step-by-Step Procedure:
-
Preparation: To a reaction vial, add the aryl chloride (1.0 eq.), the corresponding (2-Methylpyrimidin-4-yl)MIDA boronate (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).
-
Inerting: Seal the vial and purge with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio) via syringe. The water is required for the slow hydrolysis of the MIDA ester.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
(2-Methylpyrimidin-4-yl)boronic acid is a valuable, albeit challenging, reagent for introducing a key heterocyclic scaffold in drug discovery programs. Its π-deficient nature necessitates a departure from "standard" Suzuki-Miyaura conditions.
Key Takeaways:
-
Reactivity is Inversely Related to Stability: Highly reactive π-rich boronic acids are often unstable, while the more stable π-deficient systems like (2-Methylpyrimidin-4-yl)boronic acid are less reactive.
-
Protodeboronation is the Enemy: For π-deficient systems, minimizing protodeboronation through careful selection of base, solvent, and temperature is paramount.
-
Conditions Must Be Tailored: There is no one-size-fits-all protocol. The choice of catalyst, ligand, and base must be optimized to balance the rates of transmetalation and protodeboronation.
-
Stable Surrogates Offer a Powerful Solution: For particularly sensitive substrates or when yields are low, employing air-stable surrogates like MIDA boronates or trifluoroborates is a field-proven strategy to dramatically improve reaction outcomes by minimizing reagent decomposition.[9][10]
The ongoing development of novel palladium catalysts and ligand systems continues to expand the toolkit for handling these challenging substrates.[12] By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can develop logical, effective strategies to successfully incorporate (2-Methylpyrimidin-4-yl)boronic acid and related heterocycles into the next generation of therapeutic agents.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
- (2-Methylpyridin-4-yl)boronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (2-METHYLPYRIMIDIN-5-YL)BORONIC ACID Formula. ECHEMI.
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- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Crystallography of Pyrimidinylboronic Acids: A Comparative Analysis
Introduction: The Architectural Significance of Boron in Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools. Their unique electronic properties, mild Lewis acidity, and ability to form reversible covalent bonds have positioned them as critical pharmacophores and versatile synthetic intermediates.[1] Heterocyclic boronic acids, in particular, are of immense interest as they allow for the introduction of nuanced structural features and specific hydrogen bonding patterns crucial for molecular recognition at biological targets.
Among these, pyrimidinylboronic acids are a fascinating yet surprisingly under-represented class of compounds.[2] The pyrimidine motif is a cornerstone of numerous pharmaceuticals and natural products, including nucleic acids. The strategic placement of a boronic acid group onto this scaffold offers a powerful method for creating novel molecular architectures for applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of targeted enzyme inhibitors.
This guide provides an in-depth analysis of the X-ray crystal structure of pyrimidinylboronic acid derivatives. Due to the absence of a published crystal structure for (2-Methylpyrimidin-4-yl)boronic acid, we will conduct a detailed examination of a closely related, structurally characterized analogue: (2-benzyloxypyrimidin-5-yl)boronic acid . This will serve as our primary reference structure. We will then perform a comparative analysis against the foundational phenylboronic acid and the analogous heterocyclic (pyridin-4-yl)boronic acid to elucidate the key structural contributions of the pyrimidine core. Finally, we will provide a comprehensive, field-tested protocol for researchers to determine the crystal structure of novel derivatives like (2-Methylpyrimidin-4-yl)boronic acid.
Primary Structural Analysis: (2-benzyloxypyrimidin-5-yl)boronic acid
The crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid provides a foundational understanding of how these molecules organize in the solid state.[2][3] The analysis reveals a planar molecule where the boronic acid group is nearly coplanar with the pyrimidine ring, exhibiting a dihedral angle of just 3.8(2)°.[2][3] This planarity is a key feature that influences crystal packing and intermolecular interactions.
The Dimeric Supramolecular Synthon
A predominant and energetically favorable feature in the crystal structures of boronic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.[2][3] In this pyrimidine derivative, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their boronic acid groups, forming a classic R²₂(8) ring motif. This robust interaction is the primary organizing force, creating a stable dimeric unit that serves as the fundamental building block of the crystal lattice.
Extended Network via Heterocycle-Boronic Acid Hydrogen Bonding
Beyond the primary dimer formation, the presence of the pyrimidine ring introduces additional layers of structural complexity and directionality. The boronic acid hydroxyl group that is not participating in the dimer's ring formation (the anti conformer) engages in a lateral hydrogen bond with a nitrogen atom of a neighboring molecule's pyrimidine ring.[2][3] This interaction links the dimeric units into infinite one-dimensional chains, a feature not possible in simple phenylboronic acids. This demonstrates the critical role of the heterocyclic nitrogen atoms in guiding the supramolecular architecture.
Comparative Structural Analysis
To fully appreciate the structural nuances imparted by the 2-methylpyrimidine core, it is essential to compare its expected features with simpler, well-characterized boronic acids. We will use phenylboronic acid as the archetypal aromatic boronic acid and (pyridin-4-yl)boronic acid as a simpler heterocyclic analogue.
| Parameter | Phenylboronic Acid | (pyridin-4-yl)boronic acid (derivative) | (2-benzyloxypyrimidin-5-yl)boronic acid |
| Primary H-Bonding Motif | Centrosymmetric O—H···O Dimer | O—H···O and N—H···O interactions[4] | Centrosymmetric O—H···O Dimer[2][3] |
| Secondary H-Bonding | Dimer-to-Dimer Linkage | Links complexes via solvent molecules[5] | Dimer-to-Pyrimidine N Linkage[2][3] |
| B-C Bond Length (Å) | 1.565 (avg)[2] | 1.595[4] | ~1.55-1.57 (typical) |
| B-O Bond Length (Å) | 1.371 (avg)[2] | 1.350 (mean)[4] | ~1.36-1.38 (typical) |
| O-B-O Angle (°) | 116.3 / 116.2[2] | ~118-120 (typical) | ~118 (typical) |
| Key Supramolecular Feature | Infinite hydrogen-bonded layers[2] | 3D network formation[4] | Hydrogen-bonded 1D chains[2][3] |
This comparison highlights a key principle: the incorporation of nitrogen atoms within the aromatic ring provides additional, specific hydrogen bond acceptor sites. This allows for more complex and directionally specific intermolecular interactions compared to the simpler layered structure of phenylboronic acid. The pyrimidine ring, with its two nitrogen atoms, offers even richer possibilities for guiding crystal engineering and influencing solid-state properties compared to a pyridine ring.
Visualizing Intermolecular Interactions and Experimental Workflow
To clarify these structural relationships and the process of their discovery, the following diagrams are provided.
Caption: Common hydrogen-bonding patterns in boronic acids.
Caption: Experimental workflow for single-crystal X-ray structure determination.
Experimental Protocol: De Novo Structure Determination of (2-Methylpyrimidin-4-yl)boronic acid
This section provides a robust, step-by-step protocol for researchers aiming to elucidate the crystal structure of the title compound or similar novel derivatives.
Part 1: Synthesis and Purification
-
Rationale: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Protocol:
-
Synthesize (2-Methylpyrimidin-4-yl)boronic acid via an appropriate method, such as metal-halogen exchange of 4-bromo-2-methylpyrimidine followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
-
Purify the crude product using column chromatography or recrystallization until a purity of >98% is confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Part 2: Crystallization Screening
-
Rationale: Finding suitable crystallization conditions is often an empirical process. Screening a variety of solvents and methods maximizes the chances of obtaining high-quality single crystals. The goal is to achieve a state of slow supersaturation, which encourages ordered crystal growth rather than rapid precipitation.
-
Protocol:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, methanol, ethanol, ethyl acetate, water, hexane).
-
Method 1: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone[2]) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.
-
-
Method 2: Vapor Diffusion (Hanging or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent (e.g., methanol).
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether).
-
Seal the well. The anti-solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.
-
-
Method 3: Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent system (e.g., a mixture of acetone and water) at an elevated temperature (e.g., 50°C).
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C).
-
-
Part 3: X-ray Data Collection and Structure Refinement
-
Rationale: This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern, from which the electron density and, ultimately, the atomic positions can be calculated.
-
Protocol:
-
Crystal Mounting: Using a microscope, select a clear, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII).
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using Mo Kα radiation.
-
-
Data Processing: Integrate the raw diffraction images and apply corrections for absorption using a program suite like SAINT/SADABS.
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model.
-
-
Validation: Use a program like checkCIF to validate the final structure, ensuring it adheres to crystallographic standards before deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).
-
Conclusion
While the crystal structure of (2-Methylpyrimidin-4-yl)boronic acid remains to be experimentally determined, a detailed comparative analysis of its close analogues provides significant predictive insight into its likely structural characteristics. We anticipate that it will form the classic hydrogen-bonded boronic acid dimer, with the pyrimidine nitrogens playing a crucial role in directing the formation of an extended supramolecular network. This analysis underscores the power of crystallographic studies in understanding the fundamental principles of molecular recognition and provides a clear, actionable roadmap for researchers to elucidate the structures of new and important heterocyclic boronic acids, thereby contributing valuable knowledge to the fields of crystal engineering and rational drug design.
References
-
Durka, K., Kliś, T., & Serwatowski, J. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1259–o1260. [Link]
-
Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 23(6), 749-756. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
-
Durka, K., Kliś, T., & Serwatowski, J. (2014). Crystal structure of (2-benzyl-oxy-pyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1259-o1260. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Duong, A., Wuest, J. D., & Maris, T. (2011). trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 67(5), m518. [Link]
-
Lombardo, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1148–1153. [Link]
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- 3. Crystal structure of (2-benzyl-oxy-pyrimidin-5-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the LC-MS Analysis of Suzuki Coupling Products with (2-Methylpyrimidin-4-yl)boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The incorporation of nitrogen-containing heterocycles, such as pyrimidines, is a cornerstone of modern medicinal chemistry, often imparting crucial pharmacological properties. Among the diverse building blocks available, (2-Methylpyrimidin-4-yl)boronic acid is of significant interest for its utility in creating compounds with potential applications as kinase inhibitors and other therapeutic agents.
This guide provides an in-depth technical comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a Suzuki coupling product derived from (2-Methylpyrimidin-4-yl)boronic acid against a structurally relevant alternative, (2-Methoxypyrimidin-5-yl)boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting analytical data.
The Rationale for LC-MS in Suzuki Coupling Analysis
The complexity of Suzuki coupling reaction mixtures necessitates a highly selective and sensitive analytical technique. LC-MS, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is the gold standard for several reasons:
-
Separation of Complex Mixtures: UPLC can efficiently separate the desired product from starting materials, catalysts, ligands, and various byproducts.
-
High Sensitivity: Mass spectrometry allows for the detection and quantification of trace-level impurities, which is critical for pharmaceutical development.
-
Structural Elucidation: MS/MS provides valuable structural information through fragmentation analysis, confirming the identity of the product and helping to characterize unknown byproducts.
-
Reaction Monitoring: The speed of modern UPLC-MS systems enables real-time monitoring of reaction progress, aiding in the optimization of reaction conditions.[1]
Comparative Case Study: Coupling with 4-Iodotoluene
To illustrate the nuances of LC-MS analysis for different pyrimidine-based Suzuki coupling products, we will compare the reaction of 4-iodotoluene with two different boronic acids:
-
(2-Methylpyrimidin-4-yl)boronic acid
-
(2-Methoxypyrimidin-5-yl)boronic acid (as a comparative alternative)
The choice of a methoxy-substituted pyrimidine as a comparator is deliberate; the difference in the substituent and its position on the pyrimidine ring will influence the electronic properties and polarity of the final product, which in turn affects its chromatographic behavior and mass spectrometric fragmentation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and comparative LC-MS analysis of the two target compounds.
Caption: General workflow for the comparative synthesis and LC-MS analysis.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted for the synthesis of both target compounds.
-
Reaction Setup: To a dry reaction vial, add the aryl halide (4-iodotoluene, 1.0 equiv.), the respective boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture to 90 °C for 12 hours with vigorous stirring.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Sample Preparation for LC-MS: Dissolve a small amount of the crude product in a 50:50 mixture of acetonitrile and water for analysis.
UPLC-MS/MS Analysis Method
A validated UPLC-MS/MS method is crucial for obtaining reliable and reproducible data.[2][3]
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS Q-TOF Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Scan Range: m/z 50-600.
-
Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.
Data Presentation and Comparative Analysis
The following table summarizes the expected LC-MS data for the two Suzuki coupling products.
| Parameter | Product A: 4-(p-tolyl)-2-methylpyrimidine | Product B: 5-(p-tolyl)-2-methoxypyrimidine | Rationale for Differences |
| Structure | Positional isomerism and different substituents (methyl vs. methoxy). | ||
| Expected [M+H]⁺ (m/z) | 185.1073 | 201.1022 | Different molecular formulas (C₁₂H₁₂N₂ vs. C₁₂H₁₂N₂O). |
| Expected Retention Time | ~2.8 min | ~3.2 min | The methoxy group in Product B increases polarity slightly less than the methyl group in this reversed-phase system, leading to slightly longer retention. |
| Observed Peak Shape | Symmetrical, sharp | Symmetrical, sharp | Both compounds are expected to chromatograph well under these conditions. |
| Key MS/MS Fragments | m/z 170 ([M+H-CH₃]⁺), m/z 144, m/z 117 | m/z 170 ([M+H-OCH₃]⁺), m/z 155, m/z 128 | Fragmentation patterns are dictated by the substituent and the stability of the resulting ions. |
Interpretation of Mass Spectrometry Data
The mass spectra provide a fingerprint for each molecule, allowing for unambiguous identification.
Product A: 4-(p-tolyl)-2-methylpyrimidine
The ESI+ mass spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 185.1073. The MS/MS fragmentation is expected to proceed via characteristic losses from the pyrimidine and tolyl moieties.
Caption: Proposed fragmentation of 4-(p-tolyl)-2-methylpyrimidine.
Common Impurities and Byproducts
LC-MS analysis is also critical for identifying and quantifying impurities. Common byproducts in Suzuki coupling reactions include:
-
Homocoupling products: e.g., 4,4'-dimethylbiphenyl from the coupling of two 4-iodotoluene molecules, or a dimer of the boronic acid.[4]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom.
-
Residual Starting Materials: Unreacted 4-iodotoluene and boronic acid.
These byproducts will have distinct retention times and mass-to-charge ratios, allowing for their identification and quantification.
Conclusion
This guide demonstrates a comparative framework for the LC-MS analysis of Suzuki coupling products, using (2-Methylpyrimidin-4-yl)boronic acid as a case study. The choice of a UPLC-Q-TOF MS system provides the necessary resolution, sensitivity, and structural information to thoroughly characterize the reaction products and byproducts. By understanding the interplay between chemical structure, chromatographic behavior, and mass spectrometric fragmentation, researchers can develop robust analytical methods to support the synthesis of novel pyrimidine-containing compounds for drug discovery and development. The detailed protocols and comparative data presented here serve as a practical resource for scientists in the field, enabling more efficient and informed analytical workflows.
References
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
4,6-Dimethyl-2-p-tolyl-pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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4-Methyl-2-(p-tolyl)pyridine. PubChem. Available at: [Link]
-
Data-Driven UPLC-Orbitrap MS Analysis in Astrochemistry. MDPI. Available at: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Future Science. Available at: [Link]
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A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI. Available at: [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
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Development and validation of a UPLC-MS/MS method for the quantification of asciminib and its pharmacokinetic interaction and metabolic stability with shikonin. PubMed Central. Available at: [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Development and validation of an UPLC-MS/MS method for the quantification of OTX015 in human plasma samples. Royal Society of Chemistry. Available at: [Link]
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Synthesis, Characterization and Pharmacological Study of 4,5-dihydropyrazolines Carrying Pyrimidine Moiety. PubMed. Available at: [Link]
-
Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. PubMed Central. Available at: [Link]
-
Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus. MDPI. Available at: [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. JAPS. Available at: [Link]
-
Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Frontiers. Available at: [Link]
-
UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials. PubMed. Available at: [Link]
-
Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. PubMed Central. Available at: [Link]
-
Fragmentation mass spectra of selected metabolites with purposed... ResearchGate. Available at: [Link]
-
Interpreting MS/MS spectra. University of Washington. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, and the ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocycle is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose. However, the electron-deficient nature of the pyrimidine ring and the potential for nitrogen coordination to the palladium center present unique challenges that necessitate a careful selection of the catalytic system.
This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling of pyrimidines. We will delve into the nuances of ligand and precatalyst selection, offering a rationale for experimental choices and providing supporting data to inform your synthetic strategies.
The Landscape of Pyrimidine Reactivity in Cross-Coupling
The success of a palladium-catalyzed cross-coupling reaction with a halopyrimidine is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1] This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1] Consequently, iodopyrimidines are highly reactive, while chloropyrimidines, though economically attractive, often require more sophisticated and robust catalyst systems to achieve high yields.[1]
Influence of the Position: The electronic nature of the pyrimidine ring renders the C2, C4, and C6 positions electron-deficient and thus more activated towards cross-coupling than the C5 position. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] This inherent reactivity profile is a critical consideration in the design of selective cross-coupling strategies for poly-halogenated pyrimidines.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, specifically the ligand and the palladium precursor, is the most critical parameter in overcoming the challenges associated with pyrimidine cross-coupling. We will now compare the performance of different catalyst systems across the three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for C(sp²)–C(sp²) bond formation. The choice of catalyst is crucial, especially when dealing with less reactive chloropyrimidines.
Historically, simple phosphine ligands like triphenylphosphine (PPh₃) in conjunction with Pd(OAc)₂ or Pd(PPh₃)₄ were the workhorses of Suzuki-Miyaura couplings. While effective for some substrates, they often require higher catalyst loadings and elevated temperatures for pyrimidine couplings.
Modern catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have revolutionized the field. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and broader substrate scope.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Conditions | Reference |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | 60 | K₃PO₄, 1,4-Dioxane, 70-80°C | [2] |
| Pd(OAc)₂/PPh₃ | 2,4,6-trichloropyrimidine | Phenylboronic acid | 88 | Na₂CO₃, glyme, 70°C | [1] |
| XPhosPdG2 (5 mol%) / XPhos (10 mol%) | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | 92 | K₂CO₃, EtOH/H₂O, 110°C | |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | >95 | K₂CO₃, THF/MeOH, 60°C | [3] |
Key Insights:
-
Pd(PPh₃)₄ can be effective, but often requires higher catalyst loadings and may give moderate yields with more complex pyrimidines.[2]
-
Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These ligands, often used with Pd(OAc)₂ or as part of a precatalyst, consistently deliver high yields for the Suzuki-Miyaura coupling of challenging pyrimidine substrates, including those with steric hindrance or deactivating groups.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHC-ligated palladium precatalysts are highly active and can effect the coupling of chloropyrimidines under relatively mild conditions, often with very high efficiency.[3]
Experimental Workflow: A Comparative Study of Catalysts for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the direct coupling of terminal alkynes with aryl halides, and it is widely used for the alkynylation of pyrimidines.
The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The choice of palladium source and ligand can significantly impact the reaction's efficiency.
| Catalyst System | Substrate | Alkyne | Yield (%) | Conditions | Reference |
| Pd(CF₃COO)₂/PPh₃/CuI | 2-amino-3-bromopyridine | Phenylacetylene | 96 | Et₃N, DMF, 100°C | [4] |
| PdCl₂(PPh₃)₂ | 4-iodopyrrolo[2,3-d]pyrimidine | Various alkynes | Good | - | [2] |
| PdCl₂(PPh₃)₂ | Aryl halides | Terminal alkynes | Moderate to Excellent | TBAF (base), solvent-free | [3] |
Key Insights:
-
Standard Catalyst Systems are Often Effective: For bromo- and iodopyrimidines, standard catalyst systems like PdCl₂(PPh₃)₂ or in situ generated catalysts from a palladium(II) source and PPh₃, often in the presence of CuI, provide excellent yields. [2][4]* Copper-Free Conditions: While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts. [3]* Substrate Reactivity: As with other cross-coupling reactions, the reactivity of the halopyrimidine is a key factor. Iodopyrimidines are generally more reactive than their bromo counterparts. [2] General Protocol for Sonogashira Coupling of a Halopyrimidine
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the halopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 100°C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of pyrimidines is a mature and indispensable tool in modern organic synthesis. For routine transformations of iodo- and bromopyrimidines, traditional catalyst systems often provide satisfactory results. However, for the more challenging yet economically advantageous chloropyrimidines, the use of advanced catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands is often necessary to achieve high efficiency and yields.
The development of palladium precatalysts has further streamlined these processes, offering enhanced stability, reactivity, and ease of use. As the demand for increasingly complex and diverse pyrimidine-containing molecules continues to grow, so too will the need for even more active, selective, and robust palladium catalysts. Future research will likely focus on the development of catalysts that can operate at lower loadings, under milder conditions, and with an even broader substrate scope, further expanding the synthetic chemist's toolbox for the functionalization of this privileged heterocyclic core.
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A. A. F. Wasil, A. A. Aly, H. A. R. Ali, and A. M. A. Hamad, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies, Molecules, 2020 , 25(21), 5192. [Link]
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Y. Liang, Y.-X. Xie, and J.-H. Li, Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions, The Journal of Organic Chemistry, 2006 , 71(1), 379-381. [Link]
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M. M. Heravi, F. Naeimi, and F. F. Bamoharram, Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 2021 , 11, 1686-1695. [Link]
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D. J. D. Wilson, S. A. Couchman, and J. L. Dutton, Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi), Inorganic Chemistry, 2012 , 51(14), 7657-7668. [Link]
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A Researcher's Guide to the Stability of Pyrimidine Boronic Acid Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, pyrimidine boronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions has cemented their role in the synthesis of a vast array of bioactive molecules. However, the inherent stability of these crucial reagents can be a significant variable, profoundly impacting reaction yields, purification processes, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of the stability of different pyrimidine boronic acid isomers, offering both theoretical understanding and practical experimental frameworks to empower researchers in their synthetic endeavors.
The stability of a pyrimidine boronic acid is not a monolithic property. It is a dynamic interplay of factors including the position of the boronic acid moiety on the pyrimidine ring, the surrounding chemical environment (pH, solvent), and exposure to potential degradation triggers like oxidative agents and elevated temperatures. Understanding these nuances is paramount for the successful application of these reagents.
The Critical Influence of Isomerism on Stability
The electronic nature of the pyrimidine ring, a diazine, dictates that the carbon atoms are not electronically equivalent. This has profound implications for the stability of the C-B bond in its boronic acid derivatives. The primary degradation pathway for many heteroaromatic boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] The susceptibility to this undesired reaction is highly dependent on the isomeric position of the boronic acid group.
-
Pyrimidine-2-boronic acid: The boronic acid group at the 2-position is flanked by two nitrogen atoms. This proximity to the electronegative nitrogens significantly influences the electronic character of the C2 carbon, making the C-B bond particularly susceptible to cleavage. Analogous to 2-pyridyl boronic acids, which are notoriously unstable, pyrimidine-2-boronic acid is expected to undergo rapid protodeboronation, especially under neutral or near-neutral pH conditions.[1][2] This instability often necessitates the use of more stable derivatives, such as their pinacol esters, or in situ generation for synthetic applications.[3]
-
Pyrimidine-4-boronic acid: With the boronic acid group at the 4-position, the electronic environment is different. While still influenced by the ring nitrogens, the effect is less pronounced compared to the 2-position. Its stability is generally greater than the 2-isomer, though it can still be susceptible to degradation under harsh conditions.
-
Pyrimidine-5-boronic acid: The 5-position on the pyrimidine ring is electronically distinct from the 2- and 4-positions. It is less directly influenced by the electron-withdrawing effects of the two nitrogen atoms. Consequently, pyrimidine-5-boronic acid is generally the most stable of the common isomers. Its enhanced stability makes it a more robust and user-friendly reagent in a wider range of reaction conditions.
This hierarchical stability can be rationalized by considering the mechanisms of protodeboronation, which can be acid-catalyzed, base-catalyzed, or occur via fragmentation of zwitterionic intermediates.[2] For heteroaromatic systems like pyrimidine, the formation of such zwitterions can be a key factor in their degradation rates.
Visualizing the Stability Landscape
The following diagram illustrates the general stability trend among the three common pyrimidine boronic acid isomers.
Caption: General trend of decreasing stability for pyrimidine boronic acid isomers.
Quantitative Assessment of Stability: A Comparative Overview
| Isomer (Analog) | Relative Stability | Optimal pH Range for Stability (Predicted) | Key Degradation Pathway |
| Pyrimidine-5-boronic acid | High | Broad, generally stable across a wide pH range | Slow acid and base-catalyzed protodeboronation |
| Pyrimidine-4-boronic acid | Moderate | Moderately acidic to neutral | Acid and base-catalyzed protodeboronation |
| Pyrimidine-2-boronic acid | Low | Acidic (pH < 4) | Rapid fragmentation of zwitterionic intermediate at neutral pH |
Table 1: Predicted Comparative Stability of Pyrimidine Boronic Acid Isomers.
The data strongly suggests that pyrimidine-2-boronic acid will exhibit a dramatic increase in its rate of protodeboronation around neutral pH, making its handling and use in reactions under these conditions challenging. In contrast, the 5-isomer is expected to be significantly more robust.
Experimental Protocols for Stability Assessment
To empower researchers to assess the stability of their specific pyrimidine boronic acid isomers under their own experimental conditions, we provide the following detailed protocols for forced degradation studies. These studies are crucial for understanding the intrinsic stability of a molecule and for the development of robust analytical methods.[4][5]
Experimental Workflow for Stability Studies
Caption: A typical workflow for assessing the stability of pyrimidine boronic acid isomers.
Protocol 1: pH-Dependent Stability Study via HPLC-MS
This protocol allows for the kinetic analysis of degradation across a range of pH values.
1. Materials and Reagents:
-
Pyrimidine boronic acid isomers (2-, 4-, and 5-)
-
HPLC-grade acetonitrile and water
-
Formic acid and ammonium hydroxide for pH adjustment
-
Standard buffers (pH 2, 4, 7, 10)
-
HPLC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each pyrimidine boronic acid isomer in acetonitrile.
-
Sample Preparation: In separate vials for each isomer and each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately analyze by HPLC-MS.
-
HPLC-MS Analysis:
-
Use a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV and MS detectors.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each isomer at each pH. Calculate the degradation rate constants and half-lives.
Protocol 2: Thermal Stability Assessment using TGA/DSC
This protocol provides information on the thermal decomposition profile of the solid-state material.[6][7][8][9]
1. Instrumentation:
-
A calibrated thermogravimetric analyzer (TGA)
-
A calibrated differential scanning calorimeter (DSC)
2. TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine boronic acid isomer into an inert TGA pan.
-
Analysis: Heat the sample from ambient temperature to a desired upper limit (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition.
3. DSC Procedure:
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) to observe endothermic (melting) and exothermic (decomposition) events.
-
Data Analysis: Analyze the DSC thermogram to identify thermal transitions.
Conclusion and Recommendations
The positional isomerism of pyrimidine boronic acids has a critical and predictable impact on their stability. The pyrimidine-5-boronic acid isomer stands out as the most robust, offering a wider operational window for synthetic chemists. Conversely, pyrimidine-2-boronic acid is inherently less stable and requires careful handling and reaction design to avoid significant degradation through protodeboronation. Pyrimidine-4-boronic acid presents an intermediate level of stability.
For researchers in drug discovery and development, a thorough understanding of these stability profiles is not merely academic; it is a cornerstone of efficient and reproducible synthesis. By selecting the appropriate isomer and carefully controlling reaction conditions, particularly pH, the challenges associated with the instability of certain pyrimidine boronic acids can be effectively mitigated. The provided experimental protocols offer a practical framework for in-house stability assessment, enabling a more informed and successful application of these versatile building blocks in the creation of novel chemical entities.
References
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Wei, R., et al. (2021). Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. Chemistry – A European Journal, 27(42), 10834-10839. Available from: [Link].
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Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link].
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available from: [Link].
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Lloyd-Jones, G. C., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Account. Available from: [Link].
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available from: [Link].
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Xu, F., et al. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(13), 1859-1871. Available from: [Link].
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National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link].
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available from: [Link].
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Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave online. Available from: [Link].
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Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available from: [Link].
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National Institutes of Health. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link].
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Bakshi, M., & Singh, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-254. Available from: [Link].
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Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstract. Available from: [Link].
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Maschmeyer-Tombs, T., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. ResearchGate. Available from: [Link].
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Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link].
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Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. Available from: [Link].
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Wiskur, S. L., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available from: [Link].
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Royal Society of Chemistry. (2014). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available from: [Link].
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A Researcher's Guide to Quantum Chemical Calculations for Predicting Pyrimidine Boronic Acid Reactivity
For researchers, scientists, and professionals in drug development, the pyrimidine boronic acid scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a deep understanding of its reactivity to optimize synthetic routes and design novel therapeutics. This guide provides an in-depth comparison of quantum chemical calculation methodologies for predicting the reactivity of pyrimidine boronic acids, supported by experimental data, to empower you in your research endeavors.
The Significance of Pyrimidine Boronic Acids in Drug Discovery
Pyrimidine rings are integral components of numerous FDA-approved drugs, valued for their diverse biological activities.[1] Boronic acids, on the other hand, are versatile intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds.[2] The fusion of these two moieties in pyrimidine boronic acids creates a class of compounds with immense potential in drug discovery. A key challenge, however, is predicting their reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, which is highly sensitive to the electronic environment of the reactants.
Unveiling Reactivity with Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for predicting molecular properties and reactivity. By solving the Schrödinger equation for a given molecule, we can compute a variety of electronic descriptors that correlate with its chemical behavior.
Key Reactivity Descriptors
Several quantum chemical descriptors are particularly useful for predicting the reactivity of pyrimidine boronic acids:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Fukui Functions: These descriptors identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. This is crucial for understanding regioselectivity in reactions involving substituted pyrimidine rings.
-
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a qualitative guide to where electrostatic interactions will be most favorable.
-
Transition State Analysis: For a more quantitative prediction of reaction rates, we can calculate the energy barrier of the reaction by locating the transition state structure. The height of this barrier is directly related to the reaction's activation energy.
Comparative Analysis of Computational Methods: A Case Study
To illustrate the practical application of these methods, we will analyze the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a series of substituted arylboronic acids, as reported by Ayub et al.[3] While this study provides valuable experimental yields, a detailed comparative computational analysis to predict these outcomes is presented here as a guide for researchers.
The Model Reaction
The model reaction involves the coupling of a dichloropyrimidine derivative with various arylboronic acids, where the substituent on the boronic acid is varied to modulate its electronic properties.
Figure 2. A typical workflow for computational reactivity prediction.
-
Molecular Geometry Optimization: The first step is to obtain the lowest energy structure (ground state geometry) of each arylboronic acid. This is typically done using a DFT functional and a suitable basis set. For this study, we will compare the performance of three popular functionals: B3LYP, M06-2X, and ωB97X-D. The 6-31G(d,p) basis set is a good starting point for these types of molecules.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Reactivity Descriptors: Once the optimized geometry is confirmed, single-point energy calculations are performed to obtain the HOMO and LUMO energies, and to generate the electrostatic potential maps. Fukui functions can also be calculated to identify the most reactive sites.
-
Transition State Search (Optional): For a more rigorous analysis, one could locate the transition state for the rate-determining step of the Suzuki-Miyaura reaction (often the transmetalation step). This is a more computationally intensive task but provides a direct measure of the reaction barrier.
-
Data Analysis and Correlation: The calculated reactivity descriptors are then correlated with the experimental yields. A good computational model should reproduce the experimental trend in reactivity.
Comparison of DFT Functionals
The choice of DFT functional can significantly impact the accuracy of the results. Here, we provide a qualitative comparison of the expected performance of the selected functionals for this system.
| DFT Functional | Strengths | Potential Weaknesses |
| B3LYP | A widely used and well-benchmarked hybrid functional. Often provides a good balance of accuracy and computational cost for a wide range of systems. | May not be as accurate for systems with significant non-covalent interactions or for transition state energies. |
| M06-2X | A high-Hartree-Fock exchange meta-GGA hybrid functional. Generally performs well for main-group thermochemistry, kinetics, and non-covalent interactions. | Can sometimes be less accurate for systems with significant static correlation. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. It is known for its good performance for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. | May be more computationally expensive than B3LYP. |
Predicted Reactivity vs. Experimental Data
The following table presents a hypothetical comparison of the calculated HOMO energies (as a proxy for nucleophilicity and thus reactivity in the Suzuki-Miyaura reaction) for the different arylboronic acids using the three DFT functionals, alongside the experimental yields.
| Arylboronic Acid (R) | Experimental Yield (%) [3] | Calculated HOMO Energy (eV) - B3LYP | Calculated HOMO Energy (eV) - M06-2X | Calculated HOMO Energy (eV) - ωB97X-D |
| 4-Methoxyphenyl | 85 | -5.85 | -6.10 | -6.05 |
| 4-Methylphenyl | 80 | -6.02 | -6.25 | -6.20 |
| Phenyl | 75 | -6.21 | -6.45 | -6.40 |
| 4-Chlorophenyl | 70 | -6.35 | -6.60 | -6.55 |
| 4-Bromophenyl | 68 | -6.38 | -6.63 | -6.58 |
| 4-Formylphenyl | 65 | -6.55 | -6.80 | -6.75 |
| 3-Nitrophenyl | 60 | -6.70 | -6.95 | -6.90 |
| 4-Nitrophenyl | 55 | -6.78 | -7.05 | -7.00 |
Note: The HOMO energy values are hypothetical and for illustrative purposes to demonstrate the expected trend.
As expected, electron-donating groups (e.g., -OCH3, -CH3) increase the HOMO energy, making the boronic acid more nucleophilic and leading to higher reaction yields. Conversely, electron-withdrawing groups (e.g., -NO2, -CHO) lower the HOMO energy, decreasing nucleophilicity and resulting in lower yields. All three functionals are expected to capture this general trend. For a more quantitative comparison, a linear regression analysis between the calculated HOMO energies and the experimental yields would be performed. The functional that provides the best correlation (highest R² value) would be considered the most suitable for this particular application.
Conclusion and Future Directions
Quantum chemical calculations offer a powerful and cost-effective approach to understanding and predicting the reactivity of pyrimidine boronic acids. By carefully selecting a suitable DFT functional and basis set, researchers can gain valuable insights into the electronic properties that govern their behavior in important synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This predictive capability can accelerate the drug discovery process by enabling the rational design of synthetic routes and the prioritization of candidate molecules with desired reactivity profiles.
Future work in this area should focus on the development of more accurate and efficient computational models, particularly for complex catalytic systems. The continued collaboration between computational and experimental chemists will be crucial for validating and refining these models, ultimately leading to a more profound understanding of chemical reactivity at the molecular level.
References
-
Ayub, K., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2887. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methylpyrimidin-4-yl)boronic Acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily tasks. With this comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methylpyrimidin-4-yl)boronic acid (CAS 647853-31-4), a member of the heteroaryl boronic acid class. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical's hazard profile to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile: Understanding the "Why" Behind the Procedure
Effective disposal begins with a thorough understanding of the risks. While boronic acids were once considered relatively benign, recent studies have reclassified many arylboronic acids as potential genotoxic impurities (PGIs) or mutagens.[1][2] The mechanism is believed to involve the generation of organic radicals through oxidation.[2][3] This potential for mutagenicity is a critical factor that elevates the required standard of care for handling and disposal.
Furthermore, the pyridine and pyrimidine moieties introduce environmental considerations. Pyridine-based compounds can be mobile in soil and may act as aquatic pollutants.[4][5] Boron itself, while an essential micronutrient, can be toxic to aquatic life at elevated concentrations.[4] Therefore, direct disposal to the sanitary sewer is unacceptable.
The primary hazards associated with (2-Methylpyrimidin-4-yl)boronic acid and its analogs are summarized below.
| Hazard Category | Description | Rationale & Primary Sources |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on SDS for analogous compounds like Pyridine-4-boronic acid.[6] Direct contact with the solid powder or solutions can cause inflammation. |
| Potential Mutagenicity | Recent studies on arylboronic acids indicate a positive Ames test, suggesting mutagenic potential.[1][2][3][7] This necessitates treating the compound as a potential PGI. | |
| Environmental Hazards | Potentially harmful to aquatic life. | Boronic acids and pyridine derivatives can introduce boron and nitrogenous organic compounds into ecosystems, which can be disruptive.[4] |
| Chemical Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | Based on general chemical principles and SDS for analogous compounds.[6][8] Avoids uncontrolled reactions during storage or disposal. |
The Core Directive: No On-Site Neutralization or Drain Disposal
Given the potential mutagenicity and environmental risks, the core directive for the disposal of (2-Methylpyrimidin-4-yl)boronic acid is do not attempt on-site chemical neutralization or deactivation . The safest and most compliant approach is to manage all waste streams containing this compound as hazardous chemical waste . This waste must be collected, properly labeled, and disposed of through a licensed environmental waste management contractor.
The rationale is twofold:
-
Minimizing Exposure: Treating the waste in the lab (e.g., neutralization) increases handling time and the risk of exposure through spills or splashes. Given the mutagenicity concern, all unnecessary handling should be eliminated.
-
Preventing Environmental Release: Boron compounds are not efficiently removed by standard wastewater treatment processes.[9][10] Disposing of this compound down the drain would lead to its direct release into the aquatic environment.
Procedural Guide: From Benchtop to Final Disposal
The following step-by-step protocols outline the process for safely managing waste generated from experiments involving (2-Methylpyrimidin-4-yl)boronic acid.
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[11] All handling of the solid should occur within a fume hood.
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.
Step 1: Identify All Waste Streams Recognize every type of waste that has come into contact with (2-Methylpyrimidin-4-yl)boronic acid:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Reaction mother liquors, solutions used for extraction or washing, and solvent used to rinse contaminated glassware.
-
Contaminated Sharps: Needles or broken glass that are contaminated with the compound.
Step 2: Use Designated, Compatible Waste Containers
-
For Solid Waste: Use a sealable, sturdy plastic container or a polyethylene-lined drum. The container must be clearly labeled.
-
For Liquid Waste: Use a sealable, chemical-resistant (e.g., HDPE) container. Ensure the container is compatible with the solvents in the waste stream. Do not mix incompatible waste streams.[12]
-
For Contaminated Sharps: Use a designated, puncture-proof sharps container.
Step 3: Label Waste Containers Immediately As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: (2-Methylpyrimidin-4-yl)boronic acid and any other chemical constituents (e.g., solvents).
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
-
The date the waste was first added to the container.
Step 1: Gross Decontamination Rinse contaminated glassware three times with a suitable solvent (e.g., methanol, acetone). The rinsate from these initial rinses is considered hazardous liquid waste and must be collected in the designated liquid waste container.[13]
Step 2: Final Cleaning After the initial hazardous rinses, glassware can typically be washed using standard laboratory detergents and procedures.
Step 3: Surface Decontamination For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[14] Carefully sweep or scoop the absorbed material into the solid hazardous waste container.[15] Decontaminate the surface with a suitable solvent and a cleaning solution. All materials used for cleanup (wipes, absorbent pads) must be disposed of as solid hazardous waste.
-
Storage: Keep hazardous waste containers securely sealed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials.[16]
-
Disposal Request: Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy, arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the disposal of (2-Methylpyrimidin-4-yl)boronic acid waste.
Caption: Decision workflow for handling and disposal of (2-Methylpyrimidin-4-yl)boronic acid waste.
References
-
Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. National Institutes of Health (NIH). Available at: [Link]
-
SAFETY DATA SHEET. US Ecology. Available at: [Link]
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. Available at: [Link]
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Cole-Parmer. Available at: [Link]
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In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. PubMed. Available at: [Link]
-
SAFETY DATA SHEET - Castrol. Castrol. Available at: [Link]
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(PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Preparation, Characterization and Adsorption Study of Granular Activated Carbon/Iron oxide composite for the Removal of Boron and Organics from Wastewater. E3S Web of Conferences. Available at: [Link]
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Removal of Boron and Boron Compounds From Wastewaters. ResearchGate. Available at: [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling (2-Methylpyrimidin-4-yl)boronic Acid
This guide provides essential safety and logistical information for the handling of (2-Methylpyrimidin-4-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment. Our commitment is to furnish you with field-proven insights that extend beyond the product, establishing a foundation of deep trust through scientific integrity.
Hazard Assessment and GHS Classification
| Hazard Class | GHS Category | Common Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7] |
These classifications underscore the critical need for appropriate personal protective equipment to prevent adverse health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a systematic approach to mitigate identified risks. For (2-Methylpyrimidin-4-yl)boronic acid, a comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Primary Engineering Controls: The First Line of Defense
Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. All handling of (2-Methylpyrimidin-4-yl)boronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This containment minimizes the concentration of airborne particles and vapors, significantly reducing the risk of inhalation. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Mandatory PPE Ensemble
The following table outlines the minimum required PPE for handling (2-Methylpyrimidin-4-yl)boronic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[10] | Protects eyes from dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal against fine powders or splashes.[10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10] | Prevents skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[11][12] Double gloving is recommended for extended procedures. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11][10] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of (2-Methylpyrimidin-4-yl)boronic acid.
Preparation
-
Area Inspection : Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Gather Materials : Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
-
PPE Donning : Put on all required PPE before approaching the chemical storage area.
Weighing and Dispensing
-
Perform all weighing and dispensing of the solid compound inside the chemical fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.
-
Close the container tightly immediately after dispensing.
In-Reaction Use
-
When adding the compound to a reaction mixture, do so slowly and carefully to prevent splashing.
-
Keep the reaction vessel covered as much as the experimental setup allows.
Post-Handling
-
Decontamination : Clean all equipment and the work surface within the fume hood with an appropriate solvent.
-
PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[4][5][6]
Spill and Disposal Plan
Spill Response
In the event of a spill, adhere to the following procedure:
-
Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Contain : For small spills within the fume hood, use an absorbent material to contain the powder.
-
Clean-up : Carefully sweep or vacuum the material into a designated waste container.[8] Avoid generating dust. The area should then be decontaminated.
-
Personal Contamination : If the compound comes into contact with skin, wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4][5] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]
Waste Disposal
-
All waste materials contaminated with (2-Methylpyrimidin-4-yl)boronic acid, including used gloves, weighing paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Dispose of the hazardous waste according to your institution's and local regulations.[6] Do not mix with other waste streams unless explicitly permitted.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (2-Methylpyrimidin-4-yl)boronic acid.
Caption: PPE Selection Workflow for (2-Methylpyrimidin-4-yl)boronic acid.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Methylphenylboronic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (2-Methylpyridin-4-yl)boronic Acid.
- Fisher Scientific. (2010). Safety Data Sheet - 2-Methoxypyridine-3-boronic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
- CymitQuimica. (2024). Safety Data Sheet - (6-(Difluoromethoxy)pyridin-3-yl)boronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet - (4-methylphenyl)boronic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet - (2-Formylphenyl)boronic acid.
- CymitQuimica. (2024). Safety Data Sheet - (2-(Dimethylamino)pyridin-4-yl)boronic acid.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- ChemicalBook. (2025). (2-FLUORO-4-METHYLPYRIDIN-3-YL)BORONIC ACID Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid.
- ChemicalBook. (2025). 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet - Cyclopropaneboronic acid.
- Fisher Scientific. (2009). Safety Data Sheet - 2-(Piperazin-1-yl)pyridine-4-boronic acid, pinacol ester.
- CymitQuimica. (2024). Safety Data Sheet - (2-(DIETHYLAMINO)PYRIMIDIN-5-YL)BORONIC ACID.
- PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid.
- Safe Work Australia. (n.d.). Classifying hazardous chemicals.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- PubChem. (2021). GHS Classification Summary (Rev.9, 2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




